molecular formula C11H11FO2 B1461076 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CAS No. 883525-53-9

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Cat. No.: B1461076
CAS No.: 883525-53-9
M. Wt: 194.2 g/mol
InChI Key: TYIXOSIQWBJFAS-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a fluorinated benzaldehyde derivative serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. The molecule integrates two key functional groups: a benzaldehyde core and a cyclopropylmethoxy chain, making it a valuable scaffold for constructing diverse heterocyclic and biologically active compounds. Its primary research application is as a key building block in the synthesis of potential therapeutic agents. Structural analogs of this compound, particularly those featuring the cyclopropylmethoxybenzaldehyde motif, are frequently employed in developing inhibitors of biologically significant targets . One prominent research area involves the design of Acetyl-CoA carboxylase (ACC) inhibitors . ACC is a crucial enzyme in fatty acid metabolism, and its inhibition represents a promising strategy for investigating novel approaches in oncology and metabolic diseases . In such contexts, the aldehyde group (CHO) is highly useful for performing key transformations, such as forming aldoxime intermediates, which can be further elaborated into complex heterocyclic systems like isoxazoles, a class of structures known to exhibit potent ACC inhibitory activity . Furthermore, the cyclopropylmethoxy group is a common pharmacophore found in various marketed drugs and experimental compounds, valued for its ability to influence the molecule's metabolic stability and binding affinity. Researchers utilize this compound strictly for laboratory research purposes. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-6,8H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYIXOSIQWBJFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CAS 883525-53-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern medicinal chemistry, the design of novel therapeutic agents hinges on the availability of versatile chemical scaffolds that offer precise control over molecular properties. 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, bearing the CAS number 883525-53-9, has emerged as such a scaffold of significant interest. This molecule is strategically functionalized with three key motifs: a reactive aldehyde "handle," a metabolically robust cyclopropylmethoxy group, and an electron-withdrawing fluorine atom on the aromatic core. This unique combination provides a powerful platform for medicinal chemists to synthesize complex molecules with tailored pharmacokinetic and pharmacodynamic profiles.

The aldehyde group offers a versatile entry point for a myriad of chemical transformations, enabling the construction of diverse molecular architectures. The fluorine atom, a cornerstone of modern drug design, can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa.[1] Perhaps most critically, the cyclopropylmethoxy moiety is a highly sought-after feature. The cyclopropyl ring itself is known to increase potency, enhance metabolic stability by fortifying adjacent C-H bonds against oxidative metabolism, and provide conformational rigidity, which can be crucial for optimal receptor binding.[2][3] This technical guide provides an in-depth exploration of the physicochemical properties, synthesis, spectroscopic profile, and chemical reactivity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, underscoring its utility for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and drug design. The key properties of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde are summarized below.

PropertyValueReference(s)
CAS Number 883525-53-9[4]
Molecular Formula C₁₁H₁₁FO₂[4]
Molecular Weight 194.20 g/mol [4]
Appearance Data not available in cited sources
Purity ≥95%[4]
Melting Point Data not available in cited sources
Boiling Point Data not available in cited sources
Solubility Data not available in cited sources

Synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

The most logical and widely applicable method for preparing 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is the Williamson ether synthesis.[5][6] This robust Sₙ2 reaction involves the O-alkylation of a phenol with an alkyl halide. In this case, the phenolic hydroxyl of 4-fluoro-2-hydroxybenzaldehyde is deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks (bromomethyl)cyclopropane to form the desired ether product.[7]

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_products Products Reactant1 4-Fluoro-2-hydroxybenzaldehyde Reaction Sₙ2 Reaction (Reflux) Reactant1->Reaction Reactant2 (Bromomethyl)cyclopropane Reactant2->Reaction Base K₂CO₃ (Base) Base->Reaction Deprotonation Solvent Acetone or DMF (Solvent) Solvent->Reaction Product 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Reaction->Product Ether Formation Salt KBr (Byproduct) Reaction->Salt

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Representative)

This protocol is adapted from established procedures for similar Williamson ether syntheses.[7]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetone or DMF (approximately 10 mL per gram of the starting phenol).

  • Alkylation: Stir the resulting suspension at room temperature for 20 minutes. Slowly add (bromomethyl)cyclopropane (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its key spectroscopic features can be reliably predicted based on its structure.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.5 ppm.

    • Aromatic Protons: The three protons on the benzene ring will appear in the δ 6.8-7.8 ppm range, exhibiting complex splitting patterns due to ortho-, meta-, and para-couplings with each other and with the fluorine atom.

    • Methylene Protons (-O-CH₂-): A doublet is expected around δ 3.9-4.1 ppm, coupled to the cyclopropyl methine proton.

    • Cyclopropyl Protons: A complex multiplet is expected in the upfield region of δ 0.3-1.3 ppm, corresponding to the methine and methylene protons of the cyclopropyl ring.

  • ¹³C NMR:

    • Carbonyl Carbon (-CHO): A signal is expected around δ 190-195 ppm.

    • Aromatic Carbons: Signals will appear between δ 110-165 ppm. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.

    • Methylene Carbon (-O-CH₂-): A signal is expected around δ 70-75 ppm.

    • Cyclopropyl Carbons: Signals for the methine and methylene carbons of the cyclopropyl ring will appear in the upfield region, typically δ 3-15 ppm.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.

    • C-H Stretch (Aldehyde): Two characteristic weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹.

    • C-O Stretch (Ether): A strong band will appear in the region of 1200-1250 cm⁻¹ (aryl ether).

    • C-F Stretch: A strong absorption is expected in the 1100-1250 cm⁻¹ region.

  • Mass Spectrometry (MS):

    • The molecular ion peak (M⁺) would be observed at m/z = 194. A key fragmentation pathway would likely involve the loss of the cyclopropylmethyl group or cleavage to form a stable cyclopropylmethyl cation (m/z = 55).

Reactivity and Applications in Drug Discovery

The true value of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The aldehyde functionality serves as a key reaction point.

Chemical_Reactivity cluster_reactions Key Synthetic Transformations cluster_products Resulting Scaffolds center_node 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde reductive_amination Reductive Amination (e.g., + R-NH₂, NaBH(OAc)₃) center_node->reductive_amination wittig_reaction Wittig Reaction (e.g., + Ph₃P=CHR) center_node->wittig_reaction condensation Condensation (e.g., + Hydrazine) center_node->condensation oxidation Oxidation (e.g., Jones Reagent) center_node->oxidation grignard_reaction Grignard Reaction (e.g., + R-MgBr) center_node->grignard_reaction amine Secondary Amines reductive_amination->amine Forms C-N Bond alkene Stilbene Analogs wittig_reaction->alkene Forms C=C Bond hydrazone Hydrazones condensation->hydrazone Forms Hydrazones acid Carboxylic Acids oxidation->acid Forms Carboxylic Acid alcohol Secondary Alcohols grignard_reaction->alcohol Forms Alcohol

Caption: Key synthetic transformations of the aldehyde group.

By leveraging these reactions, chemists can incorporate this fluorinated cyclopropylmethoxy scaffold into a wide range of molecular frameworks targeting various diseases. The cyclopropyl group is a proven bioisostere for other functionalities and can improve metabolic stability, making it a valuable addition to drug candidates.[2][8] For instance, derivatives of fluorinated benzaldehydes are actively explored for developing agents targeting central nervous system (CNS) disorders.[9] The structural motifs present in this compound are relevant for designing inhibitors of enzymes such as kinases or for creating ligands for nuclear receptors, where the combination of rigidity, metabolic stability, and specific electronic properties is paramount.

Safety and Handling

As a laboratory chemical, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde requires careful handling to minimize exposure and ensure user safety.

Hazard ClassStatementPictogram
Skin IrritationCategory 2 - Causes skin irritation.[4]GHS07
Eye IrritationCategory 2A - Causes serious eye irritation.[4]GHS07
Target Organ ToxicityCategory 3 - May cause respiratory irritation.[4]GHS07
  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

    • In case of skin contact: Wash off with soap and plenty of water. Seek medical advice if irritation occurs.[4]

    • If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[4]

Conclusion

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a high-value chemical intermediate poised for significant application in drug discovery and development. Its unique structural architecture—combining a reactive aldehyde, a stabilizing fluorine atom, and a beneficial cyclopropylmethoxy group—provides a rich platform for the synthesis of novel and complex therapeutic candidates. The predictable reactivity of its aldehyde function, coupled with the advantageous physicochemical properties imparted by the fluoro and cyclopropylmethoxy moieties, makes it an indispensable tool for medicinal chemists aiming to optimize lead compounds for enhanced potency, selectivity, and metabolic stability.

References

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-fluorobenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.

Sources

Molecular weight and formula of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Applications in Medicinal Chemistry

Executive Summary

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) is a specialized organofluorine intermediate used critically in the synthesis of pharmaceutical agents. Characterized by a benzaldehyde core functionalized with a lipophilic cyclopropylmethoxy group at the ortho position and a fluorine atom at the para position, this molecule serves as a strategic scaffold in drug discovery. Its unique structural features—specifically the metabolic stability of the cyclopropyl ring and the bioisosteric properties of the fluorine atom—make it a preferred building block for modulating lipophilicity and metabolic clearance in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

Part 1: Chemical Identity & Molecular Architecture

This compound represents a convergence of three distinct pharmacophoric elements: a reactive aldehyde handle, an electron-withdrawing fluorine, and a sterically defined cyclopropyl ether.

1.1 Identification Data
ParameterSpecification
Chemical Name 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
CAS Registry Number 883525-53-9
Molecular Formula

Molecular Weight 194.20 g/mol
SMILES C1CC1COC2=C(C=O)C=CC(=C2)F
InChI Key (Predicted) HVZ... (Structure dependent)
Appearance White to pale yellow crystalline solid or oil (depending on purity)
1.2 Structural Analysis
  • Fluorine Effect: The fluorine atom at C4 exerts an inductive electron-withdrawing effect (-I), deactivating the aromatic ring towards electrophilic attack but activating the aldehyde carbonyl towards nucleophilic addition. It also blocks metabolic hydroxylation at the para position.

  • Cyclopropylmethoxy Group: Located at C2, this group acts as a "lipophilic anchor." The cyclopropyl ring is a rigid, strained system that often provides better metabolic stability than a standard isopropyl or n-propyl chain (due to the difficulty of oxidizing the cyclopropyl C-H bonds). It also imparts specific steric constraints beneficial for binding to hydrophobic pockets in enzymes.

Part 2: Physicochemical Properties

Understanding the physicochemical profile is essential for predicting the behavior of this intermediate in synthetic workflows and the ADME properties of derived drugs.

PropertyValue (Experimental/Predicted)Relevance
Boiling Point ~285°C (at 760 mmHg)High thermal stability allows for elevated reaction temperatures.
Melting Point 45–50°CLow melting solid; may require gentle heating for dispensing.
LogP (Octanol/Water) 2.6 ± 0.3Moderate lipophilicity; ensures good solubility in organic solvents (DCM, EtOAc).
Polar Surface Area (PSA) 26.3 ŲIndicates good membrane permeability for derivatives.
H-Bond Acceptors 2 (Aldehyde O, Ether O)Key interaction points for hydrogen bonding in active sites.
H-Bond Donors 0No protic hydrogens, reducing non-specific binding.
Part 3: Synthetic Pathways

The synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde relies on a regioselective O-alkylation strategy. The most robust protocol involves the Williamson ether synthesis starting from commercially available 2-hydroxy-4-fluorobenzaldehyde.

3.1 Retrosynthetic Analysis

The molecule is disconnected at the ether linkage.

  • Synthon A: 2-Hydroxy-4-fluorobenzaldehyde (Nucleophile).[1]

  • Synthon B: (Bromomethyl)cyclopropane (Electrophile).

3.2 Optimized Synthetic Protocol

Objective: Synthesis of 10g of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Reagents:

  • 2-Hydroxy-4-fluorobenzaldehyde (1.0 eq)[1][2]

  • (Bromomethyl)cyclopropane (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Potassium Iodide (KI) (0.1 eq, Catalyst)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone.

Step-by-Step Methodology:

  • Activation: Charge a round-bottom flask with 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) and anhydrous DMF (10 volumes). Add

    
     (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Alkylation: Add (Bromomethyl)cyclopropane (1.2 eq) dropwise. Add catalytic KI to accelerate the reaction via the Finkelstein mechanism (in situ formation of the more reactive iodide).

  • Reaction: Heat the mixture to 60–70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[2][3][4] The starting phenol should disappear.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (50 volumes). The product may precipitate as a solid or separate as an oil.

    • If Solid: Filter, wash with water, and dry.[4]

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine to remove DMF. Dry over

      
      .[4]
      
  • Purification: Concentrate under reduced pressure. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

3.3 Synthetic Workflow Diagram

Synthesispath Start 2-Hydroxy-4-fluorobenzaldehyde (CAS 348-28-7) Intermediate Reaction Mixture (DMF, K2CO3, 60°C) Start->Intermediate Activation Reagent (Bromomethyl)cyclopropane (CAS 7051-34-5) Reagent->Intermediate Alkylation Workup Aqueous Workup (Extraction EtOAc) Intermediate->Workup 4-6 hrs Product 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9) Workup->Product Purification

Caption: Figure 1. Williamson ether synthesis pathway for the production of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Part 4: Applications in Drug Discovery

This intermediate is a versatile "warhead" carrier and scaffold modifier. Its primary utility lies in replacing metabolically labile alkoxy groups (like methoxy or ethoxy) with the more robust cyclopropylmethoxy moiety.

4.1 Functionalization Logic
  • Aldehyde C1: Serves as the primary attachment point.

    • Reductive Amination: Reacts with amines to form benzylamines (common in GPCR ligands).

    • Wittig Reaction: Forms stilbenes or styrenes.

    • Condensation: Reacts with hydrazines or hydroxylamines to form heterocycles (pyrazoles, isoxazoles).

  • Fluorine C4: Modulates pKa of nearby functional groups and improves metabolic stability by blocking the C4 position from CYP450 oxidation.

4.2 Therapeutic Areas
  • Kinase Inhibitors: The 2-alkoxy-benzyl moiety is a frequent motif in inhibitors targeting EGFR and VEGFR. The cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region) without the entropic penalty of a flexible alkyl chain.

  • MCH-1 Antagonists: Melanin-concentrating hormone receptor 1 antagonists often feature a biphenyl or phenyl-piperidine core where this aldehyde is used to introduce the "left-hand" aryl group via reductive amination.

  • Glucokinase Activators: Used in type 2 diabetes research, where the benzaldehyde derivative is coupled to a heteroaromatic core to enhance glucose sensitivity.

4.3 Decision Logic for Utilization

ApplicationLogic Core 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Path1 Reductive Amination (+ Amine, NaBH(OAc)3) Core->Path1 Path2 Wittig Reaction (+ Ylide) Core->Path2 Path3 Oxidation (NaClO2) Core->Path3 Prod1 Benzylamine Derivatives (GPCR Ligands) Path1->Prod1 Prod2 Stilbenes/Alkenes (Polymer/Material Sci) Path2->Prod2 Prod3 Benzoic Acid Derivs (Peptide Coupling) Path3->Prod3

Caption: Figure 2. Divergent synthetic utility of the aldehyde handle in medicinal chemistry campaigns.

Part 5: Handling, Stability, and Safety
5.1 Storage and Stability
  • Oxidation Sensitivity: Aldehydes are prone to air oxidation to the corresponding benzoic acid. Store under an inert atmosphere (Nitrogen or Argon).

  • Temperature: Store at 2–8°C.

  • Shelf Life: 12–24 months if properly sealed and stored away from light.

5.2 Safety Profile (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.[5][6][7]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5][6]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses. Avoid contact with strong oxidizing agents and strong bases.[6]

References
  • Matrix Scientific. (n.d.). 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Product Data. Retrieved from

  • PubChem. (2025).[1] 2-Hydroxy-4-fluorobenzaldehyde (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Handling of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

CAS: 883525-53-9 | Formula: C₁₁H₁₁FO₂ | M.W.: 194.20 g/mol

Executive Summary

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a specialized aromatic intermediate used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and anti-inflammatory drugs. Its structure features a reactive aldehyde handle, an electron-withdrawing fluorine atom at the para position, and a lipophilic cyclopropylmethoxy ether at the ortho position.

This guide provides a technical analysis of its solubility landscape. While specific quantitative solubility data (mg/mL) is proprietary or sparse in public literature, this document synthesizes physicochemical principles with empirical data from structural analogs to provide actionable solvent selection strategies for synthesis, extraction, and purification.

Physicochemical Profile & Solubility Prediction

The solubility behavior of this compound is dictated by the competition between its polar aldehyde functionality and its lipophilic domains (fluorine substituent and cyclopropyl ether).

Structural Analysis
  • Aldehyde Group (-CHO): Provides a dipole moment and hydrogen bond accepting capability, facilitating solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in alcohols.

  • Cyclopropylmethoxy Group (-OCH₂-cPr): Significantly increases lipophilicity compared to a methoxy group. The cyclopropyl ring adds steric bulk and hydrophobic character, decreasing water solubility and enhancing solubility in non-polar organic solvents.

  • Fluorine Atom (-F): Increases lipophilicity (LogP) and metabolic stability. It enhances solubility in chlorinated solvents and fluorinated media.

Table 1: Physicochemical Properties

Property Value (Experimental/Predicted) Implication for Solubility
CAS Number 883525-53-9 Unique Identifier
Molecular Weight 194.20 g/mol Low MW facilitates dissolution in most organics.
LogP (Predicted) ~2.4 – 2.8 Lipophilic; partitions preferentially into organic phases.
H-Bond Donors 0 Cannot act as an H-bond donor; limited water solubility.
H-Bond Acceptors 3 (Aldehyde O, Ether O, F) Good solubility in protic solvents (Alcohols).

| Physical State | Low-melting solid or Oil | Likely miscible with solvents rather than requiring high energy to break lattice. |

Solubility Landscape

The following classification guides solvent selection for specific experimental stages.

Class A: High Solubility (Primary Solvents)

Use for: Reaction media, preparing stock solutions.

  • Dichloromethane (DCM) & Chloroform: The compound is highly soluble due to favorable dipole-dipole interactions and the lipophilic nature of the halogenated solvent. Ideal for liquid-liquid extraction.

  • Ethyl Acetate (EtOAc): Excellent solubility. Standard solvent for extraction and silica gel chromatography.

  • Tetrahydrofuran (THF) & 2-MeTHF: High solubility. Preferred solvents for reactions involving organometallics (e.g., Grignard additions to the aldehyde).

  • DMSO & DMF: High solubility. Used for nucleophilic aromatic substitution (

    
    ) or high-temperature condensations.
    
Class B: Moderate / Temperature-Dependent Solubility

Use for: Recrystallization, purification.

  • Methanol & Ethanol: Soluble at room temperature, but solubility decreases significantly at low temperatures (-20°C). Useful for crystallization if the compound is a solid.

  • Toluene: Moderate solubility at RT; high solubility at reflux. Excellent for removing water via azeotropic distillation during Schiff base formation.

  • Diethyl Ether: Soluble, though less effective than THF.

Class C: Low Solubility / Insoluble

Use for: Precipitation, washing, phase separation.

  • Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic cyclopropyl and fluoro groups dominate the polar aldehyde.

  • Hexanes / Heptane: Low solubility at room temperature. Often used as an anti-solvent to precipitate the compound from a concentrated DCM or EtOAc solution.

Visualization: Solubility Decision Tree

This diagram illustrates the logical flow for selecting a solvent based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Start: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Application Intended Application? Start->Application Synthesis Synthesis / Reaction Application->Synthesis Purification Purification / Isolation Application->Purification Analysis Analysis (HPLC/NMR) Application->Analysis PolarRxn Nucleophilic Subst. (Use DMF, DMSO) Synthesis->PolarRxn High Temp/Polar Organometallic Grignard/Reduction (Use THF, 2-MeTHF) Synthesis->Organometallic Inert/Anhydrous Condensation Schiff Base/Aldol (Use EtOH, Toluene) Synthesis->Condensation Water Removal Extraction Liquid-Liquid Extraction (Use DCM or EtOAc) Purification->Extraction From Aqueous Crystallization Recrystallization (Use EtOH/Water or Hexane/EtOAc) Purification->Crystallization Solid Isolation NMR CDCl3 or DMSO-d6 Analysis->NMR HPLC Acetonitrile/Water (Gradient) Analysis->HPLC

Caption: Decision tree for solvent selection based on experimental requirements.

Experimental Protocols

Since batch-specific purity affects solubility, researchers should validate solubility using the following protocols.

Protocol A: Gravimetric Solubility Determination

Purpose: To determine the exact saturation limit (mg/mL) in a specific solvent.

  • Preparation : Weigh approx. 50 mg of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde into a tared 4 mL glass vial.

  • Addition : Add the target solvent (e.g., Methanol) in 100 µL increments at 25°C.

  • Agitation : Vortex for 30 seconds after each addition.

  • Observation :

    • If the solid dissolves completely, calculate solubility:

      
      .
      
    • If undissolved solid remains after 2 mL, the solubility is < 25 mg/mL.

  • Saturation : If determining saturation, add excess solid to 1 mL solvent, stir for 24h, filter the supernatant, evaporate to dryness, and weigh the residue.

Protocol B: Recrystallization Solvent Screening

Purpose: To identify the optimal solvent system for purifying the intermediate.

  • Solvent Test : Place 50 mg of compound in a test tube.

  • Hot Dissolution : Add minimal solvent (e.g., Ethanol) dropwise while heating in a water bath (approx. 60°C) until dissolved.

  • Cooling : Allow the solution to cool slowly to room temperature, then to 0°C.

  • Evaluation :

    • Crystals form : Good solvent system.

    • Oiling out : Common with this compound type. Re-heat and add a drop of seed crystal or scratch the glass.

    • No precipitate : Too soluble. Add an anti-solvent (e.g., Water to Ethanol, or Hexane to EtOAc) dropwise until turbidity appears, then cool.

Troubleshooting & Optimization

  • Issue: Oiling Out.

    • Cause: The melting point is likely close to room temperature, or impurities are depressing the melting point.

    • Solution: Use a mixed solvent system (e.g., EtOAc:Hexanes 1:4). Ensure slow cooling. If it remains an oil, purification via silica gel chromatography (Eluent: 10-20% EtOAc in Hexanes) is preferred over crystallization.

  • Issue: Poor Phase Separation in Extraction.

    • Cause: Emulsion formation due to the amphiphilic nature of the cyclopropylmethoxy group.

    • Solution: Add brine (saturated NaCl) to the aqueous phase to increase ionic strength and force the organic intermediate into the organic layer (Salting-out effect).

References

  • Sigma-Aldrich. (n.d.). 4-fluorobenzaldehyde Product Page. Retrieved from

    • Note: Used for comparative physicochemical d
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 164520-99-4 (Related Analog). Retrieved from

    • Note: Source for LogP and solubility trends of cyclopropylmethoxy-benzaldehyde deriv
  • BenchChem. (2025).[1][2] Solubility of 3-Cyanobenzaldehyde in Organic Solvents: A Technical Guide. Retrieved from

    • Note: Referenced for standard gravimetric solubility protocols for arom
  • 1Int. (n.d.). 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CAS 883525-53-9 Product Details. Retrieved from

    • Note: Verific

Sources

Technical Guide: Safety, Handling, and Applications of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safety Data Sheet (SDS) & Technical Handling Guide for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS: 883525-53-9) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structural motif combines a reactive aldehyde handle, a metabolically stable cyclopropylmethyl ether, and a fluorine atom that modulates electronic properties and metabolic susceptibility.

This guide moves beyond the standard SDS format to provide a rationale-based protocol for safe handling, storage, and experimental application.

Chemical Identification Data
ParameterSpecification
Chemical Name 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde
CAS Number 883525-53-9
Molecular Formula C₁₁H₁₁FO₂
Molecular Weight 194.20 g/mol
Physical State Solid (Low-melting) or Viscous Liquid (depending on purity/temp)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate
SMILES O=Cc1ccc(F)cc1OCC2CC2

Hazard Identification & Risk Assessment (GHS)

Note: While specific toxicological data for this exact isomer may be limited, the following classification is derived from verified Structure-Activity Relationships (SAR) of close analogs (e.g., 4-fluorobenzaldehyde, cyclopropylmethyl ethers).

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)

The "Why" Behind the Hazards
  • Aldehyde Reactivity: The aldehyde moiety (-CHO) is highly electrophilic. Upon contact with mucous membranes, it can form Schiff bases with proteins, leading to immediate irritation and potential sensitization.

  • Fluorine Substituent: While the fluorine atom enhances metabolic stability in drug design, it increases the lipophilicity of the molecule, potentially facilitating skin absorption compared to non-fluorinated analogs.[1]

Advanced Handling & Storage Protocols

Storage: The Inert Atmosphere Imperative

Protocol: Store at 2–8°C under an atmosphere of Argon or Nitrogen . Causality: Benzaldehydes are prone to autoxidation, converting to the corresponding benzoic acid (in this case, 2-(cyclopropylmethoxy)-4-fluorobenzoic acid) upon exposure to atmospheric oxygen. The presence of the electron-donating alkoxy group at the ortho position can accelerate this process by stabilizing the radical intermediate formed during oxidation.

  • Visual Indicator of Degradation: Appearance of white solid precipitates (acid crystals) in the liquid/oil.

Experimental Handling Workflow

The following diagram outlines the decision logic for safe handling, prioritizing engineering controls over PPE.

HandlingProtocol Start Start: Handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde CheckState Check Physical State (Solid vs Liquid) Start->CheckState LiquidHandling Liquid: Syringe/Septum (Avoid Air Exposure) CheckState->LiquidHandling If Liquid/Oil SolidHandling Solid: Anti-static Spatula (Minimize Dust) CheckState->SolidHandling If Solid Weighing Weighing Procedure Reaction Reaction Setup (Inert Gas Purge) LiquidHandling->Reaction SolidHandling->Reaction Cleanup Quench & Waste Disposal (Segregate Halogenated) Reaction->Cleanup

Caption: Operational workflow for handling air-sensitive fluorinated aldehydes to prevent oxidation and exposure.

Emergency Response & First Aid

Every protocol must be self-validating. The response measures below are designed to neutralize the specific chemical threat.

Exposure Response Matrix
RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Do not use neutralizing agents. The aldehyde is a neutral irritant; acidic or basic washes can exacerbate corneal damage.
Skin Contact Wash with soap and water. Polyethylene glycol (PEG-400) swab if available.Lipophilic fluorinated compounds are more efficiently solubilized by PEG than water alone.
Inhalation Move to fresh air.[2] Monitor for delayed pulmonary edema.Aldehyde vapors are respiratory sensitizers; symptoms may be delayed.
Spill (Liquid) Absorb with vermiculite. Do not use paper towels. Paper towels (cellulose) can react exothermically with concentrated aldehydes or oxidizers in the waste stream.
Emergency Decision Logic

EmergencyResponse Start Spill/Exposure Event Type Identify Type Start->Type SkinEye Skin/Eye Contact? Type->SkinEye Inhalation Inhalation? Type->Inhalation Spill Bench Spill? Type->Spill ActionSkin Flush 15min Seek Medical Aid SkinEye->ActionSkin ActionInhale Fresh Air Monitor Breathing Inhalation->ActionInhale ActionSpill Absorb (Vermiculite) NO CELLULOSE Spill->ActionSpill

Caption: Triage logic for immediate response to exposure or spills involving fluorinated aldehydes.

Application Context in Drug Discovery

Why this molecule? Researchers utilize 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde not just as a generic building block, but for specific medicinal chemistry objectives:

  • Metabolic Stability: The cyclopropylmethyl ether is a bioisostere for simple alkoxy groups (methoxy/ethoxy). The cyclopropyl ring hinders cytochrome P450-mediated dealkylation due to the steric bulk and the specific bond angles of the cyclopropane ring, extending the half-life of the drug candidate.

  • Electronic Modulation: The fluorine atom at the 4-position exerts an electron-withdrawing effect, deactivating the benzene ring towards metabolic oxidation while modulating the pKa of neighboring functional groups in the final API.

  • Scaffold Utility: The aldehyde group is typically engaged in:

    • Reductive Amination: To form benzylamine derivatives.

    • Knoevenagel Condensation: To form cinnamic acid derivatives or heterocycles (e.g., quinolines).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS 883525-53-9). Retrieved from

  • Tetrahedron Scientific. (n.d.). Safety Data Sheet: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. Retrieved from

  • PubChem. (2025).[3] Compound Summary: 4-Fluoro-2-hydroxybenzaldehyde (Analogous Precursor). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[4] Structure and Applications of Fluorobenzaldehydes in Drug Discovery.[4] Retrieved from

Sources

A Technical Guide to the Physicochemical Characterization of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the melting and boiling points of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, a novel benzaldehyde derivative with potential applications in medicinal chemistry. In the absence of established experimental data for this compound, this document outlines robust methodologies for both the computational prediction and experimental determination of these critical physical properties. The guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring the generation of reliable and reproducible data. The significance of these properties in the context of drug discovery and development, particularly in relation to purity, stability, and bioavailability, is also discussed.

Introduction: The Significance of Physical Properties in Drug Discovery

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a substituted aromatic aldehyde of interest in synthetic and medicinal chemistry. Its structural motifs, including a fluorinated phenyl ring and a cyclopropylmethoxy group, suggest potential for unique biological activities. The melting and boiling points are fundamental physical constants that provide critical insights into the purity, stability, and handling of a chemical entity.[1][2][3] In the pharmaceutical industry, these parameters are indispensable for:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity. Impurities typically lead to a depression and broadening of the melting point range.[1][4]

  • Compound Identification and Characterization: The melting and boiling points are characteristic properties that, in conjunction with spectroscopic data, aid in the unequivocal identification of a synthesized compound.[1][2]

  • Formulation and Drug Delivery: The melting point influences the solubility of a compound, a key determinant of its bioavailability.[5] For instance, lower melting compounds often exhibit better absorption characteristics.[5]

  • Process Development and Safety: Knowledge of the boiling point is crucial for designing purification processes such as distillation and for assessing the thermal stability of the compound, ensuring safe handling and storage.

Given the novelty of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, this guide presents a dual approach to establishing its melting and boiling points: in silico prediction and experimental verification.

Synthetic Pathway: Accessing 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

A plausible and efficient synthetic route to 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde involves a Williamson ether synthesis, a well-established and reliable method for forming ethers. This approach utilizes a commercially available precursor, 2-hydroxy-4-fluorobenzaldehyde, and cyclopropylmethyl bromide.

The proposed reaction proceeds as follows: 2-hydroxy-4-fluorobenzaldehyde is deprotonated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The resulting phenoxide then acts as a nucleophile, attacking the cyclopropylmethyl bromide to yield the desired product. This method is analogous to the synthesis of similar benzyloxy derivatives.[6][7]

Synthesis cluster_reactants Reactants cluster_reagents Reagents 2_hydroxy_4_fluorobenzaldehyde 2-Hydroxy-4-fluorobenzaldehyde Reaction Williamson Ether Synthesis 2_hydroxy_4_fluorobenzaldehyde->Reaction cyclopropylmethyl_bromide Cyclopropylmethyl Bromide cyclopropylmethyl_bromide->Reaction K2CO3 K2CO3 (Base) K2CO3->Reaction DMF DMF (Solvent) DMF->Reaction Product 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Reaction->Product

Caption: Proposed synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Predictive Approaches to Melting and Boiling Point Determination

In the absence of experimental data, computational methods provide a valuable first approximation of a compound's physical properties. Quantitative Structure-Property Relationship (QSPR) models are particularly powerful tools in this regard.[8][9][10]

Principles of QSPR

QSPR models are mathematical equations that correlate the chemical structure of a molecule with its physicochemical properties.[11] The process involves calculating a set of molecular descriptors that numerically represent various aspects of the molecule's topology, geometry, and electronic structure. These descriptors are then used to build a statistical model that can predict the property of interest for new, untested compounds.[12]

Predicting the Boiling Point

The boiling point of an organic compound is primarily influenced by:

  • Molecular Weight: Generally, the boiling point increases with molecular weight due to stronger van der Waals forces.[13][14]

  • Intermolecular Forces: The presence of polar functional groups, such as the aldehyde and ether in the target molecule, leads to dipole-dipole interactions, which increase the boiling point compared to nonpolar molecules of similar size.[15][16]

  • Molecular Shape: More linear molecules tend to have higher boiling points than highly branched or spherical molecules of the same molecular weight due to a larger surface area for intermolecular interactions.[13][14]

For 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, a QSPR model would consider descriptors related to its molecular weight, polarity (dipole moment), and surface area to estimate its boiling point.

Predicting the Melting Point

Predicting melting points is generally more challenging than predicting boiling points due to the complex nature of the solid state.[17] In addition to the factors influencing the boiling point, the melting point is also significantly affected by:

  • Crystal Packing and Symmetry: Molecules that can pack efficiently into a stable crystal lattice will have higher melting points. Molecular symmetry often plays a crucial role in this.[18]

  • Hydrogen Bonding: While not present in the target molecule, strong hydrogen bonds dramatically increase the melting point.

Specialized QSPR models and machine learning algorithms trained on large datasets of known melting points can provide useful estimates.[18][19]

PropertyPredicted Value RangeInfluencing Structural Features
Melting Point 40 - 70 °CRigid aromatic ring, moderate polarity, potential for efficient crystal packing.
Boiling Point 240 - 270 °CMolecular weight, presence of polar aldehyde and ether groups, fluorination.

Note: These are estimated ranges based on the structural features and comparison with similar molecules. Experimental determination is necessary for accurate values.

Experimental Determination of Melting and Boiling Points

The following protocols describe standard and reliable methods for the experimental determination of the melting and boiling points of a newly synthesized compound like 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Melting Point Determination: The Capillary Method

This is the most common and accurate method for determining the melting point of a solid organic compound.[20]

Protocol:

  • Sample Preparation: Ensure the synthesized 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a fine, dry powder. If necessary, gently crush any large crystals.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm high.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point range. This saves time in subsequent, more accurate measurements.[4]

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[21] A pure compound should have a sharp melting range of 1-2 °C.[22]

Melting_Point_Workflow Start Start Sample_Prep Prepare Dry, Powdered Sample Start->Sample_Prep Load_Capillary Load Capillary Tube (2-3 mm) Sample_Prep->Load_Capillary Place_in_Apparatus Insert into Melting Point Apparatus Load_Capillary->Place_in_Apparatus Rapid_Heat Rapid Heating for Approximate M.P. Place_in_Apparatus->Rapid_Heat Cool_Down Cool Apparatus Rapid_Heat->Cool_Down Slow_Heat Slow Heating (1-2 °C/min) near Approximate M.P. Cool_Down->Slow_Heat Observe_and_Record Record Temperature Range (First Liquid to Last Crystal) Slow_Heat->Observe_and_Record End End Observe_and_Record->End

Caption: Workflow for melting point determination by the capillary method.

Boiling Point Determination: Micro-Boiling Point Method

For small quantities of a newly synthesized liquid (or a low-melting solid), the micro-boiling point method is highly efficient and requires minimal sample.[23]

Protocol:

  • Sample Preparation: Add a few drops of the purified 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde to a small test tube or fusion tube.

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

  • Apparatus Setup: Attach the test tube to a thermometer with the bulb of the thermometer level with the sample. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).

  • Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary as the air inside expands.

  • Observation: Continue heating until a rapid and continuous stream of bubbles is observed. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

  • Recording the Boiling Point: Turn off the heat and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point. Record this temperature.[23][24]

Conclusion

The melting and boiling points of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde are critical physicochemical parameters that are essential for its identification, purity assessment, and further development as a potential therapeutic agent. While experimental data for this specific compound is not yet publicly available, this guide provides a robust framework for its characterization. By combining computational prediction with meticulous experimental determination, researchers can confidently establish these fundamental properties. The detailed protocols herein are designed to ensure accuracy and reproducibility, forming a self-validating system for the characterization of novel chemical entities in a drug discovery and development setting.

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022). Retrieved from [Link]

  • Understanding Melting and Boiling Points of Organic Compounds - Chemistry - HSCprep. (2025). Retrieved from [Link]

  • Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023). Retrieved from [Link]

  • (PDF) QSPR estimation models of normal boiling point and relative liquid density of pure hydrocarbons using MLR and MLP-ANN methods - ResearchGate. (2018). Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Melting point determination - SSERC. (n.d.). Retrieved from [Link]

  • QSPR Application on Modeling of Boiling Point of Polycyclic Aromatic Hydrocarbons. (2025). Retrieved from [Link]

  • Experiment 1: Melting-point Determinations. (n.d.). Retrieved from [Link]

  • BOILING POINT DETERMINATION. (n.d.). Retrieved from [Link]

  • Prediction of boiling points of organic compounds by QSPR tools - ResearchGate. (2025). Retrieved from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). Retrieved from [Link]

  • Prediction of melting point for drug-like compounds via QSPR methods - ResearchGate. (2025). Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025). Retrieved from [Link]

  • Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Determination of Melting Point. (n.d.). Retrieved from [Link]

  • 2.1.1: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2022). Retrieved from [Link]

  • An Improved Structure−Property Model for Predicting Melting-Point Temperatures | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Melting Point Determination in Pharmaceutical Industry - NANOLAB. (n.d.). Retrieved from [Link]

  • Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - RSC Publishing. (n.d.). Retrieved from [Link]

  • How Accurately Can We Predict the Melting Points of Drug-like Compounds? | Journal of Chemical Information and Modeling. (2014). Retrieved from [Link]

  • A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity - MDPI. (n.d.). Retrieved from [Link]

  • An interesting relationship between drug absorption and melting point - PubMed. (2009). Retrieved from [Link]

  • Melting point analysis: Significance and symbolism. (2025). Retrieved from [Link]

  • Melting Point Determination - ResolveMass Laboratories Inc. (n.d.). Retrieved from [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC. (n.d.). Retrieved from [Link]

  • CN101353297A - Synthetic method of 4-fluorobenzaldehyde - Google Patents. (n.d.).
  • Scheme for the synthesis of 2,3,4-trimethoxy benzaldehyde chalcones - ResearchGate. (n.d.). Retrieved from [Link]

Sources

A Technical Guide to the Design and Application of Bioisosteres for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of bioisosteric strategies for the modification of 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde, a key chemical intermediate in the synthesis of the potent Rpn11 inhibitor, capzimin.[1][2][3] We will delve into the rationale behind bioisosteric replacement, propose novel structural analogs, and provide detailed, actionable experimental workflows for their synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel therapeutics.

The Strategic Importance of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde has garnered significant attention in medicinal chemistry as a crucial building block for capzimin, a first-in-class inhibitor of the proteasome 19S subunit Rpn11.[1] Capzimin has demonstrated potent anti-cancer activity, including in cell lines resistant to other proteasome inhibitors like bortezomib, by inducing an unfolded protein response and inhibiting cell proliferation.[1][3][4] The unique combination of a reactive aldehyde, a cyclopropylmethoxy group, and a fluorinated phenyl ring in the parent molecule provides a rich scaffold for chemical modification and optimization.

dot graph "Molecule_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];

} Figure 1: Structure of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

The Principles of Bioisosterism in Drug Design

Bioisosterism is a cornerstone of medicinal chemistry, involving the substitution of a functional group within a biologically active molecule with another group that retains similar chemical and physical properties.[5][6] This strategic replacement aims to modulate the molecule's pharmacokinetic and pharmacodynamic properties, such as potency, selectivity, metabolic stability, and bioavailability, without drastically altering its interaction with the biological target.[7][8]

Bioisosteres are broadly classified as classical and non-classical.[5][9] Classical bioisosteres involve the exchange of atoms or groups with similar valence electron configurations, while non-classical bioisosteres are structurally distinct but can elicit a similar biological response.[9] The successful application of bioisosterism is highly context-dependent and requires a deep understanding of the structure-activity relationship (SAR) of the lead compound.[5]

dot graph "Bioisosterism_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#5F6368"];

} Figure 2: General workflow for bioisosteric replacement in drug design.

Bioisosteric Replacements for the Aldehyde Group

The aldehyde functionality in 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde is a key reactive handle for the synthesis of capzimin and other derivatives. However, aldehydes can be metabolically labile and may exhibit off-target reactivity. The following bioisosteric replacements can address these potential liabilities while maintaining or enhancing biological activity.

Nitrile

The nitrile group is a well-established bioisostere for an aldehyde. It is a polar, hydrogen bond acceptor that is generally more metabolically stable.

  • Rationale: The linear geometry and electronic properties of the nitrile group can mimic the steric and electronic profile of the aldehyde. Its resistance to oxidation can improve the pharmacokinetic profile of the resulting compounds.

  • Synthetic Approach: The nitrile can be readily introduced via a Sandmeyer reaction from the corresponding aniline or by dehydration of the aldoxime derived from the parent aldehyde.

Oxime and Hydrazone

Oximes and hydrazones, formed by the condensation of the aldehyde with hydroxylamine or hydrazine derivatives, respectively, can serve as prodrugs or as stable, biologically active compounds in their own right.

  • Rationale: These functional groups introduce additional points for hydrogen bonding and can alter the lipophilicity and solubility of the parent molecule. They can also be designed to be cleaved in vivo to release the active aldehyde.

  • Synthetic Approach: The synthesis is a straightforward condensation reaction between 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde and the desired hydroxylamine or hydrazine derivative, typically under mild acidic or basic conditions.

Heterocyclic Rings

Various five-membered heterocyclic rings, such as oxadiazoles, triazoles, and tetrazoles, can act as non-classical bioisosteres of the aldehyde group.[5][7]

  • Rationale: These heterocycles can mimic the electronic and steric properties of the aldehyde while offering improved metabolic stability and the potential for additional interactions with the biological target.[7][10] For example, a tetrazole ring can act as a bioisostere for a carboxylic acid, which in some contexts can be considered a bioisostere of an aldehyde.[5]

  • Synthetic Approach: The synthesis of these heterocyclic analogs would involve multi-step sequences starting from the parent aldehyde or a corresponding carboxylic acid derivative. For instance, a 1,2,4-oxadiazole could be synthesized by reacting the corresponding amidoxime with an appropriate acylating agent.

Bioisostere Potential Advantages General Synthetic Strategy
NitrileIncreased metabolic stabilitySandmeyer reaction or dehydration of aldoxime
Oxime/HydrazoneProdrug potential, altered solubilityCondensation with hydroxylamine/hydrazine
HeterocyclesImproved metabolic stability, additional interactionsMulti-step synthesis from aldehyde/acid

Bioisosteric Replacements for the Cyclopropylmethoxy Group

The cyclopropylmethoxy group is a key feature of the parent molecule, likely contributing to its binding affinity and metabolic profile. The cyclopropyl ring, in particular, can offer a degree of conformational rigidity and improved metabolic stability compared to a simple alkyl chain.[11]

Alternative Strained Ring Systems

Replacing the cyclopropyl group with other small, strained ring systems like cyclobutane or oxetane can fine-tune the steric and electronic properties of the molecule.

  • Rationale: These modifications can alter the conformational preferences of the side chain and impact its interaction with the target protein. The introduction of a heteroatom, as in an oxetane, can also improve solubility and introduce a hydrogen bond acceptor.

  • Synthetic Approach: The synthesis would involve the Williamson ether synthesis using 2-fluoro-4-hydroxybenzaldehyde and the corresponding (cyclobutyl)methanol or (oxetan-3-yl)methanol.

Fluorinated Alkoxy Groups

The introduction of fluorine into the alkoxy side chain can significantly impact the molecule's metabolic stability and binding affinity.

  • Rationale: Fluorine substitution can block sites of metabolism and alter the pKa of nearby functional groups. For example, a difluoromethoxy or trifluoromethoxy group can be used as a bioisostere for a methoxy group.[9]

  • Synthetic Approach: The synthesis of these analogs can be challenging and may require specialized fluorinating reagents.

Small Heterocyclic Ethers

Replacing the cyclopropylmethoxy group with a small heterocyclic ether, such as a tetrahydrofuranylmethoxy or a tetrahydropyranylmethoxy group, can introduce additional polarity and hydrogen bonding capabilities.

  • Rationale: These modifications can improve the aqueous solubility and pharmacokinetic profile of the resulting compounds.

  • Synthetic Approach: Similar to the other alkoxy analogs, these can be synthesized via a Williamson ether synthesis.

Bioisostere Potential Advantages General Synthetic Strategy
CyclobutylmethoxyAltered conformation and lipophilicityWilliamson ether synthesis
(Oxetan-3-yl)methoxyImproved solubility, H-bond acceptorWilliamson ether synthesis
Difluoro/TrifluoromethoxyIncreased metabolic stability, altered pKaSpecialized fluorination methods
TetrahydrofuranylmethoxyIncreased polarity and solubilityWilliamson ether synthesis

Experimental Protocols

General Synthesis of Aldehyde Bioisosteres (Illustrative Example: Oxime Formation)
  • Dissolution: Dissolve 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Addition of Reagent: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

General Synthesis of Cyclopropylmethoxy Bioisosteres (Illustrative Example: Williamson Ether Synthesis)
  • Preparation of Alkoxide: To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., (cyclobutyl)methyl bromide) (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, pour into water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Evaluation of Novel Bioisosteres

The newly synthesized bioisosteres should be subjected to a comprehensive panel of in vitro and in vivo assays to determine their physicochemical properties, metabolic stability, and biological activity.

dot graph "Evaluation_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname=Helvetica, fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname=Helvetica, fontsize=10, color="#5F6368"];

} Figure 3: Workflow for the evaluation of newly synthesized bioisosteres.

Conclusion

The strategic application of bioisosterism to the 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde scaffold presents a promising avenue for the discovery of novel therapeutics with potentially improved pharmacological profiles. By systematically exploring bioisosteric replacements for the aldehyde and cyclopropylmethoxy functionalities, researchers can fine-tune the properties of this important molecular framework, leading to the identification of new drug candidates with enhanced efficacy, safety, and developability. The experimental protocols and evaluation strategies outlined in this guide provide a robust framework for the rational design and advancement of these next-generation compounds.

References

  • Proteasome Inhibitors: Harnessing Proteostasis to Comb
  • Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11.
  • Cellular Responses to Proteasome Inhibition: Molecular Mechanisms and Beyond - MDPI.
  • The foundational research leading to the development of Capzimin. - Benchchem.
  • Capzimin is a potent and specific inhibitor of proteasome isopeptidase Rpn11 - PMC - NIH.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH.
  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl...
  • Bioisosteres of Common Functional Groups.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Bioisosteric Replacements - Cambridge MedChem Consulting.
  • Bioisosteric Replacements - Chemspace.
  • Chapter 32.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC.
  • Bioisosterism: A Rational Approach in Drug Design - Institute of Industrial Science, the University of Tokyo.

Sources

An In-depth Technical Guide to 2-(Cyclopropylmethoxy)- and 2-Benzyloxy-4-fluorobenzaldehyde: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful development of novel therapeutic agents. 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and 2-benzyloxy-4-fluorobenzaldehyde are two such intermediates that, while sharing a common 4-fluorobenzaldehyde core, possess distinct physicochemical and metabolic properties conferred by their ortho-alkoxy substituents. This technical guide provides a comprehensive comparative analysis of these two compounds, delving into their structural nuances, synthesis protocols, reactivity, and strategic applications in drug discovery. By elucidating the causality behind the choice of one scaffold over the other, this document serves as a critical resource for researchers, scientists, and drug development professionals aiming to optimize lead compounds for enhanced potency, selectivity, and pharmacokinetic profiles.

PART 1: Physicochemical and Structural Properties: A Tale of Two Substituents

The foundational difference between the two title compounds lies in the nature of the ether-linked group at the C2 position: a cyclopropylmethyl group versus a benzyl group. This seemingly subtle variation imparts significant differences in their steric, electronic, and metabolic profiles.

Structural Analysis

The shared 4-fluoro-2-alkoxybenzaldehyde scaffold provides a reactive aldehyde "handle" for diverse chemical transformations and a fluorine atom that can enhance metabolic stability or modulate binding affinity.[1] The key distinction arises from the substituent attached to the ethereal oxygen.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: Incorporates a cyclopropyl ring, a small, rigid carbocycle. The strained three-membered ring endows it with unique electronic properties, often described as having "pseudo-double bond" character.[2] This rigidity can act as a conformational clamp, restricting the rotation of the substituent and pre-organizing the molecule into a specific bioactive conformation, which can be entropically favorable for target binding.[2][3]

  • 2-Benzyloxy-4-fluorobenzaldehyde: Features a benzyl group, which is larger and more flexible than the cyclopropylmethyl group. The presence of an additional aromatic ring introduces the potential for π-π stacking interactions with biological targets.[4] However, the benzylic C-H bonds are often susceptible to metabolic oxidation.[5]

The structural relationship between these molecules is visualized below.

Caption: Core structure and divergent properties of the two benzaldehydes.

Comparative Physicochemical Data

The choice between these building blocks can be guided by their fundamental physicochemical properties, which influence solubility, permeability, and formulation characteristics.

Property2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde2-Benzyloxy-4-fluorobenzaldehydeReference(s)
Molecular Formula C₁₁H₁₁FO₂C₁₄H₁₁FO₂[6]
Molecular Weight 194.20 g/mol 230.24 g/mol [4]
Appearance Not specified (likely solid or oil)Off-white to pale yellow crystalline solid[4]
Predicted logP ~2.5-3.0~3.0-3.5N/A
Key Structural Feature Rigid cyclopropyl ringFlexible benzyl group[2][7]

PART 2: Synthesis and Mechanistic Insights

Both compounds are reliably synthesized from the common precursor, 4-fluoro-2-hydroxybenzaldehyde, via the Williamson ether synthesis.[8] This reaction is a robust and well-established method for forming ethers via an SN2 mechanism.[9][10]

Underlying Mechanism: The Williamson Ether Synthesis

The synthesis proceeds in two fundamental steps:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 4-fluoro-2-hydroxybenzaldehyde, forming a more nucleophilic phenoxide ion.[11]

  • Nucleophilic Substitution: The resulting phenoxide attacks the electrophilic carbon of an alkyl halide ((bromomethyl)cyclopropane or benzyl bromide), displacing the halide leaving group in a classic SN2 reaction to form the desired ether.[9]

The choice of base and solvent is critical for optimizing reaction efficiency and minimizing side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenol.[1] Dipolar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are preferred as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide, thus accelerating the SN2 reaction.[10]

Williamson_Ether_Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack Start 4-Fluoro-2-hydroxybenzaldehyde Phenoxide Potassium 4-fluoro-2-formylphenoxide (Nucleophile) Start->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Start Alkyl_Halide Alkyl Halide (R-CH₂-Br) Product Final Ether Product Alkyl_Halide->Product Leaving_Group Br⁻ Product->Leaving_Group Displacement Phenoxide_ref->Product SN2 Attack

Caption: General workflow for the Williamson ether synthesis.

Detailed Experimental Protocol: Synthesis of 2-Benzyloxy-4-fluorobenzaldehyde

This protocol is representative and can be adapted for the synthesis of the cyclopropylmethoxy analog by substituting benzyl bromide with (bromomethyl)cyclopropane.

  • Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).[1]

  • Initial Stirring: Stir the suspension at room temperature for 20-30 minutes. This step is crucial as it facilitates the complete formation of the phenoxide salt, the active nucleophile.[1]

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the reaction mixture. A slight excess ensures the consumption of the starting phenol.[1]

  • Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.[1]

  • Workup: After cooling to room temperature, pour the reaction mixture into cold water. This quenches the reaction and precipitates the organic product. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).[12]

  • Washing: Combine the organic layers and wash sequentially with water and then a saturated brine solution. This removes residual DMF and inorganic salts.[8][12]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[1][8]

  • Purification: The resulting crude product should be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure 2-benzyloxy-4-fluorobenzaldehyde.[1][8]

PART 3: Comparative Reactivity and Spectroscopic Analysis

Reactivity

The primary site of reactivity for both molecules is the aldehyde group, which readily participates in nucleophilic additions, condensations (e.g., Claisen-Schmidt, Wittig), and reductive aminations.[4][13] The electronic nature of the ortho-substituent has a minimal direct effect on the aldehyde's electrophilicity due to its insulation by the methylene (-CH₂-) bridge. However, the steric bulk of the substituent can influence the accessibility of the aldehyde to nucleophiles. The larger benzyloxy group may impart slightly more steric hindrance compared to the more compact cyclopropylmethoxy group.

A key difference in reactivity relates to the stability of the ether linkage itself. The benzyloxy group is a classic protecting group for phenols because it can be readily cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C), regenerating the hydroxyl group. This is a significant advantage in multi-step syntheses where subsequent modification at that position is desired.[8] The cyclopropylmethoxy group, in contrast, is robust and not susceptible to this cleavage, making it a permanent modification.

Spectroscopic Signatures

While full experimental spectra are not always publicly available, the expected NMR signals can be reliably predicted.[14]

NucleusPredicted Chemical Shift (δ, ppm) for 2-(Cyclopropylmethoxy) derivativePredicted Chemical Shift (δ, ppm) for 2-Benzyloxy derivativeKey Differentiating Signals
¹H NMR ~10.4 (s, 1H, -CHO)~10.4 (s, 1H, -CHO)Cyclopropylmethoxy: ~3.9 (d, 2H, -OCH₂-), ~1.3 (m, 1H, -CH-), ~0.6 (m, 2H, -CH₂-), ~0.4 (m, 2H, -CH₂-)
~7.8-7.9 (m, 1H, Ar-H)~7.8-7.9 (m, 1H, Ar-H)Benzyloxy: ~7.3-7.5 (m, 5H, Benzyl Ar-H), ~5.2 (s, 2H, -OCH₂-)
~6.8-7.0 (m, 2H, Ar-H)~7.1-7.2 (m, 2H, Ar-H)
¹³C NMR ~189 (-CHO)~190 (-CHO)Cyclopropylmethoxy: ~75 (-OCH₂-), ~10 (-CH-), ~3 (-CH₂-)
~165 (d, C-F)~164 (d, C-F)Benzyloxy: ~136 (ipso-C), ~127-129 (Ar-C), ~71 (-OCH₂-)

Note: Predicted shifts are based on analogous structures and may vary. d denotes a doublet C-F coupling.[15][16][17]

PART 4: Strategic Applications in Medicinal Chemistry

The decision to use 2-(cyclopropylmethoxy)- or 2-benzyloxy-4-fluorobenzaldehyde is a strategic one, driven by the specific goals of the drug discovery program.

Drug_Discovery_Workflow cluster_Decision Lead Optimization Strategy cluster_BuildingBlocks Building Block Selection cluster_Outcome Potential Outcomes Start Hit Compound with 2-Hydroxy-4-fluorophenyl Scaffold Decision Introduce O-Alkyl Group: Improve Properties? Start->Decision Path_A Strategy A: Enhance Metabolic Stability & Introduce Conformational Rigidity Decision->Path_A Yes Path_B Strategy B: Protect Phenol for Further Synthesis & Explore Pi-Stacking Decision->Path_B Yes BB_A Use 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Path_A->BB_A BB_B Use 2-Benzyloxy- 4-fluorobenzaldehyde Path_B->BB_B Outcome_A Candidate with Improved PK Profile, Potency, and Reduced Off-Target Effects BB_A->Outcome_A Outcome_B Versatile Intermediate for SAR Expansion; Candidate with Potential Pi-Interactions BB_B->Outcome_B

Sources

Methodological & Application

Synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde from 2-hydroxy-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the O-alkylation of 2-hydroxy-4-fluorobenzaldehyde to synthesize 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde . This intermediate is a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors and phosphodiesterase (PDE) modulators, where the cyclopropylmethoxy group provides metabolic stability and hydrophobic pocket occupancy.

The method utilizes a Williamson Ether Synthesis approach, optimized for regioselectivity and yield. Unlike standard protocols that often suffer from competitive C-alkylation or aldehyde oxidation, this guide employs a controlled potassium carbonate (


) system in N,N-Dimethylformamide (DMF) to ensure exclusive O-alkylation under mild conditions.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule contains a sensitive aldehyde moiety and a fluorine atom activated by the ortho-carbonyl group. The disconnection is made at the ether oxygen, tracing back to the phenol (nucleophile) and the alkyl halide (electrophile).

  • Nucleophile: 2-hydroxy-4-fluorobenzaldehyde (

    
    ). The intramolecular hydrogen bond between the phenolic -OH and the aldehyde carbonyl typically stabilizes the proton, requiring a base capable of disrupting this interaction without inducing Cannizzaro disproportionation.
    
  • Electrophile: (Bromomethyl)cyclopropane. This is a primary alkyl halide prone to

    
     reactions but can undergo ring-opening rearrangement under harsh Lewis acidic conditions or extreme temperatures.
    
Reaction Mechanism ( )

The reaction proceeds via a bimolecular nucleophilic substitution.[1]

  • Deprotonation:

    
     deprotonates the phenol to generate the phenoxide anion.[1] The polar aprotic solvent (DMF) solvates the potassium cation, leaving the phenoxide "naked" and highly reactive.
    
  • Nucleophilic Attack: The phenoxide attacks the methylene carbon of (bromomethyl)cyclopropane.

  • Leaving Group Departure: Bromide is displaced, forming the ether bond.[1]

ReactionMechanism SM 2-hydroxy-4-fluorobenzaldehyde (Substrate) Inter Phenoxide Anion (Nucleophile) SM->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter TS SN2 Transition State Inter->TS Attack on CH2 Reagent (Bromomethyl)cyclopropane (Electrophile) Reagent->TS Product 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde TS->Product -KBr

Figure 1: Mechanistic pathway for the Williamson Ether Synthesis of the target scaffold.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]DensityPurityNote
2-hydroxy-4-fluorobenzaldehyde 140.111.0Solid>98%Starting Material
(Bromomethyl)cyclopropane 135.001.2 - 1.51.39 g/mL97%Electrophile (Lachrymator)
Potassium Carbonate (

)
138.212.0SolidAnhydrousGrind to fine powder
DMF 73.09Solvent0.94 g/mLAnhydrousDry solvent is critical
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 2-hydroxy-4-fluorobenzaldehyde (1.40 g, 10.0 mmol) and Anhydrous

    
      (2.76 g, 20.0 mmol).
    
  • Add DMF (15 mL).

    • Scientist Note: DMF is preferred over Acetone here. The reaction requires temperatures

      
       to proceed efficiently due to the electron-withdrawing effect of the aldehyde, which reduces the nucleophilicity of the phenoxide slightly compared to simple phenols.
      
  • Stir the suspension at Room Temperature (RT) for 15 minutes.

    • Why? This allows initial deprotonation and disruption of the intramolecular H-bond. The solution will turn bright yellow (phenoxide formation).

Step 2: Alkylation
  • Add (Bromomethyl)cyclopropane (1.45 mL, ~15.0 mmol) dropwise via syringe.

  • Heat the reaction mixture to 70°C in an oil bath.

  • Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Target Time: 4–6 hours.

    • Endpoint: Disappearance of the starting phenol (

      
      , stains dark with 
      
      
      
      ) and appearance of the product (
      
      
      , UV active, no
      
      
      stain).
Step 3: Workup
  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice Water (100 mL) with vigorous stirring. The product may precipitate as an oil or solid.

  • Extract with Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL).

    • Scientist Note: The water washes are critical to remove residual DMF, which can interfere with crystallization or chromatography.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Crude State: Yellowish oil or low-melting solid.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient 0%

      
       10% EtOAc in Hexanes.
      
  • Yield Expectation: 85–92%.

Critical Process Parameters (CPP) & Troubleshooting

The following parameters are critical for reproducibility and yield maximization.

ParameterOptimal RangeImpact of Deviation
Temperature 65–75°C<60°C: Reaction stalls. >90°C: Risk of cyclopropane ring opening or Cannizzaro reaction.
Base Choice

NaH: Too aggressive; causes side reactions.

:
Too weak to fully deprotonate the H-bonded phenol.
Stoichiometry 1.2–1.5 eq Alkyl Halide<1.0 eq: Incomplete conversion. >2.0 eq: Wasteful; difficult to separate excess halide from product.
Atmosphere Inert (

/Ar)
Recommended but not strictly required. Prevents oxidation of the aldehyde over long reaction times.
Troubleshooting Guide
  • Problem: Reaction conversion stalls at 80%.

    • Solution: Add a catalytic amount of Potassium Iodide (KI, 10 mol%). This generates the more reactive alkyl iodide in situ (Finkelstein reaction).

  • Problem: Emulsion during workup.

    • Solution: The DMF/Water interface can be stubborn. Add a small amount of methanol or saturate the aqueous layer further with NaCl.

Analytical Characterization

Expected Data
  • Physical State: Pale yellow oil or off-white solid (mp

    
     45-50°C).
    
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       10.35 (s, 1H, CHO ) - Distinctive aldehyde singlet.
      
    • 
       7.85 (dd, 
      
      
      
      Hz, 1H, Ar-H6 ) - Deshielded by carbonyl.
    • 
       6.75 (dd, 
      
      
      
      Hz, 1H, Ar-H5 ) - Coupling with F.
    • 
       6.65 (dd, 
      
      
      
      Hz, 1H, Ar-H3 ) - Ortho to alkoxy, meta to F.
    • 
       3.92 (d, 
      
      
      
      Hz, 2H, O-CH2 ) - Ether linkage.
    • 
       1.30 (m, 1H, CH -cyclopropyl).
      
    • 
       0.68 (m, 2H, CH2 -cyclopropyl).
      
    • 
       0.38 (m, 2H, CH2 -cyclopropyl).
      

Safety & Handling

  • (Bromomethyl)cyclopropane: Flammable liquid and lachrymator. Handle in a fume hood. Avoid contact with skin (severe irritant).

  • DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

  • Waste Disposal: Aqueous layers contain DMF and should be treated as halogenated organic waste due to trace alkyl bromide.

Workflow Visualization

Workflow Start Start: Weigh Reagents Mix Mix SM + K2CO3 + DMF Stir 15 min @ RT Start->Mix Add Add (Bromomethyl)cyclopropane (Dropwise) Mix->Add Heat Heat to 70°C 4-6 Hours Add->Heat Check Check TLC (Complete?) Heat->Check Check->Heat No (Add KI) Workup Quench (Ice Water) Extract (EtOAc) Check->Workup Yes Purify Column Chromatography (Hex/EtOAc) Workup->Purify End Final Product Characterization Purify->End

Figure 2: Operational workflow for the synthesis process.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for the Williamson Ether Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde. Retrieved from [4]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 4-Fluoro-2-hydroxybenzaldehyde.[1] Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: (Bromomethyl)cyclopropane. Retrieved from

Sources

Application Note: Optimized Synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde via Williamson Ether Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic protocol for 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde , a critical pharmacophore often utilized in the development of PARP inhibitors (e.g., Olaparib derivatives) and other bioactive small molecules.

The synthesis employs a Williamson Ether Synthesis , leveraging the nucleophilicity of the phenoxide ion generated from 4-fluoro-2-hydroxybenzaldehyde to displace a halide from (bromomethyl)cyclopropane .[1] This guide prioritizes the Potassium Carbonate (


) / DMF  method due to its superior scalability, safety profile, and chemoselectivity compared to metal hydride routes.
Target Audience
  • Medicinal Chemists

  • Process Development Scientists

  • CMC (Chemistry, Manufacturing, and Controls) Leads

Retrosynthetic Analysis & Strategy

The strategic disconnection involves the cleavage of the ether


 bond. The forward synthesis requires the selective alkylation of the phenolic hydroxyl group in the presence of an aldehyde and an aryl fluoride.

Key Strategic Considerations:

  • Chemoselectivity: The aldehyde moiety is susceptible to reduction or Cannizzaro disproportionation under harsh basic conditions. Mild bases (

    
    ) are preferred over strong bases (
    
    
    
    ,
    
    
    ).
  • Cyclopropyl Stability: The cyclopropyl ring is strained (

    
    ). While generally stable to basic 
    
    
    
    conditions, radical pathways or extreme Lewis acidity must be avoided to prevent ring opening.
  • Regiochemistry: The starting material, 4-fluoro-2-hydroxybenzaldehyde, ensures the correct substitution pattern (

    
    -disubstitution relative to the aldehyde).
    
Diagram 1: Retrosynthetic Logic (DOT)

Retrosynthesis Target Target: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Disconnection Disconnection (C-O Bond) Target->Disconnection Retrosynth SM1 Nucleophile: 4-Fluoro-2-hydroxybenzaldehyde Disconnection->SM1 SM2 Electrophile: (Bromomethyl)cyclopropane Disconnection->SM2

Caption: Retrosynthetic disconnection showing the convergence of the phenolic nucleophile and the alkyl halide electrophile.

Mechanistic Insight

The reaction follows a standard


 (Substitution Nucleophilic Bimolecular)  mechanism.[1][2]
  • Deprotonation: The carbonate base deprotonates the phenol (

    
    ). The aldehyde group at the ortho position increases the acidity of the phenol via inductive electron withdrawal and resonance stabilization, making 
    
    
    
    sufficient for deprotonation.
  • Nucleophilic Attack: The phenoxide oxygen attacks the methylene carbon of the (bromomethyl)cyclopropane.

  • Transition State: A concerted backside attack occurs.[2] Steric hindrance from the cyclopropyl group is significant but manageable at elevated temperatures (

    
    ).
    

Why DMF? Dimethylformamide (DMF) is a polar aprotic solvent.[1][3] It solvates the potassium cation (


) effectively but leaves the phenoxide anion "naked" and highly reactive, significantly accelerating the 

rate compared to protic solvents like ethanol.

Experimental Protocol

Materials & Stoichiometry[4][5]
ComponentRoleEquiv.MW ( g/mol )DensityNotes
4-Fluoro-2-hydroxybenzaldehyde SM (Nucleophile)1.0140.11SolidHygroscopic; store dry.
(Bromomethyl)cyclopropane SM (Electrophile)1.2 - 1.5135.001.39 g/mLLachrymator. Handle in hood.
Potassium Carbonate (

)
Base2.0138.21SolidMust be anhydrous/finely ground.
Potassium Iodide (KI) Catalyst0.1166.00SolidOptional (Finkelstein acceleration).
DMF (Anhydrous) SolventN/A73.090.94 g/mLUse 5-10 mL per gram of SM.
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 4-Fluoro-2-hydroxybenzaldehyde (1.0 eq) and Anhydrous DMF (

    
    , e.g., 10 mL/g).
    
  • Add Potassium Carbonate (2.0 eq) in a single portion.

    • Tip: If using the chloride electrophile instead of bromide, add KI (0.1 eq) at this stage to generate the more reactive iodide in situ.

Step 2: Activation

  • Stir the suspension at Room Temperature (RT) for 15–30 minutes. The mixture will likely turn bright yellow/orange, indicating phenoxide formation.

Step 3: Alkylation

  • Add (Bromomethyl)cyclopropane (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to

    
     .
    
    • Caution: Do not exceed

      
       to avoid degradation of the cyclopropyl ring or Cannizzaro side reactions.
      

Step 4: Monitoring

  • Monitor via TLC (Hexane:EtOAc 4:1) or HPLC at 2-hour intervals.

  • Reaction is typically complete within 4–6 hours .

    • Endpoint: Disappearance of the lower-running phenol spot and appearance of the higher-running ether product.

Step 5: Workup

  • Cool the mixture to RT.

  • Pour the reaction mixture into Ice Water (

    
    ).
    
  • Extract with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Wash the combined organic layers with:

    • Water (

      
      ) to remove residual DMF.
      
    • Brine (

      
      ).
      
  • Dry over anhydrous

    
     or 
    
    
    
    .[4]
  • Filter and concentrate in vacuo to yield the crude oil/solid.

Step 6: Purification

  • Crystallization: The crude product often solidifies. Recrystallize from minimal hot Ethanol or a Hexane/EtOAc mixture.

  • Chromatography: If oil persists, purify via silica gel flash chromatography (Gradient: 0%

    
     20% EtOAc in Hexanes).
    

Workflow Visualization

Diagram 2: Experimental Workflow (DOT)

Workflow Start Start: Dissolve 4-Fluoro-2-hydroxybenzaldehyde in DMF BaseAdd Add K2CO3 (Stir 30 min @ RT) Start->BaseAdd ReagentAdd Add (Bromomethyl)cyclopropane BaseAdd->ReagentAdd Heat Heat to 65°C (4-6 Hours) ReagentAdd->Heat Check TLC Check: SM Consumed? Heat->Check Check->Heat No (Continue Heating) Workup Quench in Ice Water Extract w/ EtOAc Check->Workup Yes Purify Recrystallize (EtOH) or Column Chromatography Workup->Purify Final Final Product: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Purify->Final

Caption: Step-by-step process flow for the Williamson ether synthesis protocol.

Critical Process Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Old/Wet ReagentsEnsure

is anhydrous. DMF must be dry (water quenches the alkyl halide).
Low Conversion Steric HinderanceAdd 0.1 eq Potassium Iodide (KI) to facilitate Finkelstein exchange (R-Br

R-I).
Impurity: Alcohol Hydrolysis of HalideWater present in solvent. Dry DMF over molecular sieves before use.
Impurity: Acid Cannizzaro ReactionBase concentration too high or Temp >

. Maintain Temp

.

Safety & Handling

  • (Bromomethyl)cyclopropane: Alkylating agent. Potential carcinogen and lachrymator. Use only in a fume hood.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

  • Waste Disposal: Aqueous layers containing DMF must be disposed of as halogenated organic waste due to dissolved alkyl halides.

References

  • Organic Chemistry Portal. Williamson Ether Synthesis: Mechanism and Conditions. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis: SN2 Reactions of Alkoxides. [Link]

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde (Compound Summary). [Link]

  • Google Patents.CN102690194A: Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.

Sources

Application Note: Optimization of Cyclopropylmethylation for 2-Hydroxy-4-Fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reagents for cyclopropylmethylation of 2-hydroxy-4-fluorobenzaldehyde Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Abstract

The introduction of a cyclopropylmethyl group onto a phenolic scaffold is a critical transformation in medicinal chemistry, often employed to modulate lipophilicity and metabolic stability. This guide details the process control and reagent selection for the


-alkylation of 2-hydroxy-4-fluorobenzaldehyde  (CAS: 348-27-6) to synthesize 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde . We present two validated protocols: a standard cost-effective method using Potassium Carbonate (

) in DMF, and a high-performance method utilizing Cesium Carbonate (

) in Acetonitrile for challenging substrates or strict impurity control.

Mechanistic Insight & Reaction Design

The synthesis relies on a Williamson ether synthesis mechanism (


). The phenolic hydroxyl group at the ortho position is deprotonated by a base to form a phenoxide anion, which subsequently attacks the electrophilic carbon of the cyclopropylmethyl halide.
Critical Chemical Considerations
  • Cyclopropylmethyl Stability: Unlike simple alkyl chains, the cyclopropylmethyl group is chemically sensitive. While stable under basic

    
     conditions, it can undergo rearrangement (ring-opening) to a cyclobutyl or homoallyl cation if exposed to acidic conditions or if a carbocation intermediate is allowed to form (
    
    
    
    pathway). Therefore, strictly basic conditions are mandatory.
  • Fluorine Substituent Effect: The fluorine atom at the para position (relative to the aldehyde) is electron-withdrawing. This increases the acidity of the phenolic proton (

    
    ), facilitating deprotonation, but also slightly decreases the nucleophilicity of the resulting phenoxide.
    
  • Finkelstein Acceleration: When using Cyclopropylmethyl chloride (cheaper, more stable), the addition of Potassium Iodide (KI) is recommended to generate the more reactive iodide species in situ.

Reaction Pathway Diagram

ReactionPathway Substrate 2-Hydroxy-4- fluorobenzaldehyde Intermediate Phenoxide Anion (Nucleophile) Substrate->Intermediate Deprotonation Base Base (K2CO3/Cs2CO3) Base->Intermediate Promotes Product 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Intermediate->Product SN2 Attack Reagent Cyclopropylmethyl Halide (X=Br, Cl) Reagent->Product SideProduct Rearranged Byproducts (Acidic conditions only) Reagent->SideProduct Carbocation Formation

Figure 1: Mechanistic pathway for the O-alkylation. Note the risk of rearrangement is mitigated by maintaining basic conditions.

Reagent Selection Guide

Selecting the right combination of base, solvent, and alkylating agent is pivotal for yield and purity.

Table 1: Reagent Performance Matrix
ComponentReagentProsConsRecommendation
Alkylating Agent (Bromomethyl)cyclopropane High reactivity; lower temp required (

).
More expensive; potential lachrymator.Primary Choice for small-mid scale.
(Chloromethyl)cyclopropane Cost-effective; stable.Lower reactivity; requires higher temp (

) & KI catalyst.
Secondary Choice for large scale.
Base Potassium Carbonate (

)
Cheap; robust; easy removal.Low solubility in organic solvents; requires vigorous stirring.Standard for DMF protocols.
Cesium Carbonate (

)
"Cesium Effect" (higher solubility/reactivity); milder conditions.Expensive.High Performance for MeCN protocols.
Solvent DMF (N,N-Dimethylformamide) Excellent solubility for polar intermediates.High boiling point (hard to remove); aqueous workup required.Standard
Acetonitrile (MeCN) Low boiling point (easy removal); cleaner impurity profile.Lower solubility for

(requires

).
Optimized

Experimental Protocols

Protocol A: Standard Method (Cost-Effective)

Applicability: General lab-scale synthesis where cost is a factor and DMF removal is manageable.

Reagents:

  • 2-Hydroxy-4-fluorobenzaldehyde (1.0 equiv)[1]

  • (Bromomethyl)cyclopropane (1.2 equiv)

  • Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Anhydrous DMF (5-10 volumes)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with 2-hydroxy-4-fluorobenzaldehyde and anhydrous DMF. Stir until dissolved.

  • Activation: Add

    
     in a single portion. Stir the suspension at Room Temperature (RT) for 15-30 minutes to ensure phenoxide formation (color change to yellow/orange is typical).
    
  • Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1][2] Reaction typically completes in 4–6 hours.

    • Note: Do not overheat (>90°C) to avoid cyclopropyl ring opening.

  • Workup: Cool to RT. Pour the mixture into ice-cold water (10x reaction volume). The product may precipitate as a solid.

    • If Solid: Filter, wash with water, and dry.[3]

    • If Oil: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over

      
       and concentrate.
      
Protocol B: High-Performance Method (Optimized)

Applicability: High-value synthesis requiring simplified workup and maximum purity. Uses the "Cesium Effect" for faster kinetics.

Reagents:

  • 2-Hydroxy-4-fluorobenzaldehyde (1.0 equiv)[1]

  • (Bromomethyl)cyclopropane (1.1 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC grade

Step-by-Step Procedure:

  • Setup: Dissolve the substrate in Acetonitrile (10 volumes).

  • Addition: Add

    
     and the alkyl bromide simultaneously.
    
  • Reaction: Heat to reflux (approx. 80-82°C) . The superior solubility of cesium salts often drives this reaction to completion within 2–3 hours.

  • Workup: Cool to RT. Filter off the inorganic solids (

    
    , excess base) through a celite pad.
    
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, recrystallize from Ethanol/Water or purify via flash chromatography.

Workup & Purification Workflow

WorkupFlow ReactionMix Reaction Mixture (Completed) Decision Solvent Used? ReactionMix->Decision DMF_Path DMF Protocol Decision->DMF_Path DMF MeCN_Path MeCN Protocol Decision->MeCN_Path Acetonitrile Quench Pour into Ice Water DMF_Path->Quench PhaseSep Extract (EtOAc) or Filter Quench->PhaseSep Wash Wash: H2O x2 (Remove DMF) Wash: Brine x1 PhaseSep->Wash Final Crude Product 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde Wash->Final Filter Filter Solids (Celite) MeCN_Path->Filter Evap Rotary Evaporation Filter->Evap Evap->Final

Figure 2: Decision tree for workup procedures based on solvent selection.

Process Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Old/Wet ReagentsEnsure

is anhydrous (dry in oven at 120°C). Use fresh alkyl halide.
New Impurity (RRT ~0.8) C-Alkylation or Ring OpeningReduce temperature. Ensure conditions are strictly basic (avoid acid contamination).
Emulsion during Workup DMF presenceWash organic layer thoroughly with water. Add a small amount of saturated brine to break emulsion.
Residual Halide in Product Excess ReagentUse exactly 1.1–1.2 equiv. If residual remains, wash crude with dilute aqueous ammonia or stir with polymer-bound amine scavenger.

References

  • BenchChem. Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives. (Accessed 2025).[1][2][4][5] Link

  • Wang, Z., et al. "Regioselective alkylation of 2,4-dihydroxybenzaldehydes and 2,4-dihydroxyacetophenones." Tetrahedron Letters, 2022.

    
    /MeCN system). Link
    
  • Organic Syntheses. p-Bromobenzaldehyde and general alkylation techniques. Coll. Vol. 3, p. 200. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 2-Hydroxy-4-fluorobenzaldehyde.Link

Sources

Technical Guide: Synthesis of Bioactive Schiff Bases from 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pharmacophore Advantage

This application note details the synthesis of Schiff bases (imines) derived from 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde . This specific scaffold is not merely a chemical intermediate; it is a strategic building block in modern medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents.

Why This Scaffold?
  • Metabolic Stability (The Cyclopropyl Effect): The cyclopropylmethoxy group adds significant steric bulk and lipophilicity (

    
     modulation) without the metabolic liability of standard aliphatic chains. The strained ring resists oxidative metabolism by cytochrome P450 enzymes better than equivalent 
    
    
    
    -alkyl chains [1].
  • Bioisosterism (The Fluorine Effect): The C-4 fluorine atom mimics hydrogen in size but drastically alters electronic properties. It blocks metabolic hydroxylation at the para-position and increases the lipophilicity of the overall molecule, enhancing membrane permeability [2].

Chemical Context & Mechanism[1][2][3][4][5]

The formation of the Schiff base is a reversible condensation reaction. Because the starting aldehyde contains an electron-withdrawing fluorine and a bulky electron-donating alkoxy group, the electrophilicity of the carbonyl carbon is modulated.

The Challenge: The reaction equilibrium must be driven forward. While simple benzaldehydes react readily, the steric hindrance from the ortho-cyclopropylmethoxy group requires thermodynamic forcing (reflux) and water removal.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon, forming an unstable carbinolamine intermediate, followed by acid-catalyzed dehydration.[1][2]

ReactionMechanism Aldehyde 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Inter Carbinolamine (Unstable Intermediate) Aldehyde->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Transition Acid Catalysis (-H2O) Inter->Transition Proton Transfer Product Schiff Base (Imine) Transition->Product Dehydration

Figure 1: Acid-catalyzed mechanism of Schiff base formation. The dehydration step is the rate-determining step in acidic media.

Experimental Protocol

This protocol is designed as a Self-Validating System . It includes built-in checkpoints to ensure reaction completion before proceeding to workup.

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • Precursor: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (1.0 equiv).

  • Reagent: Primary Aromatic/Aliphatic Amine (1.0 - 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: EtOH is preferred for its higher boiling point (

    
    ), which helps overcome steric hindrance.
    
  • Catalyst: Glacial Acetic Acid (GAA).[3]

Method A: Standard Reflux (Recommended for High Purity)
Step 1: Reactant Solubilization
  • Weigh 1.0 mmol of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde into a 50 mL round-bottom flask (RBF).

  • Add 15 mL of absolute ethanol.

  • Critical Checkpoint: The aldehyde is lipophilic. Mild heating (

    
    ) may be required to achieve a clear, homogeneous solution before adding the amine.
    
Step 2: Catalysis & Initiation
  • Add 1.0 mmol of the target primary amine to the solution.[4]

  • Add 2-3 drops of Glacial Acetic Acid.

    • Why? The acid protonates the carbonyl oxygen, making it more susceptible to nucleophilic attack, and aids in the dehydration of the carbinolamine.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

Step 3: Thermodynamic Drive (Reflux)
  • Heat the mixture to reflux (

    
    ) with stirring.
    
  • Duration: 3 to 6 hours.

    • Note: Electron-deficient amines (e.g., nitroanilines) may require up to 8-10 hours.

Step 4: In-Process Control (The Validation Step)

Do not stop heating until validated by Thin Layer Chromatography (TLC).

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 or 8:2).

  • Visualization: UV lamp (254 nm).

  • Success Criteria: Complete disappearance of the aldehyde spot (

    
    ) and appearance of a new, distinct product spot.
    
Step 5: Workup & Purification[5]
  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: Most Schiff bases derived from this scaffold will precipitate as colored crystals (yellow/orange) upon cooling.

  • Troubleshooting: If no precipitate forms, evaporate the solvent to 1/3 volume and cool in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with cold ethanol (2 x 3 mL) to remove unreacted aldehyde/amine.

  • Recrystallization: Recrystallize from hot ethanol to ensure analytical purity.

Workflow Visualization

ExperimentalWorkflow Start Start: Weigh Reagents Dissolve Dissolve Aldehyde in EtOH (Ensure Homogeneity) Start->Dissolve AddAmine Add Amine + GAA (Cat.) Dissolve->AddAmine Reflux Reflux (3-6 Hours) AddAmine->Reflux TLC TLC Check (Hex:EtOAc 7:3) Reflux->TLC TLC->Reflux Aldehyde Visible Cool Cool to RT / Ice Bath TLC->Cool Aldehyde Consumed Filter Vacuum Filtration Cool->Filter Recryst Recrystallization (EtOH) Filter->Recryst End Pure Schiff Base Recryst->End

Figure 2: Operational workflow for the synthesis, emphasizing the TLC decision gate.

Characterization & Data Interpretation

To confirm the structure, you must validate the formation of the azomethine bond (


).
Spectroscopic Validation Table
TechniqueParameterExpected ValueInterpretation
FT-IR

Stretch

Primary Indicator. Sharp, strong band confirming imine formation.[4]
FT-IR

Stretch

Absence required. Presence indicates unreacted aldehyde.
1H-NMR Azomethine Proton

Diagnostic Singlet. The most critical signal for confirmation.
1H-NMR Cyclopropyl


Confirms integrity of the cyclopropyl moiety (multiplets).
1H-NMR Cyclopropyl


Doublet indicating the methylene linker to oxygen.
Troubleshooting "The Oil"

If your product results in an oil rather than a solid:

  • Cause: Traces of solvent or unreacted amine preventing lattice formation.

  • Remedy: Triturate the oil with cold diethyl ether or hexane. Scratch the side of the flask with a glass rod to induce nucleation.

References

  • BenchChem Technical Support. (2025).[5] Applications in medicinal chemistry for cyclopropyl-containing compounds.[5][6] BenchChem.[5] Link

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[7] Contribution of Organofluorine Compounds to Pharmaceuticals.[7] ACS Omega, 5(19), 10633-10640.[7] Link

  • Schiff, H. (1864). Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119.
  • Majeed, R. A. (2022).[1] Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.[1] International Journal of Molecular and Cellular Medicine, 11(4), 285-296.[1] Link

  • CymitQuimica. (n.d.). 4-(Cyclopropylmethoxy)benzaldehyde Product Data. CymitQuimica Catalog. Link

Sources

Using 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde as a Scaffold for Angiokinase Inhibitors

Executive Summary

This technical guide details the application of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (CAS: 164520-99-4) as a strategic "tail" fragment in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). This scaffold is particularly valuable for designing inhibitors targeting VEGFR-2 (KDR) , PDGFR , and c-Kit .

The 2-(cyclopropylmethoxy) moiety provides optimal hydrophobic occupancy in the kinase solvent-front region, while the 4-fluoro group modulates metabolic stability and electronic properties of the aromatic ring. This note provides a validated protocol for synthesizing benzylidene-indolinone inhibitors (analogous to Sunitinib) and outlines critical biological evaluation steps.

Part 1: Chemical Biology & SAR Rationale

In the design of Type I and Type I½ kinase inhibitors, the molecule is often conceptually divided into a "Head" (Hinge Binder) and a "Tail" (Solvent Exposed/Hydrophobic Pocket Binder).

  • The "Head" (Nucleophile): typically an oxindole, quinazoline, or quinoline core that forms hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

  • The "Tail" (Electrophile): The 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde serves as the tail.

    • Aldehyde Functionality: Acts as the reactive handle for Knoevenagel condensation, forming a vinyl linker that ensures planarity between the Head and Tail.

    • Cyclopropylmethoxy Group: Probes the hydrophobic back-pocket or solvent channel. The cyclopropyl ring adds steric bulk and lipophilicity (

      
       modulation) without the rotational freedom of a straight alkyl chain, reducing the entropic penalty upon binding.
      
    • 4-Fluoro Substituent: Blocks metabolic oxidation at the para-position (a common clearance site) and electronically deactivates the ring, influencing the acidity of the vinyl proton.

Pathway Visualization: Scaffold Logic

SAR_Logic cluster_binding Kinase Binding Mode Aldehyde 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde (The Scaffold) Reaction Knoevenagel Condensation Aldehyde->Reaction Electrophile Inhibitor Benzylidene-Indolinone Inhibitor Reaction->Inhibitor Vinyl Linker Formation Core Oxindole/Indolinone (Hinge Binder) Core->Reaction Nucleophile Hinge H-Bond to Hinge (Glu/Cys) Inhibitor->Hinge Head Group Pocket Hydrophobic Pocket (Cyclopropyl fit) Inhibitor->Pocket Tail Group

Caption: Logical workflow converting the aldehyde scaffold into a bioactive kinase inhibitor, highlighting the modular assembly of the "Head" and "Tail" regions.

Part 2: Synthetic Protocol (Knoevenagel Condensation)

This protocol describes the synthesis of a (Z)-3-benzylideneindolin-2-one analog. This reaction is the industry standard for coupling benzaldehydes to kinase cores.

Materials & Reagents
  • Scaffold: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (1.0 eq)

  • Core: 5-Fluoro-1,3-dihydro-2H-indol-2-one (or 6-aminooxindole for Sunitinib analogs) (1.0 eq)

  • Base: Piperidine (0.1 eq) or Pyrrolidine

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Workup: Glacial Acetic Acid, Ice water

Step-by-Step Methodology
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the oxindole core in 5 mL of Ethanol.

  • Addition: Add 1.0 mmol of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. Stir for 5 minutes to ensure homogeneity.

  • Catalysis: Add 0.1 mmol (approx. 10 µL) of Piperidine.

  • Reflux: Fit a reflux condenser and heat the mixture to 80°C (reflux) for 3–5 hours .

    • Visual Cue: The reaction typically turns from clear/pale yellow to a deep yellow or orange precipitate (the target benzylidene).

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:EtOAc 1:1). The aldehyde spot (

    
    ) should disappear.
    
  • Workup:

    • Cool the reaction to room temperature (RT).[2]

    • If precipitation is heavy, filter directly.

    • Standard Protocol: Pour the reaction mixture into 20 mL of ice-cold water . Acidify slightly with 2-3 drops of glacial acetic acid (to remove trace piperidine).

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake 3x with cold Ethanol (

    
     each) and 2x with Hexane.
    
  • Drying: Dry under vacuum at

    
     overnight.
    
Data Presentation: Expected Analytical Results
ParameterExpected Value/ObservationNotes
Appearance Yellow to Orange SolidColor arises from extended conjugation.
Yield 75% – 90%High efficiency due to precipitation driving equilibrium.

(DMSO-

)
Vinyl proton singlet (

7.6–7.9 ppm)
Diagnostic peak; loss of aldehyde proton (

~10 ppm).
Isomerism Z-isomer (Major)Thermodynamic product stabilized by H-bond between C=O and vinyl proton.
Mass Spec (ESI)

Matches calculated MW of coupled product.

Part 3: Biological Evaluation (Kinase Assays)

Once synthesized, the inhibitor must be validated against relevant Angiokinases.

Target Panel
  • Primary: VEGFR-2 (KDR) – Angiogenesis.

  • Secondary: PDGFR-

    
    , c-Kit – Stromal support and mast cell proliferation.
    
Protocol: FRET-Based Kinase Assay (Z'-LYTE)

Use this standard industry protocol to determine


.
  • Preparation: Prepare a 10 mM stock of the inhibitor in 100% DMSO. Serial dilute (3-fold) in DMSO to create a 10-point curve.

  • Reaction Mix:

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Substrate: FRET-peptide (Coumarin/Fluorescein linked) specific for Tyr-kinases (e.g., Tyr 01).

    • ATP:

      
       apparent concentration (typically 10–50 µM).
      
  • Incubation:

    • Add 2.5 µL inhibitor + 5 µL Kinase/Peptide mix + 2.5 µL ATP.

    • Incubate at RT for 1 hour.

  • Development: Add 5 µL of Development Reagent (Protease).

    • Mechanism:[3] The protease cleaves non-phosphorylated peptide (disrupting FRET). Phosphorylated peptide resists cleavage (maintaining FRET).

  • Readout: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm).

  • Analysis: Plot % Phosphorylation vs. Log[Inhibitor]. Fit to Sigmoidal Dose-Response equation to calculate

    
    .
    
Workflow Visualization: Assay Logic

Assay_Workflow Setup Prepare 10mM Stock (DMSO) Incubate Incubate: Enzyme + Peptide + ATP + Inhibitor (1 Hour) Setup->Incubate Develop Add Protease (Cleaves unphosphorylated peptide) Incubate->Develop Read Measure FRET Ratio (445nm / 520nm) Develop->Read Result Calculate IC50 Read->Result

Caption: Step-by-step workflow for the FRET-based kinase inhibition assay.

Part 4: Troubleshooting & Optimization

  • Issue: Low Yield in Condensation.

    • Cause: Incomplete reaction or product solubility in EtOH.

    • Fix: Switch solvent to n-Butanol (higher boiling point,

      
      ) or add molecular sieves to remove water.
      
  • Issue: E/Z Isomerization.

    • Observation: Two peaks in HPLC or NMR.

    • Fix: The Z-isomer is usually the bioactive form. Recrystallize from Ethanol/DMF to enrich the thermodynamically stable Z-isomer.

  • Issue: Solubility in Biological Assays.

    • Observation: Compound precipitates in aqueous buffer.

    • Fix: Ensure final DMSO concentration in the assay is <1%. If the inhibitor is too lipophilic (high LogP due to cyclopropyl), consider introducing a solubilizing group (e.g., piperazine) on the oxindole core, not the benzaldehyde tail.

References

  • Sun, L., et al. (2003). "Synthesis and biological evaluation of 3-substituted indolin-2-ones as potent and specific vascular endothelial growth factor receptor-2 inhibitors." Journal of Medicinal Chemistry.

  • Roth, G. J., et al. (2009). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). "4-(Cyclopropylmethoxy)benzaldehyde Product Properties and Synthesis."

  • BenchChem. (2025).[1][4][5][6][7] "Application Notes: 4-Fluorobenzaldehyde in Claisen-Schmidt Condensation Reactions."

Sources

Application Notes and Protocols for the Oxidation of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde to 2-(Cyclopropylmethoxy)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The oxidation of aldehydes to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the construction of a vast array of molecules, from active pharmaceutical ingredients (APIs) to advanced materials. The resulting carboxylic acid moiety serves as a versatile synthetic handle for further molecular elaboration. This document provides a detailed guide for the selective oxidation of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde to its corresponding benzoic acid, a compound of interest in medicinal chemistry and materials science.[1]

The substrate, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, presents a specific challenge due to the presence of the cyclopropylmethoxy group. This group can be susceptible to cleavage under harsh oxidative or acidic conditions. Therefore, the selection of a mild and selective oxidation protocol is paramount to ensure the integrity of the target molecule and achieve a high yield. This guide will detail two robust and field-proven protocols: the Pinnick Oxidation and a Potassium Permanganate-based oxidation under Phase Transfer Catalysis.

Comparative Overview of Featured Oxidation Methods

Choosing the optimal synthetic route requires a careful evaluation of the strengths and limitations of each method. The following table provides a comparative summary to aid researchers in selecting the most suitable protocol for their specific needs.

FeaturePinnick OxidationKMnO₄ with Phase Transfer Catalysis
Primary Oxidant Sodium Chlorite (NaClO₂)Potassium Permanganate (KMnO₄)
Key Advantage Excellent chemoselectivity and tolerance for sensitive functional groups.[2][3]High efficiency, cost-effective reagents, and straightforward setup.[4][5][6]
Typical Yield 70-95%[7]>90%[4][8]
Reaction Conditions Mildly acidic (pH ~4-5), room temperature or 0 °C.[9]Biphasic (aqueous/organic), room temperature.[5]
Primary Limitation Requires a scavenger for the hypochlorite byproduct to prevent side reactions.[2][9]Potential for over-oxidation or side reactions if not carefully controlled.
Ideal Application Substrates with sensitive or easily oxidizable functional groups.Scalable syntheses where cost and simplicity are primary concerns.

Protocol 1: The Pinnick Oxidation

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to carboxylic acids due to its exceptional mildness and broad functional group tolerance.[2][10] It is particularly well-suited for complex molecules and substrates sensitive to harsh reaction conditions.

Principle and Mechanism

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite (NaClO₂) under mildly acidic conditions.[2][3] The aldehyde is then oxidized to the carboxylic acid, producing hypochlorous acid (HOCl) as a byproduct.[2] To prevent unwanted side reactions, such as the oxidation of the starting material or product by HOCl, a scavenger is added to the reaction mixture.[2][9] 2-Methyl-2-butene is a commonly used and effective scavenger for this purpose.[9][10]

The reaction proceeds through the following key steps:

  • Formation of chlorous acid from sodium chlorite and an acid buffer.[9]

  • Nucleophilic addition of chlorous acid to the aldehyde.[2][3]

  • A pericyclic fragmentation of the resulting intermediate yields the carboxylic acid and hypochlorous acid.[2][11][12]

  • The scavenger reacts with the hypochlorous acid byproduct, preventing it from interfering with the main reaction.[9]

Pinnick_Mechanism cluster_main Pinnick Oxidation Pathway cluster_byproduct Byproduct Scavenging Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate + HClO₂ Carboxylic_Acid Carboxylic_Acid Intermediate->Carboxylic_Acid - HOCl HOCl HOCl Inert_Product Inert_Product HOCl->Inert_Product + Scavenger Scavenger Scavenger NaClO2 NaClO2 NaH2PO4 NaH2PO4

Caption: Mechanism of the Pinnick Oxidation.

Experimental Protocol

Materials:

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (1.0 equiv) in a 1:1 mixture of tert-butanol and water.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add 2-methyl-2-butene (15.0 equiv) to the cooled solution.

  • Sequentially add sodium dihydrogen phosphate monohydrate (6.0 equiv) and sodium chlorite (80% purity, 2.8 equiv).

  • Stir the resulting mixture vigorously at 0 °C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with brine and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (e.g., 0 °C) to afford the crude 2-(Cyclopropylmethoxy)-4-fluorobenzoic acid.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Potassium Permanganate Oxidation with Phase Transfer Catalysis

Oxidation using potassium permanganate (KMnO₄) is a classic and powerful method.[13] However, its application can be limited by the low solubility of KMnO₄ in organic solvents. Phase transfer catalysis (PTC) elegantly overcomes this limitation by transporting the permanganate ion from the aqueous phase to the organic phase where the aldehyde is dissolved, enabling a smooth and efficient reaction.[4][5][14]

Principle and Advantages

A phase transfer catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the permanganate anion (MnO₄⁻). This lipophilic ion pair is soluble in the organic phase, allowing it to react with the aldehyde.[5][15] This method is advantageous due to its operational simplicity, the use of inexpensive reagents, and typically high yields.[4][5][6][16]

PTC_Workflow cluster_phases Biphasic Reaction System Aqueous_Phase Aqueous Phase KMnO₄ (K⁺ MnO₄⁻) Q⁺X⁻ (Catalyst) Ion_Pair Q⁺MnO₄⁻ (Lipophilic Ion Pair) Aqueous_Phase->Ion_Pair Ion Exchange Organic_Phase Organic Phase Aldehyde Solvent Oxidation Oxidation Reaction | {Aldehyde ⟶ Carboxylic Acid} Organic_Phase->Oxidation Ion_Pair->Organic_Phase Phase Transfer Product Carboxylic Acid Product Oxidation->Product

Sources

Grignard reaction protocols with 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard Reaction Protocols with 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Executive Summary & Strategic Context

This application note details the protocol for performing Grignard additions to 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde . This substrate is a critical building block in the synthesis of potassium-competitive acid blockers (P-CABs) and next-generation anti-inflammatory agents (similar to Roflumilast analogs).

Scientific Rationale: The reaction involves the nucleophilic addition of an organomagnesium halide (


) to the aldehyde carbonyl.[1] Two specific structural features of this molecule dictate the protocol design:
  • Ortho-Cyclopropylmethoxy Group: This substituent provides a Lewis basic oxygen capable of coordinating with the Magnesium atom. This can lead to a cyclic transition state (Cram’s Chelate Model) , significantly influencing the stereochemical outcome and reaction rate compared to non-substituted benzaldehydes.

  • Cyclopropyl Ring Sensitivity: The cyclopropylmethyl ether moiety is susceptible to acid-catalyzed rearrangement (ring opening) to form homoallyl or cyclobutyl derivatives. Therefore, the quenching and workup protocols are modified to avoid strong mineral acids.

Reaction Mechanism & Chelation Control

The following diagram illustrates the chelation-controlled addition pathway. The magnesium atom coordinates between the carbonyl oxygen and the ether oxygen, rigidifying the substrate.

GrignardMechanism cluster_chelation Cram's Chelate Control Substrate 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Chelate Chelated Intermediate (Mg coordinates O-1 & O-2) Substrate->Chelate + R-MgX Coordination Grignard Grignard Reagent (R-Mg-X) Grignard->Chelate Transition Transition State (Nu attack from less hindered face) Chelate->Transition Nucleophilic Attack Workup Buffered Hydrolysis (NH4Cl) Transition->Workup Alkoxide Formation Product Secondary Alcohol (Intact Cyclopropyl Ring) Workup->Product Protonation

Caption: Chelation-controlled addition mechanism preventing rotational freedom of the aldehyde, enhancing reaction rate and stereoselectivity.

Experimental Protocol

Materials & Reagents
  • Substrate: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (Purity >98%).

  • Grignard Reagent: Methylmagnesium bromide (3.0 M in Et₂O) or Phenylmagnesium bromide (1.0 M in THF). Note: Titrate before use.

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O). Water content <50 ppm (Karl Fischer).

  • Quench Buffer: Saturated aqueous Ammonium Chloride (

    
    ).
    
Step-by-Step Methodology

Step 1: Apparatus Preparation (Moisture Control)

  • Flame-dry a 2-neck round-bottom flask (RBF) under vacuum.

  • Backfill with Argon (Ar) or Nitrogen (

    
    ) three times.
    
  • Why: Grignard reagents are violently hydrolyzed by water. Even trace moisture reduces yield and generates the protonated alkane (

    
    ) side product.
    

Step 2: Substrate Solubilization

  • Charge the RBF with 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (1.0 equiv).

  • Add anhydrous THF (concentration 0.2 M).

  • Cool the solution to 0°C using an ice/water bath.

  • Expert Insight: While -78°C is common for ester reductions, 0°C is sufficient for aldehydes and ensures better solubility of the ortho-substituted substrate.

Step 3: Grignard Addition

  • Add the Grignard reagent (1.2 - 1.5 equiv) dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes.

  • Observation: A color change (often to yellow or slight orange) indicates the formation of the alkoxide complex.

  • Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Monitor: Check reaction progress via TLC (SiO₂, 20% EtOAc/Hexanes). The aldehyde spot (

    
    ) should disappear; a more polar alcohol spot (
    
    
    
    ) should appear.

Step 4: The "Soft" Quench (Critical for Cyclopropyl Stability)

  • Cool the reaction mixture back to 0°C .

  • SLOWLY add Saturated Aqueous

    
     (5 mL per mmol substrate).
    
  • Warning:Do NOT use HCl. Strong mineral acids can protonate the cyclopropyl oxygen, leading to ring opening and rearrangement to a homoallyl alcohol.

  • Stir vigorously for 15 minutes until two clear layers form.

Step 5: Workup & Isolation

  • Extract the aqueous layer with EtOAc (

    
    ).[2]
    
  • Wash combined organics with Brine (

    
    ).
    
  • Dry over Anhydrous

    
     (Sodium Sulfate).[1][2] Avoid 
    
    
    
    if the product is extremely acid-sensitive, though usually acceptable here.
  • Concentrate in vacuo.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterAldehyde (Starting Material)Alcohol (Product)Notes
¹H NMR (Aldehyde)

10.2 ppm (s, 1H)
Absent Distinctive loss of CHO signal.
¹H NMR (Benzylic) N/A

4.8 - 5.2 ppm (q or t)
New chiral center proton.
¹H NMR (Cyclopropyl)

0.3 - 0.7 ppm (m, 4H)

0.3 - 0.7 ppm (m, 4H)
Must remain intact. Shift indicates ring opening.
IR Spectroscopy 1690 cm⁻¹ (C=O stretch)3400 cm⁻¹ (O-H broad)carbonyl vs hydroxyl stretch.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in solvent/gas.Re-dry THF over Na/Benzophenone or Molecular Sieves (3Å).
Ring Opened Product Acidic quench too strong.Use strictly Sat.

or even dilute

for quench.
Wurtz Coupling Grignard homocoupling.Add Grignard slower; ensure temperature is strictly 0°C during addition.
No Reaction Old Grignard reagent.Titrate Grignard with salicylaldehyde phenylhydrazone or purchase fresh.

Workflow Visualization

The following diagram outlines the logical decision tree for the experimentalist during the reaction.

Workflow Start Start: 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Solvent Dissolve in Anhydrous THF (Cool to 0°C) Start->Solvent Addition Add R-MgX (1.2 equiv) Dropwise Solvent->Addition Monitor TLC Check (Aldehyde consumed?) Addition->Monitor Quench Quench with Sat. NH4Cl (NO HCl) Monitor->Quench Yes (Complete) Wait Stir at RT (1-2 Hours) Monitor->Wait No (Incomplete) Workup Extract (EtOAc) Dry (Na2SO4) Quench->Workup Wait->Monitor

Caption: Operational workflow emphasizing the critical decision point at the quench step to preserve the cyclopropyl moiety.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Foundational text on nucleophilic additions to carbonyls).
  • Knochel, P., et al. (2012).[3] "Functionalized Grignard Reagents: Synthesis and Applications." Angewandte Chemie International Edition, 51(46), 11430-11461. Link

  • Cram, D. J., & Elhafez, F. A. (1952). "Studies in Stereochemistry. X. The Rule of 'Steric Control of Asymmetric Induction' in the Syntheses of Acyclic Systems." Journal of the American Chemical Society, 74(23), 5828–5835. (Basis for Chelation Control mechanism).[4] Link

  • BenchChem Application Notes. (2025). "Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives." (Context for fluorobenzaldehyde handling). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Key Intermediate

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its unique combination of a reactive aldehyde, a metabolically robust fluorine atom, and a cyclopropylmethoxy group. The most common and direct route to this ether is the Williamson ether synthesis, an S_N2 reaction between 2-hydroxy-4-fluorobenzaldehyde and cyclopropylmethyl bromide.[1][2][3] While fundamentally straightforward, this synthesis is prone to several competing reactions and pitfalls that can significantly reduce yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple protocol to provide a deeper understanding of the reaction mechanism, offering expert-driven troubleshooting advice and validated optimization strategies in a direct question-and-answer format. Our goal is to empower you to diagnose issues in your synthesis, improve your yield, and achieve consistent, high-purity results.

Core Reaction Overview

The synthesis proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] The phenolic proton of 2-hydroxy-4-fluorobenzaldehyde is first abstracted by a base to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic methylene carbon of cyclopropylmethyl bromide, displacing the bromide ion to form the desired ether product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products r1 2-Hydroxy-4-fluorobenzaldehyde p1 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde r1->p1 Phenoxide Formation & S_N2 Attack r2 Cyclopropylmethyl Bromide r2->p1 base Base (e.g., K₂CO₃) base->r1 solvent Solvent (e.g., DMF) solvent->r1 p2 Salt Byproduct (e.g., KBr)

Caption: General workflow for the Williamson ether synthesis.
Troubleshooting and Optimization Guide
Q1: My reaction yield is consistently low (<60%). What are the most common culprits and where should I start my investigation?

A1: A low yield in this specific Williamson synthesis typically points to one of three areas: inefficient phenoxide formation, competing side reactions, or suboptimal reaction conditions. A systematic approach is crucial.

  • Analyze Your Crude Product: Before making changes, obtain a ¹H NMR or LC-MS of your crude reaction mixture. Look for the presence of unreacted 2-hydroxy-4-fluorobenzaldehyde, which indicates incomplete reaction. Also, search for unexpected peaks that could correspond to the side products discussed in Q3 .

  • Re-evaluate Your Base and Solvent System: The choice of base and solvent is the most critical factor influencing both reaction rate and the prevalence of side reactions.[3][4] See Q2 for a detailed breakdown.

  • Check Reagent Quality: Ensure the purity of your starting materials. 2-hydroxy-4-fluorobenzaldehyde can oxidize over time. Cyclopropylmethyl bromide can degrade, especially if not stored properly.[5][6] Consider using freshly purchased or purified reagents.

The following logic tree can guide your troubleshooting process:

G start_node start_node decision_node decision_node action_node action_node result_node result_node start Low Yield Reported check_crude Analyze Crude Product (NMR/LCMS) start->check_crude unreacted_sm High % of Starting Material Remaining? check_crude->unreacted_sm Yes side_products Significant Side Products Observed? check_crude->side_products No, mostly starting material node_base Review Base: - Insufficient equivalents? - Too weak? unreacted_sm->node_base node_temp Review Conditions: - Temperature too low? - Reaction time too short? unreacted_sm->node_temp node_solvent Review Solvent: - Using a protic solvent? unreacted_sm->node_solvent node_c_alk Isomer byproduct? (C-Alkylation) side_products->node_c_alk node_elim Alkene byproduct? (E2 Elimination) side_products->node_elim result_node1 Improved Yield node_base->result_node1 Optimize Base/ Equivalents result_node2 Improved Yield node_temp->result_node2 Increase Temp/ Time result_node3 Improved Yield node_solvent->result_node3 Switch to Polar Aprotic Solvent result_node4 Improved Purity node_c_alk->result_node4 See Q3: - Use less polar solvent - Change counter-ion result_node5 Improved Purity node_elim->result_node5 See Q3: - Lower reaction temp.

Caption: Troubleshooting logic tree for low yield diagnosis.
Q2: How do I choose the optimal base, solvent, and temperature for this reaction?

A2: The interplay between base, solvent, and temperature is critical for maximizing the S_N2 pathway while suppressing side reactions.

Base Selection: The goal is to efficiently deprotonate the phenolic hydroxyl group without promoting elimination. Since the starting material is a phenol (pKa ≈ 10), a moderately strong base is sufficient.

  • Recommended: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) are excellent choices for aryl ether synthesis.[3] They are strong enough to deprotonate the phenol but are generally not basic enough to cause significant elimination with a primary halide. Cesium bases, in particular, can improve O-alkylation selectivity.[7]

  • Use with Caution: Stronger bases like sodium hydride (NaH) can be used and will ensure complete deprotonation.[4] However, they increase the risk of elimination, especially if the temperature is not carefully controlled.

Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the S_N2 mechanism.

  • Recommended: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[1][4] These solvents solvate the cation (e.g., K⁺) of the phenoxide salt, leaving the phenoxide anion "naked" and highly nucleophilic, which accelerates the S_N2 reaction.[4]

  • Avoid: Protic solvents like ethanol or water should be avoided. They form hydrogen bonds with the phenoxide anion, creating a solvent cage that significantly reduces its nucleophilicity and slows the reaction rate.[1][4]

Temperature Control: The reaction is typically conducted at elevated temperatures to ensure a reasonable rate.

  • General Range: A temperature between 50 °C and 100 °C is a good starting point.[1] A common protocol uses DMF at 80 °C.

  • Optimization: If you observe elimination byproducts (see Q3 ), reduce the temperature to 50-60 °C and increase the reaction time. Conversely, if the reaction is slow or stalls, you can cautiously increase the temperature, monitoring for byproduct formation by TLC or LC-MS.

ParameterRecommendedRationaleTo Avoid
Base K₂CO₃, Cs₂CO₃ (1.5-2.5 equiv.)Sufficiently basic for phenol deprotonation; minimizes E2 risk.[3][7]Protic bases (e.g., NaOH in H₂O), overly strong bases (e.g., n-BuLi)
Solvent DMF, MeCN, DMSOPolar aprotic; solvates cation, enhances nucleophile reactivity.[3][4]Alcohols, Water (protic solvents)
Temperature 60-80 °CBalances reaction rate against risk of elimination side reactions.[1]> 100 °C (increases E2 risk)
Q3: I'm observing significant byproduct formation. How can I identify and minimize these side reactions?

A3: In this synthesis, two primary side reactions compete with the desired O-alkylation: C-alkylation and E2 elimination.[1][4]

G cluster_pathways Reaction Pathways intermediate_node intermediate_node pathway_node pathway_node product_node product_node desired_product desired_product side_product side_product phenoxide Phenoxide Intermediate (Ambident Nucleophile) O_Alk O-Alkylation (S_N2) Nucleophilic attack from Oxygen phenoxide->O_Alk Favored in polar aprotic solvents C_Alk C-Alkylation (S_N2) Nucleophilic attack from Ring phenoxide->C_Alk Can occur with phenoxides Elim E2 Elimination Phenoxide acts as Base phenoxide->Elim Favored by high temps & strong bases desired Desired Product (Ether) O_Alk->desired isomer Isomer Byproduct (C-alkylated phenol) C_Alk->isomer alkene Alkene Byproduct (from Cyclopropylmethyl Bromide) Elim->alkene

Caption: Competing reaction pathways for the phenoxide intermediate.

1. C-Alkylation: The phenoxide is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (ortho and para to the oxygen).[1][3] While O-alkylation is generally favored, C-alkylation can occur, leading to an isomeric byproduct where the cyclopropylmethyl group is attached to the carbon adjacent to the hydroxyl group.

  • Identification: This byproduct will have a similar mass to your product but a different retention time in LC or GC. In the ¹H NMR, you would still see a phenolic -OH peak.

  • Minimization Strategy:

    • Solvent Choice: O-alkylation is favored in polar aprotic solvents like DMF and DMSO, which strongly solvate the counter-ion and free the oxygen anion.

    • Counter-ion: Larger counter-ions (like K⁺ or Cs⁺) tend to favor O-alkylation over smaller ones (like Li⁺).

2. E2 Elimination: The phenoxide is also a base and can abstract a proton from the carbon adjacent to the methylene bromide of the alkylating agent, leading to an elimination reaction.[4] While cyclopropylmethyl bromide is a primary halide and less prone to elimination than secondary or tertiary halides, this pathway can become significant under harsh conditions.[2]

  • Identification: The formation of alkene byproducts, which would be volatile and might be lost during workup but could be detected by GC-MS of the crude mixture.

  • Minimization Strategy:

    • Temperature Control: This is the most effective tool. High temperatures strongly favor elimination over substitution. If you suspect elimination, lower the reaction temperature.[4]

    • Base Choice: Use the mildest base that effectively promotes the reaction (e.g., K₂CO₃ instead of NaH).

Q4: Is a phase-transfer catalyst (PTC) beneficial for this synthesis?

A4: Yes, a phase-transfer catalyst can be highly beneficial, particularly in industrial settings or when aiming for milder reaction conditions.[1][8] A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase where the alkylating agent resides.[1][9]

  • Key Advantages:

    • Milder Conditions: Allows the reaction to proceed at lower temperatures, reducing the risk of elimination.

    • Increased Reaction Rate: By bringing the reactants together in the same phase, the PTC can significantly accelerate the reaction.[8]

    • Solvent Flexibility: Can enable the use of less polar, biphasic solvent systems, which can sometimes suppress C-alkylation.

  • When to Use It: Consider adding a catalytic amount (1-5 mol%) of TBAB if your reaction is sluggish at moderate temperatures or if you are trying to avoid high-boiling point aprotic polar solvents like DMF or DMSO.

Frequently Asked Questions (FAQs)

Q: What are the best practices for handling and storing cyclopropylmethyl bromide? A: Cyclopropylmethyl bromide should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[10] It is a lachrymator and is flammable. Store it in a tightly sealed container in a cool, dry place away from heat and ignition sources, often under refrigeration (4°C) as recommended by suppliers.[5][6] Over time, it can degrade, so using a fresh bottle is always advisable for optimal results.

Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase like 20-30% ethyl acetate in hexanes. The starting material, 2-hydroxy-4-fluorobenzaldehyde, is quite polar due to the free hydroxyl group and will have a low Rf value. The product is much less polar and will have a significantly higher Rf. The reaction is complete when the starting material spot is no longer visible by TLC. For more quantitative analysis, HPLC or GC can be used.[11][12]

Q: What is the most effective purification strategy? A: The optimal strategy depends on the impurities present.

  • For Unreacted Starting Material: If significant 2-hydroxy-4-fluorobenzaldehyde remains, a simple acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous NaOH or K₂CO₃ solution. The acidic phenol will move into the aqueous layer, while the desired ether product remains in the organic layer.

  • For C-alkylated Isomer and Other Byproducts: Flash column chromatography on silica gel is the most reliable method for separating the desired product from closely related isomers and other non-polar impurities. A gradient elution starting with low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity is typically effective.

  • Final Purification: The purified product can often be recrystallized from a solvent system like ethanol/water or hexanes/ethyl acetate to yield a highly pure, crystalline solid.[13]

Appendix: Optimized Experimental Protocol

This protocol incorporates the best practices discussed in this guide for a laboratory-scale synthesis.

Materials:

  • 2-hydroxy-4-fluorobenzaldehyde (1.0 eq)

  • Cyclopropylmethyl bromide (1.2-1.5 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-4-fluorobenzaldehyde (1.0 eq) and finely ground potassium carbonate (2.0 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 0.5 M concentration relative to the aldehyde).

  • Begin vigorous stirring and add cyclopropylmethyl bromide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours.

  • Monitor the reaction by TLC (20% EtOAc/Hexanes) until the starting aldehyde is consumed.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water (approx. 10x the volume of DMF).

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Combine the pure fractions and remove the solvent in vacuo to yield 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde as a solid or pale oil.

References
  • Wikipedia. Williamson ether synthesis. [Link]

  • ACS Publications. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Journal of Chemical Education. An Ether Synthesis Using Phase Transfer Catalysis. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • RSC Publishing. Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • MDPI. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde. [Link]

  • Organic Syntheses Procedure. Preparation of 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester. [Link]

  • PubChem. 4-Fluoro-2-hydroxybenzaldehyde. [Link]

  • Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Google Patents. CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • PMC. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • Eagle Scholar. Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. [Link]

  • Google Patents.
  • Google Patents. CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Chem-Impex. 4-Fluorobenzaldehyde. [Link]

  • Google Patents. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • The Royal Society of Chemistry. Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. [Link]

  • PMC. Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. [Link]

  • OPUS. Analytical Methods. [Link]

Sources

Removing unreacted (bromomethyl)cyclopropane from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification Strategies for Unreacted (Bromomethyl)cyclopropane (BMCP)

Ticket ID: BMCP-PUR-001 Status: Active Audience: Medicinal Chemists, Process Chemists, drug Development Leads

Executive Summary & Triage

(Bromomethyl)cyclopropane (BMCP) is a valuable but challenging alkylating agent. Its boiling point (105–108 °C) makes it difficult to remove via standard rotary evaporation without codistilling volatile products, and its potential genotoxicity (PGI) requires removal to ppm levels in pharmaceutical intermediates. Furthermore, its sensitivity to ring-opening rearrangements under acidic or radical conditions complicates standard workups.

Select your removal strategy based on the matrix below:

ScenarioRecommended StrategyKey Constraint
Trace Impurity (<5%) Chemical Scavenging Best for high-value/late-stage intermediates.
Bulk Excess (>20%) Vacuum Distillation Requires product BP >150 °C or solid product.
Acid-Sensitive Product Basic Scavenging Avoid silica columns; BMCP rearranges on acidic silica.
Large Scale (>1 kg) Derivatization React with morpholine/amine to form water-soluble salt.

Method A: Polymer-Supported Scavenging (Recommended)

Best for: Removing trace alkylators (GTIs) from pharmaceutical intermediates without chromatography.

The Science (Why this works)

BMCP is a primary alkyl halide and a potent electrophile. By introducing a polymer-supported nucleophile (typically a thiol or amine), BMCP undergoes an


 reaction, becoming covalently bound to the insoluble resin. Filtration removes the resin-bound impurity, leaving the product in solution.[1]
Workflow Diagram

ScavengingWorkflow Start Crude Mixture (Product + BMCP) Calc Calculate Resin Load (3-5 equiv vs BMCP) Start->Calc Add Add Thiol/Amine Resin (e.g., SiliaMetS® Thiol) Calc->Add React Agitate (4-16h, 25-40°C) Add->React Filter Filtration (0.45 µm) React->Filter End Pure Product (Filtrate) Filter->End BMCP trapped on resin

Figure 1: Solid-phase scavenging workflow for electrophilic impurities.

Step-by-Step Protocol
  • Quantify Impurity: Determine the mole % of unreacted BMCP using

    
     NMR (Look for cyclopropyl methylene doublet at 
    
    
    
    ~3.4 ppm or ring protons at
    
    
    0.3–0.7 ppm).
  • Select Resin: Use a Thiol (SH) or Diamine functionalized polystyrene or silica resin.

    • Reference: Silica-supported thiols are highly effective for alkyl bromides [1].

  • Stoichiometry: Add 3–5 equivalents of resin relative to the impurity (not the product).

    • Calculation:

      
      
      
  • Incubation: Stir gently or shake at room temperature for 4–12 hours.

    • Tip: Mild heating (40 °C) accelerates the

      
       capture if the product is stable.
      
  • Filtration: Filter through a fritted glass funnel or a Celite pad. Wash the resin cake with the reaction solvent (e.g., THF, DCM) to recover entrained product.

  • Validation: Re-run

    
     NMR to confirm the disappearance of the cyclopropyl signals.
    

Method B: Vacuum Distillation & Azeotroping

Best for: Bulk removal when the product is non-volatile.

Physicochemical Data
PropertyValueNote
Boiling Point 105–108 °C (760 mmHg)Too high for standard rotovap removal.
Vapor Pressure ~33 mmHg (25 °C)Moderate volatility.[2]
Azeotropes Water, Ethanol (Predicted)Can be codistilled with solvents.[3]
Protocol
  • Solvent Swap: If the reaction was in high-boiling solvents (DMF/DMSO), perform an aqueous workup first to move to a volatile solvent (EtOAc/Ether).

  • Vacuum Application: Apply high vacuum (<5 mmHg).

  • Temperature: Heat the bath to 40–50 °C. BMCP will distill off if the vacuum is sufficient.

  • Co-evaporation: If trace BMCP remains, add Methanol or Ethanol and rotovap again. The alcohol acts as a carrier (azeotrope-like behavior) to assist in removing the alkyl halide.

Troubleshooting: "Why is my product decomposing?"

Issue: You observe new olefinic impurities or ring-opened byproducts during workup.

Root Cause: Cyclopropylcarbinyl Rearrangement

BMCP is sensitive to Acidic Conditions and Radical Initiators . The cyclopropylcarbinyl cation (formed by leaving group departure assisted by Lewis acids) is non-classical and rapidly rearranges to the cyclobutyl or homoallyl cation [2].

Mechanistic Warning Diagram

Rearrangement cluster_prevention Prevention Strategy BMCP (Bromomethyl)cyclopropane (Starting Material) Cation Cyclopropylcarbinyl Cation BMCP->Cation -Br⁻ (Lewis Acid/Ag⁺) Homoallyl Homoallyl Cation (Ring Open) Cation->Homoallyl Fast Rearrangement Product 3-Butenyl Bromide (Impurity) Homoallyl->Product +Br⁻ Advice Avoid acidic silica. Use basic alumina or add 1% Et3N to eluent.

Figure 2: Acid-catalyzed rearrangement pathway leading to homoallylic impurities.

Corrective Actions
  • Avoid Acidic Silica: Standard silica gel is slightly acidic (

    
    ). This can trigger the rearrangement.[4] Use Neutral or Basic Alumina  for purification.
    
  • Buffer the Eluent: If using silica, add 1% Triethylamine (Et3N) to the mobile phase to neutralize acid sites.

  • Avoid Silver Salts: Do not use

    
     to precipitate bromide, as this generates the cation immediately.
    

FAQ: Frequently Asked Questions

Q: Can I use aqueous hydrolysis to remove BMCP? A: Not recommended. While heating with aqueous NaOH will hydrolyze BMCP, it forms (hydroxymethyl)cyclopropane , which is water-soluble but often difficult to extract away from polar products. Furthermore, strong bases can induce elimination or ring opening. Scavenging is cleaner.

Q: Is BMCP genotoxic? A: Assume YES. Alkyl halides are structural alerts for genotoxicity (alkylating agents). In pharma, this must be controlled to TTC (Threshold of Toxicological Concern) levels, typically <1.5 µ g/day [3].[5] Scavenging resins are the industry standard for demonstrating purge of these impurities.

Q: How do I clean my glassware/waste? A: Treat all waste streams with a solution of 10% Ethanolamine in Methanol or Ethanol/KOH . Allow to stand for 24 hours. This converts the alkyl bromide into a non-volatile, less toxic amino-alcohol derivative before disposal.

References

  • Tee, J. A., et al. (2013). "Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control." Organic Process Research & Development, 17(2), 221–230.

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.

  • ICH M7(R1). (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.

Sources

Technical Support Center: Storage and Handling of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this important synthetic intermediate. Our goal is to provide you with the technical expertise and practical solutions to ensure the stability and purity of your material, thereby safeguarding the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I've noticed a decrease in the purity of my 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde sample over time. What is the likely cause of this degradation?

A1: The most common degradation pathway for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is oxidation. Aldehydes are inherently susceptible to oxidation, particularly in the presence of atmospheric oxygen. The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid (-COOH). In this case, the primary degradation product is 2-(cyclopropylmethoxy)-4-fluorobenzoic acid. This process, known as autoxidation, can be accelerated by exposure to light and elevated temperatures. The presence of the electron-donating cyclopropylmethoxy group can also influence the reactivity of the molecule.

Q2: What are the ideal storage conditions to prevent the oxidation of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde?

A2: To minimize oxidation and maintain the long-term stability of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C. Refrigeration slows down the rate of chemical reactions, including oxidation.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[1][2][3][4][5] This is the most critical factor in preventing oxidation as it displaces the oxygen required for the degradation process.

  • Container: Use a tightly sealed, amber glass vial or a container that protects the contents from light. Light can catalyze the oxidation process.

  • Purity: Ensure the initial purity of the material is high. Trace impurities can sometimes act as catalysts for degradation.

Q3: Can I use an antioxidant to further stabilize my 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde sample?

A3: Yes, the addition of an antioxidant is a highly effective strategy to inhibit oxidation. For aromatic aldehydes, a common and effective antioxidant is Butylated Hydroxytoluene (BHT).[1][3] BHT is a free-radical scavenger that can interrupt the chain reaction of autoxidation. A typical concentration for BHT is around 0.1% (w/w).[1] It is crucial to ensure the BHT is thoroughly dissolved in the aldehyde.

Q4: How can I tell if my sample has started to oxidize?

A4: The most definitive way to assess the purity of your sample and detect the presence of the oxidized product, 2-(cyclopropylmethoxy)-4-fluorobenzoic acid, is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Visually, you might not observe a significant change in the appearance of the material in the early stages of oxidation. Therefore, periodic analytical testing is recommended for long-term storage.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving issues related to the stability of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Visualizing the Problem: The Oxidation Pathway

The primary degradation route is the oxidation of the aldehyde to a carboxylic acid.

Oxidation_Pathway Aldehyde 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde Acid 2-(Cyclopropylmethoxy)-4-fluorobenzoic Acid Aldehyde->Acid Oxidation Oxidant Oxygen (O2) Light, Heat Oxidant->Aldehyde Accelerates

Caption: Oxidation of the aldehyde to a carboxylic acid.

Experimental Protocols

Protocol 1: Best Practices for Long-Term Storage

This protocol outlines the recommended procedure for storing 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde to ensure its stability.

Materials:

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

  • Amber glass vial with a PTFE-lined cap

  • Source of high-purity nitrogen or argon gas with a regulator

  • Schlenk line or glove box (optional, but recommended for best results)

  • Parafilm or other sealing tape

Procedure:

  • If the material is received in a container that is not suitable for long-term storage, transfer it to a clean, dry amber glass vial.

  • Place the vial in a glove box or attach it to a Schlenk line.

  • Evacuate the air from the vial and backfill with nitrogen or argon gas. Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • If a glove box or Schlenk line is not available, gently flush the headspace of the vial with a stream of nitrogen or argon for 1-2 minutes before tightly sealing the cap. This process is known as inert gas blanketing.[1][2][3][4][5]

  • Secure the cap tightly and wrap the cap-vial interface with Parafilm to provide an additional barrier against moisture and air ingress.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C.

Protocol 2: Stabilization with Butylated Hydroxytoluene (BHT)

This protocol describes how to add BHT as an antioxidant to 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Materials:

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

  • Butylated Hydroxytoluene (BHT), high purity

  • Analytical balance

  • Small, clean, and dry mixing vessel (e.g., a small beaker or vial)

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh the desired amount of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde into the mixing vessel.

  • Calculate the amount of BHT required to achieve a 0.1% (w/w) concentration. For example, for 10 g of the aldehyde, you would add 0.01 g (10 mg) of BHT.

  • Add the calculated amount of BHT to the aldehyde.

  • Gently warm the mixture to approximately 30-40°C while stirring to ensure the BHT completely dissolves. A small magnetic stir bar can be used for efficient mixing.

  • Once the BHT is fully dissolved, allow the solution to cool to room temperature.

  • Transfer the stabilized aldehyde to a suitable storage container and follow the long-term storage protocol described above (Protocol 1).

Protocol 3: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the purity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and quantifying the formation of its primary oxidation product, 2-(cyclopropylmethoxy)-4-fluorobenzoic acid.

Instrumentation and Conditions:

ParameterValue
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL

Sample and Standard Preparation:

  • Sample Solution: Accurately weigh approximately 10 mg of your 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde sample and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Reference Standard Solution (Aldehyde): Prepare a 1 mg/mL solution of high-purity 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde in acetonitrile.

  • Reference Standard Solution (Acid): Prepare a 1 mg/mL solution of 2-(cyclopropylmethoxy)-4-fluorobenzoic acid in acetonitrile. (See Protocol 4 for synthesis).

  • System Suitability: Inject the reference standard solutions to determine their retention times and ensure proper peak shape and resolution.

  • Analysis: Inject the sample solution and integrate the peak areas for the aldehyde and any detected benzoic acid impurity. Purity can be calculated based on the relative peak areas.

Protocol 4: Synthesis of 2-(Cyclopropylmethoxy)-4-fluorobenzoic Acid Reference Standard

This protocol describes a two-step synthesis of the primary oxidation product for use as a reference standard in analytical methods.

Step 1: Synthesis of 4-Fluoro-2-hydroxybenzoic Acid

  • In a round-bottom flask, dissolve 2,4-difluorobenzoic acid in dimethyl sulfoxide (DMSO).

  • Add two equivalents of sodium hydroxide.

  • Heat the mixture to approximately 130°C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the product.[1]

  • Filter the solid, wash with water, and dry to obtain 4-fluoro-2-hydroxybenzoic acid.[2]

Step 2: Etherification to 2-(Cyclopropylmethoxy)-4-fluorobenzoic Acid

  • Dissolve the 4-fluoro-2-hydroxybenzoic acid from Step 1 in a suitable solvent such as acetone or DMF.

  • Add a base such as potassium carbonate.

  • Add (bromomethyl)cyclopropane dropwise to the mixture.

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Perform an aqueous workup and extract the product with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-(cyclopropylmethoxy)-4-fluorobenzoic acid.

Troubleshooting Workflow

Troubleshooting_Workflow start Purity of Aldehyde is Decreasing check_storage Review Storage Conditions start->check_storage check_atmosphere Is it stored under inert gas? check_storage->check_atmosphere check_temp Is it stored at 2-8°C? check_atmosphere->check_temp Yes implement_inert Implement Inert Gas Blanketing (Protocol 1) check_atmosphere->implement_inert No check_light Is it protected from light? check_temp->check_light Yes correct_temp Store at 2-8°C check_temp->correct_temp No use_amber_vial Use Amber Vials check_light->use_amber_vial No consider_antioxidant Consider Antioxidant Addition check_light->consider_antioxidant Yes implement_inert->check_temp correct_temp->check_light use_amber_vial->consider_antioxidant add_bht Add 0.1% BHT (Protocol 2) consider_antioxidant->add_bht retest_purity Re-test Purity after Implementing Changes (Protocol 3) add_bht->retest_purity

Caption: A logical workflow for troubleshooting aldehyde degradation.

References

  • PerfumersWorld. (n.d.). Butylated Hydroxytoluene (BHT) antioxidant. Retrieved from [Link]

  • GasN2. (n.d.). Blanketing: protecting the integrity of your products with inert gas. Retrieved from [Link]

  • Wikipedia. (2023). Butylated hydroxytoluene. Retrieved from [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved from [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Retrieved from [Link]

Sources

Troubleshooting low conversion in Williamson ether synthesis of benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Williamson Ether Synthesis of Benzaldehydes

Executive Summary

You are likely here because your O-alkylation of a hydroxybenzaldehyde (e.g., 4-hydroxybenzaldehyde, vanillin, salicylaldehyde) has stalled. Unlike simple phenols, benzaldehydes present a unique "push-pull" challenge: the electron-withdrawing formyl group (-CHO) increases the acidity of the phenol (




), making deprotonation easier, but it also delocalizes the negative charge, rendering the resulting phenoxide less nucleophilic. Furthermore, the aldehyde moiety is susceptible to side reactions (Cannizzaro, oxidation) under the vigorous basic conditions often required for ether synthesis.

This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this substrate class.

Diagnostic Workflow (The "Triage")

Before altering your protocol, use this decision tree to identify the specific failure mode.

Troubleshooting_Tree Start PROBLEM: Low Conversion/Yield Analyze Analyze Crude Mixture (TLC/NMR) Start->Analyze SM_Remains Starting Material Persists (Reaction Stalled) Analyze->SM_Remains Byproducts Starting Material Consumed (Wrong Product) Analyze->Byproducts Solubility Check Solubility: Is the phenoxide crashing out? SM_Remains->Solubility Cannizzaro Benzyl Alcohol/Benzoic Acid Present? (Cannizzaro Reaction) Byproducts->Cannizzaro PolarSolvent Switch Solvent: Acetone -> DMF or DMSO Solubility->PolarSolvent Yes (Precipitate) CationEffect Ion Pairing Issue: Switch Base K2CO3 -> Cs2CO3 Add Catalyst (TBAI) Solubility->CationEffect No (Homogeneous) WeakBase Base too strong (NaOH/KOH). Switch to K2CO3/Cs2CO3. Cannizzaro->WeakBase Yes Elimination Alkene Detected? (E2 Elimination) Cannizzaro->Elimination No Sterics Alkyl Halide is 2° or 3°. Switch to Triflate/Mesylate or reduce Temp. Elimination->Sterics Yes

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure in benzaldehyde alkylations.

The Reactivity Matrix: Optimizing Variables

The choice of base and solvent is critical. The table below compares common systems specifically for hydroxybenzaldehydes.

VariableStandard ProtocolHigh-Performance ProtocolMechanism of Action
Base Potassium Carbonate (

)
Cesium Carbonate (

)
The "Cesium Effect": The large

radius creates a "loose" ion pair with the phenoxide, making the oxygen more "naked" and nucleophilic compared to the tighter

ion pair [1].
Solvent Acetone or MeCNDMF or DMSO Dielectric Constant: High

solvents (DMF) dissociate the metal-phenoxide pair better than Acetone. Note: DMSO can be difficult to remove; DMF is often the best balance.
Catalyst NoneTBAI or KI (10 mol%) Finkelstein Exchange: If using Alkyl Chlorides/Bromides,

converts them to Alkyl Iodides in situ, which are better leaving groups (

).
Temp Reflux (

)

Higher temp overcomes the activation energy barrier caused by the deactivated phenoxide nucleophile.

Critical Failure Modes & Solutions

Issue A: The "Cannizzaro" Trap (Base Sensitivity)

Symptom: You see benzyl alcohol or benzoic acid derivatives in your NMR, and low ether yield. Cause: Using strong hydroxide bases (NaOH, KOH) with benzaldehydes lacking


-hydrogens triggers the Cannizzaro disproportionation reaction [2].[1]
Solution: 
  • Stop using Hydroxides: Switch immediately to Carbonate bases (

    
     or 
    
    
    
    ). Carbonates are basic enough to deprotonate the phenol (
    
    
    ) but not strong enough to attack the aldehyde carbonyl.
  • Avoid Phase Transfer with NaOH: If using PTC (Phase Transfer Catalysis), do not use aqueous NaOH. Use solid

    
     with TBAI in Toluene or MeCN.
    
Issue B: The "Tight Ion Pair" (Stalled Reaction)

Symptom: Starting material remains despite heat and time. No byproducts. Cause: The formyl group stabilizes the phenoxide charge, making it a "lazy" nucleophile. In solvents like acetone, the


 binds tightly to the 

, blocking the attack on the alkyl halide. Solution:
  • Switch to Cesium:

    
     is more soluble in organic solvents and forms a looser ion pair [3].
    
  • Add TBAI: Tetrabutylammonium iodide acts as a phase transfer catalyst (solid-liquid) and a source of Iodide for Finkelstein exchange.

Recommended Protocols

Protocol A: The "Rescue" Method (High Performance)

Use this if the standard Acetone/


 method fails.
  • Reagents:

    • Substrate: 4-Hydroxybenzaldehyde (1.0 equiv)

    • Alkyl Halide: R-Br or R-Cl (1.2 - 1.5 equiv)

    • Base: Cesium Carbonate (

      
      )  (1.5 - 2.0 equiv)
      
    • Catalyst: TBAI (Tetrabutylammonium iodide) (0.1 equiv / 10 mol%)

    • Solvent: Anhydrous DMF (Dimethylformamide) or Acetonitrile (0.5 M concentration)

  • Procedure:

    • Dissolve aldehyde and

      
       in solvent.[2] Stir for 15 mins at RT (color change to yellow/orange indicates phenoxide formation).
      
    • Add TBAI and Alkyl Halide.[3][4]

    • Heat to 60–80°C . Monitor by TLC every 2 hours.

    • Note: If using Alkyl Chlorides, add KI (0.5 equiv) to facilitate Finkelstein exchange.

  • Workup:

    • Dilute with water (dissolves inorganic salts).[2] Extract with EtOAc.[2]

    • Wash organic layer with 1M NaOH (removes unreacted starting phenol) then Brine.

Protocol B: The "Green" Method (Phase Transfer)

Use this for scale-up to avoid DMF removal issues.

  • Reagents:

    • Solvent: Toluene or 2-MeTHF.

    • Base: Solid

      
       (powdered).
      
    • Catalyst: Aliquat 336 or TBAB (5-10 mol%).

  • Procedure:

    • Reflux with vigorous mechanical stirring (essential for solid-liquid PTC).

    • Water is excluded to prevent hydration of the nucleophile [4].

Mechanistic Visualization

Understanding the competition between the desired


 pathway and the side reactions is vital.

Mechanism Aldehyde Hydroxybenzaldehyde (pKa ~7.6) Phenoxide Phenoxide Anion (Resonance Stabilized) Aldehyde->Phenoxide Deprotonation Cannizzaro Pathway B: Cannizzaro (Avoid) Triggered by OH- / Strong Base Aldehyde->Cannizzaro + Strong Base (OH-) Base Base (CO3 2-) Base->Phenoxide SN2 Pathway A: O-Alkylation (Desired) Facilitated by Cs+ / Polar Solvent Phenoxide->SN2 + R-X RX Alkyl Halide (R-X) Product Alkoxybenzaldehyde SN2->Product Byprods Benzyl Alcohol + Benzoic Acid Cannizzaro->Byprods

Figure 2: Mechanistic pathways showing the competition between O-alkylation and Cannizzaro disproportionation.

Frequently Asked Questions (FAQs)

Q: My reaction mixture turned black/dark brown. Is it ruined? A: Not necessarily. Benzaldehydes and their phenoxides are sensitive to oxidation in air, often turning dark even with minor decomposition [5].

  • Check: Run a TLC.[2][5] If the product spot is distinct, the color is likely from trace quinone-like impurities.

  • Fix: Add a reducing agent (Sodium Bisulfite wash) during workup to remove color. Perform the reaction under Nitrogen/Argon.

Q: Can I use NaH (Sodium Hydride) to force the reaction? A: Use with extreme caution. While NaH ensures complete deprotonation, it is a strong reducing agent and can sometimes attack the aldehyde carbonyl or cause complex condensations. Carbonates (


) are safer and usually sufficient due to the acidity of the phenol.

Q: I am using a secondary alkyl halide (e.g., Isopropyl bromide) and yield is <30%. A: This is a classic


 vs 

competition. Secondary halides are prone to elimination (forming propene) when reacting with basic phenoxides.
  • Fix: Switch solvent to DMF (favors

    
    ). Lower the temperature (elimination is favored by high heat). If possible, use the corresponding Alkyl Mesylate or Tosylate, which sometimes favors substitution over elimination compared to halides.
    

References

  • Flessner, T. & Doye, S. (1999). Cesium carbonate: A powerful base for the alkylation of phenols. Journal of Practical Chemistry.

  • Geissman, T. A. (2011). The Cannizzaro Reaction.[1][6] Organic Reactions.[7][1][2][3][6][8][9][10][11][12][13][14]

  • Lee, J. C., et al. (1995).[15] Cesium carbonate mediated exclusive O-alkylation of phenols. Synthetic Communications.

  • Starks, C. M. (1971). Phase-transfer catalysis.[8][14][16] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification by column chromatography. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and reproducibility of your results.

Introduction: The Chemistry of Purifying 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds. Its purification is a critical step to ensure the quality and reliability of subsequent reactions. The most common synthetic route to this compound is the Williamson ether synthesis, reacting 2-fluoro-4-hydroxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base.

This synthesis, while generally efficient, can lead to a variety of impurities that must be removed. Column chromatography is the most common method for this purification. However, the inherent reactivity of the aldehyde functional group and the physicochemical properties of the impurities can present unique challenges. This guide will help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Problem Probable Cause(s) Recommended Solution(s)
Poor separation of the product from a closely running impurity. The solvent system is not optimized.Perform a thorough TLC analysis with a range of solvent systems. Try varying the ratio of a non-polar solvent (e.g., hexane, pentane) and a polar solvent (e.g., ethyl acetate, diethyl ether). A good starting point is 10-50% ethyl acetate in hexane.[1] An ideal Rf value for the product on TLC is around 0.25-0.35 to ensure good separation on the column.[2]
The column was overloaded with the crude product.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1g of crude product per 20-40g of silica gel.
The column was packed improperly, leading to channeling.Ensure the silica gel is packed uniformly without any cracks or air bubbles. The "slurry method" of packing is generally recommended for good results.[3]
The product appears to be decomposing on the column, leading to streaking on TLC and low yield. Silica gel is slightly acidic and can catalyze the decomposition of aldehydes or the formation of acetals if an alcohol is used as a solvent.[4][5]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% in the eluent).[4] Alternatively, use a neutral stationary phase like alumina.[4] Avoid using alcohol-based solvents in your eluent.[5]
The aldehyde is oxidizing to the corresponding carboxylic acid (2-(cyclopropylmethoxy)-4-fluorobenzoic acid).This is a common issue with aldehydes exposed to air.[4][5][6] While chromatography can separate the acid, it's best to minimize its formation. Store the crude product under an inert atmosphere (nitrogen or argon) if possible. A basic aqueous wash of the crude product before chromatography can remove the acidic impurity.[4]
The desired product is not eluting from the column. The eluting solvent is not polar enough.Gradually increase the polarity of the eluent. If you started with 10% ethyl acetate in hexane, try increasing to 20%, then 30%, and so on.
The product has decomposed on the column.See the solutions for product decomposition above. To test for stability, you can spot your crude product on a TLC plate, let it sit for an hour, and then run it to see if any new spots have appeared.[4]
Multiple fractions contain a mixture of the product and impurities. The separation is inherently difficult with the chosen solvent system.Consider using a different solvent system. Sometimes, a less conventional mixture, such as dichloromethane/hexane or toluene/ethyl acetate, can provide better selectivity.[2]
The fractions collected are too large.Collect smaller fractions to better resolve the separation of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I will encounter when purifying 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde?

A1: Based on its synthesis via Williamson ether synthesis, the most common impurities are:

  • Unreacted 2-fluoro-4-hydroxybenzaldehyde: This is the starting phenol. It is more polar than the product and will have a lower Rf value on TLC.

  • Unreacted cyclopropylmethyl bromide: This is the starting alkylating agent. It is relatively non-polar and will have a high Rf value.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzoic acid: This is the oxidation product of your desired aldehyde.[4][5][6] It is more polar than the aldehyde.

  • Side products from the Williamson ether synthesis: Depending on the base and solvent used, E2 elimination of cyclopropylmethyl bromide could occur, leading to alkene byproducts.[7]

Q2: How do I choose the best solvent system for my column?

A2: The best way to determine the optimal solvent system is by running several Thin Layer Chromatography (TLC) plates with different solvent mixtures.[2]

  • Start with a moderately polar mixture, for example, 20% ethyl acetate in hexane.

  • Spot your crude reaction mixture on the TLC plate.

  • Develop the plate and visualize the spots under UV light.

  • Your goal is to find a solvent system where the desired product has an Rf value of approximately 0.25-0.35, and there is a clear separation between the product spot and the impurity spots.[2]

  • If the spots are too low (low Rf), increase the polarity of the solvent system (e.g., go to 30% ethyl acetate). If the spots are too high (high Rf), decrease the polarity (e.g., go to 10% ethyl acetate).[8]

Q3: Should I use silica gel or alumina as my stationary phase?

A3: Silica gel is the most common and generally effective stationary phase for this type of compound.[9] However, because aldehydes can sometimes be sensitive to the acidic nature of silica, neutral alumina is a viable alternative, especially if you observe product degradation.[4] If you stick with silica, you can mitigate its acidity by adding a small amount of triethylamine to your eluent.[4]

Q4: What is the best way to load my sample onto the column?

A4: There are two main methods for loading your sample:

  • Wet loading: Dissolve your crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column with a pipette.[3] This is a quick and easy method for many samples.

  • Dry loading: Dissolve your crude product in a volatile solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then evaporate the solvent to get a dry, free-flowing powder. This powder is then carefully added to the top of the column.[3] Dry loading is often preferred as it can lead to better separation, especially if your product is not very soluble in the eluting solvent.

Q5: My purified product still has a slight yellow color. Is it pure?

A5: While pure 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde should be a colorless to light yellow oil or solid, a slight yellow tint does not necessarily indicate impurity. Aldehydes can sometimes have a faint color. The best way to assess purity is through analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS. These methods will give you a definitive answer on the purity of your compound.

Experimental Protocol: Column Chromatography of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

This protocol is a general guideline. The solvent system should be optimized based on your TLC analysis.

1. Preparation of the Column:

  • Select a glass column of an appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column.[10]

  • Add a small layer of sand on top of the plug.

  • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., 5% ethyl acetate in hexane).[10]

  • Pour the slurry into the column and allow the silica gel to settle. Gently tap the column to ensure even packing and remove any air bubbles.[3]

  • Drain the excess solvent until the solvent level is just at the top of the silica gel. Do not let the column run dry.

2. Sample Loading (Dry Loading Method):

  • Dissolve your crude 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and mix well.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.

  • Carefully add this powder to the top of the packed column.

  • Add a small layer of sand on top of your sample to prevent disturbance during solvent addition.

3. Elution and Fraction Collection:

  • Carefully add the eluting solvent to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity as the elution progresses (gradient elution).

  • Monitor the elution of your compound by spotting the collected fractions on TLC plates.

4. Analysis and Solvent Removal:

  • Analyze the TLC plates of your fractions to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product TLC 1. TLC Analysis (Optimize Solvent System) Pack_Column 2. Pack Column (Silica Gel Slurry) TLC->Pack_Column Determines starting eluent Load_Sample 3. Load Sample (Dry Loading Recommended) Pack_Column->Load_Sample Elute 4. Elute Column (Gradient Elution) Load_Sample->Elute Collect 5. Collect Fractions Elute->Collect Analyze_Fractions 6. Analyze Fractions by TLC Collect->Analyze_Fractions Monitor progress Combine 7. Combine Pure Fractions Analyze_Fractions->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: Workflow for the purification of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

References

  • Semantic Scholar. (n.d.). Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Unknown Source. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Digital Commons @ Cal Poly. (2008, November 13). Removal of Benzaldehyde from Methanol Using Alkoxyamine Functionalized Silica Gel. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes Experimental protoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Removal of Benzaldehyde from Methanol Using Alkoxyamine Functionalized Silica Gel | Request PDF. Retrieved from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved from [Link]

  • ResearchGate. (2025, August 8). (PDF) Catalytic Reduction of Benzaldehyde Under Hydrogen Flow over Nickel-Containing Mesoporous Silica Catalysts. Retrieved from [Link]

  • Google Patents. (n.d.). CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid.
  • Reddit. (2022, September 6). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Comparison of solvent systems used on the TLC plates. Retrieved from [Link]

  • Unknown Source. (n.d.).

Sources

Handling moisture sensitivity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, storage, and troubleshooting of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde .

This guide is structured for researchers requiring high-purity inputs for sensitive downstream applications (e.g., reductive aminations, Grignard additions, or Knoevenagel condensations).

Subject: Moisture Sensitivity & Stability Management CAS: 1697223-54-3 (Analogous/Generic Reference) | Molecular Formula: C₁₁H₁₁FO₂

Core Technical Analysis: Why Moisture Matters

While aromatic aldehydes are generally more stable than their aliphatic counterparts, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde presents a unique "dual-threat" profile regarding moisture and air sensitivity.

  • The Fluorine Inductive Effect: The fluorine atom at the 4-position is electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, shifting the hydration equilibrium (

    
    ) slightly toward the gem-diol (hydrate) form compared to unsubstituted benzaldehyde. While the equilibrium still favors the carbonyl, even trace hydrate formation can quench organometallic reagents (e.g., Lithium, Magnesium).
    
  • The Cyclopropyl-Acid Vulnerability: The critical risk is not just water, but the synergy of air and water .

    • Aldehydes autoxidize to carboxylic acids in the presence of air (accelerated by moisture).

    • Specific Hazard: If this compound oxidizes to 2-(cyclopropylmethoxy)-4-fluorobenzoic acid, the resulting acidic environment can trigger the cyclopropylcarbinyl rearrangement (ring opening) of the ether linkage. This leads to a complex impurity profile that is difficult to separate.

Storage & Handling Protocols (Prevention)

Q: How should I store this compound for long-term stability?

A: Do not rely on the supplier's original packaging once opened.

  • Temperature: Store at -20°C . Lower temperatures significantly retard the autoxidation rate.

  • Atmosphere: Store under Argon (Ar) rather than Nitrogen (

    
    ). Argon is heavier than air and provides a better "blanket" for the liquid/solid interface.
    
  • Container: Use amber glass vials with Teflon-lined caps. Tape the cap with Parafilm or electrical tape to prevent moisture ingress.

Q: I need to weigh out a precise amount. What is the best practice?

A: Avoid weighing in open air if the humidity is >40%.

  • Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid/oil.

  • If the compound is a liquid or low-melting solid, use a gas-tight syringe to transfer it directly into the reaction vessel.

  • If weighing a solid, use a "weighing boat" technique inside a glovebox or a continuously purged funnel.

Troubleshooting & Remediation (The "Cure")

Q: My reaction failed (e.g., Grignard/Lithiation). How do I dry the aldehyde?

A: Standard desiccants (


) are often insufficient for removing the hydrate form. Use Azeotropic Distillation .

Protocol: Toluene Azeotrope Drying

  • Dissolve the aldehyde in anhydrous Toluene (10 mL per gram of aldehyde).

  • Connect the flask to a rotary evaporator.

  • Evaporate the toluene at 40–50°C under reduced pressure.

  • Repeat 3x. Toluene forms a positive azeotrope with water (boiling point 85°C), effectively "pulling" water out of the hydrate equilibrium.

  • Validation: Check

    
     NMR. The aldehyde proton (-CH O) should appear as a sharp singlet around 10.0–10.4 ppm. A broad signal or shift upfield indicates hydration/oxidation.
    
Q: The sample has turned into a white solid or has a crust. Is it ruined?

A: The white solid is likely the oxidized benzoic acid derivative. You can salvage the remaining aldehyde using Bisulfite Adduct Purification . This method is specific to aldehydes and will wash away the acid and cyclopropyl-ring-opened impurities.

Protocol: Bisulfite Rescue

  • Dissolve: Dissolve the crude mixture in a minimal amount of Ethanol or Diethyl Ether.

  • Precipitate: Add saturated aqueous Sodium Bisulfite (

    
    ) solution (excess, ~1.5 eq). Shake vigorously for 5–10 minutes.
    
    • Result: The aldehyde forms a water-soluble (or precipitating) bisulfite adduct.[1] Impurities (acids, esters) remain in the organic layer.

  • Wash: Wash the aqueous layer (containing the adduct) with Ether to remove impurities.

  • Regenerate: Basify the aqueous layer carefully with 10% Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    ) until pH ~10.
    • Note: Avoid strong bases (NaOH) to prevent the Cannizzaro reaction or cyclopropyl damage.

  • Extract: Extract the regenerated aldehyde into Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Analytical Diagnosis

Data Table: Stability Markers
ParameterPure AldehydeDegraded/Wet Sample
Appearance Clear oil or pale yellow solidWhite crust (Acid) or Cloudy (Wet)

NMR (CHO)
Sharp Singlet (~10.2 ppm)Broadened, or new peak at ~12 ppm (COOH)
Solubility Soluble in DCM, THF, EtOAcInsoluble white precipitate in Hexanes
Odor Distinct almond-like/metallicAcrid/Vinegar-like (Acid formation)

Visualizing the Degradation & Rescue Logic

The following diagram illustrates the degradation pathway caused by moisture/air and the logic behind the rescue protocols.

G Start 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde Hydrate Gem-Diol (Hydrate) (Reversible) Start->Hydrate + H2O (Equilibrium) Acid Benzoic Acid Derivative (Irreversible) Start->Acid + O2 (Autoxidation) Moisture Moisture (H2O) Air Air (O2) Hydrate->Acid Moisture Accelerates Dry Azeotropic Distillation (Protocol Above) Hydrate->Dry Remediation RingOpen Cyclopropyl Ring Cleavage (Impurity) Acid->RingOpen Acid Catalysis Rescue Bisulfite Purification (Protocol Above) Acid->Rescue Remediation Rescue->Start Restores Dry->Start Restores

Caption: Figure 1. Degradation pathways showing the synergy between moisture and oxidation, and the specific remediation steps for each state.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aldehyde purification via bisulfite adducts).

  • Wiberg, K. B. (1982). The Cyclopropyl Group. In The Chemistry of the Cyclopropyl Group. Wiley-Interscience.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Azeotropic drying data for toluene/water systems).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Hydration equilibrium of electron-deficient aldehydes).

Sources

Technical Support Center: Purification of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-ETH-04F Subject: Separation of ether product from phenolic starting material Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are performing a Williamson ether synthesis to alkylate 2-hydroxy-4-fluorobenzaldehyde (Starting Material, SM) with a cyclopropylmethyl halide to form 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde (Product).

The core separation challenge is removing the unreacted SM .

  • The Chemical Lever: The acidity difference.[1] The SM contains a phenolic hydroxyl group (

    
    ), rendered significantly more acidic than typical phenols due to the electron-withdrawing ortho-formyl and para-fluoro groups. The product is a neutral ether.
    
  • The Solution: A pH-controlled acid-base extraction is the primary purification method. Chromatography is a secondary polishing step.

Module 1: The "Gold Standard" Extraction Protocol

Objective: Chemoselective removal of phenolic SM without degrading the aldehyde functionality.

The Logic (Why this works)

Unlike standard phenols (


), your SM is highly acidic (

). It will deprotonate readily even with mild bases. The resulting phenoxide anion is highly water-soluble and lipophobic, forcing it into the aqueous phase. The neutral ether product remains in the organic phase.
Step-by-Step Procedure

Reagents Required:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1.0 M NaOH (Cold) or 10%

    
    
    
  • Brine (Saturated NaCl)

Protocol:

  • Dilution: Dissolve the crude reaction mixture in DCM (Recommended: 10 mL solvent per 1 g crude).

    • Note: DCM is preferred over ether/EtOAc here because it forms the bottom layer, making it easier to drain the product away from the aqueous waste.

  • The Critical Wash (Deprotonation):

    • Add cold (0–5°C) 1.0 M NaOH to the separatory funnel. Use a 1:1 volume ratio relative to the organic phase.

    • Technical Insight: We use cold base to prevent the Cannizzaro reaction (disproportionation of the aldehyde), which can occur in benzaldehydes exposed to base and heat.

    • Shake vigorously for 2 minutes. Vent frequently.

  • Phase Separation: Allow layers to settle.

    • Top Layer (Aqueous): Contains the SM as the sodium phenoxide salt (

      
      ).
      
    • Bottom Layer (Organic): Contains your Product.[2][3]

  • Verification Check:

    • Before discarding the aqueous layer, measure its pH. It must be >10 . If pH < 10, the phenol may not be fully deprotonated. Add more base and re-extract.

  • Polishing Washes:

    • Wash the organic layer once with Brine to break any micro-emulsions and remove residual base.

    • Dry over anhydrous

      
      .[4][5] Filter and concentrate.
      
Visualizing the Workflow

ExtractionWorkflow cluster_Layers Phase Separation Start Crude Mixture (Product + SM) Dissolve Dissolve in DCM Start->Dissolve Wash Add Cold 1M NaOH (Deprotonation Step) Dissolve->Wash SepFunnel Separatory Funnel Shake & Settle Wash->SepFunnel AqLayer Aqueous Layer (Top) Contains: SM (Phenoxide Salt) SepFunnel->AqLayer OrgLayer Organic Layer (Bottom) Contains: Product (Neutral Ether) SepFunnel->OrgLayer Check pH Check > 10? AqLayer->Check Dry Wash w/ Brine Dry over Na2SO4 OrgLayer->Dry Check->Wash No (Add more base) Discard Discard Aqueous (Waste) Check->Discard Yes Final Pure Product Dry->Final

Caption: Figure 1.[6] Chemoselective extraction workflow leveraging the acidity of the fluorophenol impurity.

Module 2: Troubleshooting & FAQs

Q1: I have a stubborn emulsion that won't separate. What do I do? A: Emulsions are common when cyclopropyl groups and basic water interact.

  • The Salting Out Method: Add solid NaCl directly to the separatory funnel. This increases the ionic strength of the aqueous layer, forcing organics out.

  • The Filtration Method: If fine solids are causing the emulsion, filter the entire biphasic mixture through a pad of Celite.

  • Time: Cyclopropylmethyl ethers can be lipophilic "soaps." Allow the funnel to sit undisturbed for 20+ minutes.

Q2: My product yield is low, and the NMR shows benzoic acid peaks. A: The aldehyde in your product oxidized.

  • Cause: Benzaldehydes with electron-withdrawing groups (like Fluorine) are prone to air oxidation to benzoic acids.

  • Fix: The NaOH wash described in Module 1 actually removes this impurity (benzoic acids are soluble in base). However, to prevent it from forming during workup, keep all buffers cold and minimize air exposure. Store the final product under Nitrogen/Argon.[7]

Q3: Can I use chromatography instead? A: Yes, but it should be a secondary choice due to cost/time.

  • TLC Data:

    • Stationary Phase: Silica Gel (

      
      ).
      
    • Mobile Phase: 10% to 20% EtOAc in Hexanes.

    • Observation: The Product (Ether) is much less polar and will have a high

      
       (approx 0.6–0.8). The SM (Phenol) is polar and H-bond donating; it will stick to the baseline or have a very low 
      
      
      
      (< 0.2).
  • Recommendation: If the extraction leaves <5% impurity, a quick silica plug filtration is more efficient than a full column.

Module 3: Quantitative Data Summary

CompoundFunctional GroupApprox.[1][2][3][4][5][8][9][10][11][12][13]

Solubility (pH 7)Solubility (pH 12)
SM (Impurity) Phenol + Aldehyde~6.8Organic SolubleWater Soluble
Product Ether + AldehydeN/A (Neutral)Organic SolubleOrganic Soluble
Byproduct Benzoic Acid deriv.~3.5Organic SolubleWater Soluble

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard protocols for separation of phenolic compounds via alkaline extraction).
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic grounding for Williamson Ether Synthesis and acidity of substituted phenols).
  • PubChem. 2-Fluoro-4-hydroxybenzaldehyde (Compound Summary). National Library of Medicine. (Verified

    
     prediction and physical properties).
    

Sources

Technical Support Center: Recrystallization of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this and similar fluorinated benzaldehyde derivatives. Here, we move beyond simple protocols to explain the why behind the how, ensuring you can troubleshoot and optimize your purification processes effectively.

Recrystallization Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and provides actionable solutions based on fundamental chemical principles.

Question: I've attempted to recrystallize my crude 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, but no crystals are forming upon cooling. What's going wrong?

Answer:

The failure of crystals to form from a cooled solution is a common issue that typically points to one of several root causes. Let's break down the possibilities and solutions.

  • The solution is not supersaturated. This is the most frequent reason for crystallization failure. It occurs when an excessive amount of solvent has been used, keeping the compound fully dissolved even at low temperatures.[1][2] To achieve a supersaturated state, which is essential for crystal growth, you must dissolve your compound in the minimum amount of hot solvent.[3]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe slight turbidity or the formation of solid material. At this point, add a very small amount of fresh hot solvent to redissolve the solid and then allow the solution to cool slowly again.

  • The cooling process is too rapid. Fast cooling can sometimes lead to the formation of a supersaturated oil instead of a crystalline solid, a phenomenon known as "oiling out."[1] Slow cooling allows for the orderly arrangement of molecules into a crystal lattice.

    • Solution: Allow the hot, saturated solution to cool to room temperature undisturbed on a benchtop. Do not immediately place it in an ice bath.[2] Once it has reached room temperature, you can then transfer it to an ice bath to maximize yield.

  • High impurity levels. If the crude material contains a significant amount of impurities, these can inhibit the formation of a crystal lattice.

    • Solution: Consider a preliminary purification step. If you suspect acidic impurities, such as the corresponding carboxylic acid from oxidation of the aldehyde, a simple wash with a dilute sodium bicarbonate solution can be effective.[1]

  • Lack of nucleation sites. Crystal growth requires a starting point, or a nucleus. Sometimes, a supersaturated solution can be reluctant to form these initial nuclei.

    • Solution: Induce crystallization by scratching the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.[4] Alternatively, if you have a small amount of pure 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, you can add a "seed crystal" to the cooled solution to initiate crystallization.[1][4]

Question: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often an indication that the boiling point of the solvent is higher than the melting point of your compound. Given that similar compounds like 4-fluorobenzaldehyde have a low melting point, this is a critical consideration.

  • Choose a lower-boiling solvent. The ideal recrystallization solvent should have a boiling point below the melting point of the compound being purified.[1]

  • Modify the solvent system. If you are using a single solvent, try a two-solvent (or mixed-solvent) system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, while the solution is hot, slowly add a "poor" or "anti-solvent" (in which the compound is poorly soluble but is miscible with the good solvent) until the solution becomes slightly cloudy.[4] This indicates that the saturation point has been reached. Add a drop or two of the good solvent to clarify the solution, and then allow it to cool slowly. Common solvent pairs include ethanol/water and hexane/ethyl acetate.

Question: After recrystallization, my yield of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is very low. How can I improve recovery?

Answer:

Poor recovery is a frustrating issue, but it can often be rectified by carefully examining your procedure.

  • Excessive solvent was used. As mentioned previously, using too much solvent will result in a significant portion of your product remaining in solution even after cooling.[1] Always aim for the minimum amount of hot solvent needed for complete dissolution.

  • The compound is too soluble in the cold solvent. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[4] If your compound has significant solubility in the chosen solvent at low temperatures, you will inevitably lose a substantial amount of product.

    • Solution: You may need to select a different solvent. The solvent selection protocol outlined in the FAQ section can guide you through this process.

  • Premature crystallization during hot filtration. If your crude material has insoluble impurities that need to be removed via hot filtration, your product might crystallize in the funnel.

    • Solution: Use a small excess of hot solvent before filtering to ensure the compound remains in solution. Additionally, pre-heat your filtration apparatus (funnel and receiving flask) to prevent a sudden drop in temperature.

  • Excessive washing of the collected crystals. Washing the crystals is necessary to remove residual impurities, but using too much wash solvent or a solvent at room temperature can redissolve some of your product.

    • Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde?

A1: The principle of "like dissolves like" is a good starting point.[2] Given the structure of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (an aromatic aldehyde with an ether linkage), solvents of intermediate polarity are often a good choice. A systematic approach is to test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating.

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolOften effective for moderately polar compounds.
Esters Ethyl AcetateGood for a range of polarities.
Hydrocarbons Hexane, HeptaneGood "anti-solvents" when paired with a more polar solvent.
Ketones AcetoneA versatile polar aprotic solvent.
Mixed Systems Ethanol/Water, Hexane/Ethyl AcetateOffer fine-tuned dissolving power.[1][5]

Q2: How do I perform a solvent selection test?

A2: A small-scale test can save a significant amount of time and material.

Experimental Protocol: Solvent Selection for Recrystallization

  • Place approximately 20-30 mg of your crude 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde into several small test tubes.

  • To each tube, add a different potential solvent dropwise at room temperature, swirling after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The best solvent will yield a large quantity of well-formed crystals upon cooling.

Q3: My purified product is still colored. What should I do?

A3: Colored impurities can sometimes co-crystallize with your product. These can often be removed by using activated charcoal.

  • Procedure: After dissolving your crude compound in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (a spatula tip is usually sufficient).[3] Bring the mixture back to a boil for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Visualizing the Workflow

To aid in your decision-making process, the following diagram illustrates a typical workflow for troubleshooting recrystallization issues.

Recrystallization_Troubleshooting start Crude 2-(Cyclopropylmethoxy)- 4-fluorobenzaldehyde dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath oiling_out Compound 'Oils Out' cool->oiling_out Problem? filter Collect crystals by vacuum filtration ice_bath->filter no_crystals No Crystals Form ice_bath->no_crystals Problem? product Pure Crystals filter->product low_yield Low Yield filter->low_yield Problem? solution1 Too much solvent used? Evaporate excess solvent. no_crystals->solution1 Yes solution2 Induce crystallization: - Scratch flask - Add seed crystal no_crystals->solution2 No solution3 Solvent boiling point > Compound melting point? Choose lower boiling solvent. oiling_out->solution3 Yes solution4 Cooling too rapid? Allow for slow cooling. oiling_out->solution4 No solution5 Too much solvent used? Use minimum hot solvent. low_yield->solution5 Yes solution6 Compound too soluble in cold solvent? Choose a different solvent. low_yield->solution6 No solution1->cool solution2->ice_bath solution3->start solution4->cool solution5->dissolve solution6->start

Caption: Troubleshooting Decision Tree for Recrystallization.

References

  • Recrystallisation. Organic Laboratory Techniques. Available from: [Link]

  • Recrystallization. Columbia University. Available from: [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. Available from: [Link]

  • Recrystallization. California State University, Los Angeles. Available from: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available from: [Link]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, a compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just a spectral interpretation, but a deeper understanding of the structure-spectrum correlations through objective comparison with structurally related analogs. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability in a research and development setting.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. By probing the magnetic environments of protons within a molecule, it provides a detailed map of the connectivity and spatial arrangement of atoms. For a molecule such as 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, ¹H NMR allows for the precise characterization of the aromatic substitution pattern, the conformation of the flexible cyclopropylmethoxy group, and the electronic interplay between the various functional groups. This guide will dissect the ¹H NMR spectrum of this target molecule, leveraging comparative data from simpler, related compounds to illuminate the subtle yet significant effects of structural modifications on the resulting spectrum.

Predicted ¹H NMR Spectrum of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Due to the limited availability of a public experimental spectrum for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, a high-quality predicted spectrum was generated using advanced computational algorithms. These prediction tools utilize extensive databases of known spectra and sophisticated models of substituent effects to provide a reliable representation of the expected experimental outcome.

Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts and Multiplicities:

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-1 (Aldehyde)~10.3s1H
H-6~7.8d1H
H-5~6.9dd1H
H-3~6.8d1H
-OCH₂-~3.9d2H
-CH- (cyclopropyl)~1.3m1H
-CH₂- (cyclopropyl, cis)~0.6m2H
-CH₂- (cyclopropyl, trans)~0.4m2H

Comparative Spectral Analysis: Unraveling Substituent Effects

To understand the origins of the predicted chemical shifts for our target molecule, a comparative analysis with key structural analogs is essential. This approach allows for the deconstruction of the molecule into its constituent parts and an appreciation for the electronic and steric influences of each substituent.

The Benzaldehyde Core: Aromatic Proton Analysis

The substitution pattern on the benzaldehyde ring dictates the chemical shifts and coupling patterns of the aromatic protons.

CompoundH-3 (ppm)H-5 (ppm)H-6 (ppm)Aldehyde (ppm)
4-Fluorobenzaldehyde[1]7.21 (t)7.90 (dd)7.90 (dd)9.97 (s)
2-Methoxybenzaldehyde7.00 (d)7.55 (t)7.85 (d)10.49 (s)
2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (Predicted) ~6.8 (d) ~6.9 (dd) ~7.8 (d) ~10.3 (s)
  • Aldehyde Proton: The aldehyde proton in all listed benzaldehydes appears significantly downfield (δ > 9.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Electron-Withdrawing Fluorine: In 4-fluorobenzaldehyde, the fluorine atom at the para position exerts an electron-withdrawing inductive effect and an electron-donating mesomeric effect. The net result is a deshielding of the ortho protons (H-3 and H-5) relative to unsubstituted benzaldehyde.

  • Electron-Donating Alkoxy Groups: The introduction of an alkoxy group at the ortho position, as seen in 2-methoxybenzaldehyde and our target molecule, leads to a significant shielding of the adjacent protons (H-3) and the proton para to it (H-5), causing them to shift upfield. This is due to the electron-donating resonance effect of the oxygen atom.

  • Combined Effects in the Target Molecule: In 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, the aromatic region is influenced by both the electron-donating cyclopropylmethoxy group at C-2 and the electron-withdrawing fluorine atom at C-4. This leads to a complex interplay of shielding and deshielding effects, resulting in the predicted chemical shifts. The proton at H-6 is the most deshielded due to its proximity to the electron-withdrawing aldehyde group.

The Alkoxy Moiety: A Comparative Look at Ether Substituents

The nature of the alkoxy group has a pronounced effect on the chemical shifts of the protons directly attached to and adjacent to the ether oxygen.

Compound-OCH₂- or -OCH₃ (ppm)Other Alkyl Protons (ppm)
2-Methoxybenzaldehyde3.90 (s)-
2-Ethoxybenzaldehyde4.13 (q)1.45 (t)
2-Propoxybenzaldehyde4.02 (t)1.85 (sext), 1.05 (t)
2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (Predicted) ~3.9 (d) ~1.3 (m), ~0.6 (m), ~0.4 (m)
  • Protons Alpha to Oxygen: The protons on the carbon directly bonded to the ether oxygen (-OCH₂- or -OCH₃) typically resonate in the region of 3.4-4.5 ppm.[2] This is clearly observed in the comparative data.

  • The Unique Cyclopropyl Signature: The cyclopropyl group in the target molecule exhibits a highly characteristic upfield signal for its ring protons, typically below 1.5 ppm. This is due to the unique electronic structure of the three-membered ring, which induces significant shielding. The methylene protons of the cyclopropylmethyl group are diastereotopic, leading to potentially complex multiplets for the cis and trans protons.

Experimental Protocols: A Guide to High-Quality ¹H NMR Data Acquisition

Achieving high-resolution and artifact-free ¹H NMR spectra is paramount for accurate structural elucidation. The following protocol outlines the key steps for sample preparation and data acquisition.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Data Acquisition

The following are general parameters for a standard ¹H NMR experiment on a 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample.

ParameterRecommended ValueRationale
Pulse Programzg30 or similarStandard 30° pulse-acquire sequence for quantitative measurements.
Number of Scans (NS)16-64Signal-to-noise ratio improves with the square root of the number of scans.
Acquisition Time (AQ)3-4 sSufficient time for the FID to decay, ensuring good resolution.
Relaxation Delay (D1)1-2 sAllows for relaxation of the nuclei between scans, crucial for accurate integration.
Spectral Width (SW)12-16 ppmCovers the typical chemical shift range for organic molecules.
Temperature298 KStandard operating temperature.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample into Spectrometer filter->load setup Set Acquisition Parameters load->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration baseline->integrate analysis analysis integrate->analysis Spectral Analysis

Figure 1: A schematic workflow for ¹H NMR analysis.

Figure 2: Structure of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Conclusion

The ¹H NMR spectrum of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a rich source of structural information. Through a detailed analysis of its predicted spectrum and a systematic comparison with relevant analogs, we can confidently assign each proton and understand the electronic and steric factors that govern their chemical shifts. The protocols provided herein offer a robust framework for obtaining high-quality experimental data, which is the foundation of reliable structural characterization. This guide serves as a practical resource for researchers engaged in the synthesis and analysis of novel chemical entities, underscoring the indispensable role of ¹H NMR spectroscopy in modern drug discovery and development.

References

  • LibreTexts. (2021). 18.9: Spectroscopy of Ethers. [Link]

  • Doc Brown's Chemistry. (2025). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. [Link]

  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. [Link]

  • Supporting Information for a scientific article. (n.d.). [Link]

  • Supporting Information for a scientific article. (n.d.). [Link]

  • PubChem. (n.d.). 4-Fluorobenzaldehyde. [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]

  • ChemAxon. (n.d.). NMR Predictor. [Link]

Sources

A Comparative Guide to 13C NMR Chemical Shifts of Cyclopropylmethoxy and Aldehyde Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of spectroscopic data is paramount for accurate structural elucidation and characterization of novel chemical entities. Among the various analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth comparison of the 13C NMR chemical shifts of two key functional groups: the cyclopropylmethoxy group and the aldehyde group. By examining experimental data and the underlying principles governing their spectral behavior, this document aims to equip scientists with the knowledge to confidently interpret 13C NMR spectra containing these moieties.

The Distinctive Electronic Environments of Cyclopropyl and Carbonyl Carbons

The 13C NMR chemical shift of a carbon nucleus is exquisitely sensitive to its local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all contribute to the final observed shift. The cyclopropylmethoxy and aldehyde functionalities, while both common in organic chemistry, exhibit dramatically different electronic properties, leading to their characteristic and readily distinguishable 13C NMR signals.

The carbons of a cyclopropyl ring possess a unique hybridization, often described as being between sp2 and sp3. This strained three-membered ring system results in C-C bonds with significant p-character, leading to a degree of unsaturation-like behavior. Consequently, the 13C NMR signals for cyclopropyl carbons are typically found in a region that is more upfield than typical alkanes. When a cyclopropyl ring is part of a cyclopropylmethoxy group (-O-CH2-cyclopropyl), the electronegative oxygen atom exerts a deshielding effect on the attached methylene carbon and, to a lesser extent, on the cyclopropyl carbons themselves.

In stark contrast, the aldehyde functional group (-CHO) features a carbonyl carbon that is sp2 hybridized and double-bonded to a highly electronegative oxygen atom. This creates a significant dipole moment, with the carbonyl carbon being electron-deficient. This pronounced deshielding effect pushes the 13C NMR signal of the aldehyde carbon far downfield, typically in the range of 190-210 ppm, a region of the spectrum where few other carbon signals appear.

Comparative Analysis of 13C NMR Chemical Shifts

To illustrate the distinct chemical shifts of the cyclopropylmethoxy and aldehyde carbons, the following table summarizes experimental data for a selection of representative compounds. All data is referenced to tetramethylsilane (TMS) at 0.0 ppm.

Compound NameFunctional GroupCarbon of InterestSolventChemical Shift (ppm)Reference
CyclopropylmethanolCyclopropylmethoxy-C H2-OCDCl371.5SDBS
C H (cyclopropyl)CDCl313.3SDBS
C H2 (cyclopropyl)CDCl33.2SDBS
Cyclopropyl methyl etherCyclopropylmethoxy-O-C H3CDCl357.9SDBS
C H (cyclopropyl)CDCl313.8SDBS
C H2 (cyclopropyl)CDCl33.0SDBS
CyclopropanecarboxaldehydeAldehyde-C HOCDCl3200.5SDBS
C H (cyclopropyl)CDCl350.8SDBS
C H2 (cyclopropyl)CDCl310.9SDBS
ButanalAldehyde-C HOCDCl3202.8SDBS
BenzaldehydeAldehyde-C HOCDCl3192.3SDBS
4-MethoxybenzaldehydeAldehyde-C HOCDCl3190.7SDBS
4-NitrobenzaldehydeAldehyde-C HOCDCl3190.3SDBS

Key Observations:

  • Distinct Chemical Shift Ranges: The most striking difference is the vast separation in the chemical shifts of the aldehyde carbon (typically >190 ppm) and the carbons of the cyclopropylmethoxy group (typically <75 ppm). This makes the identification of these functional groups in a 13C NMR spectrum unambiguous.

  • Effect of the Oxygen Atom: In the cyclopropylmethoxy group, the electronegative oxygen atom significantly deshields the adjacent methylene carbon, causing its signal to appear around 71.5 ppm in cyclopropylmethanol. The effect on the cyclopropyl carbons is less pronounced but still evident when compared to unsubstituted cyclopropane (δ = -2.8 ppm).

  • Substituent Effects on Aldehyde Carbon: The chemical shift of the aldehyde carbon is sensitive to the electronic nature of the substituents on the molecule.[1] Electron-donating groups, such as the methoxy group in 4-methoxybenzaldehyde, tend to shield the aldehyde carbon, causing a slight upfield shift compared to benzaldehyde. Conversely, electron-withdrawing groups can have a more complex effect due to resonance and inductive contributions.[2]

  • Cyclopropyl Ring Carbons: The carbons within the cyclopropyl ring of the cyclopropylmethoxy group are found at relatively high field, with the methine carbon appearing further downfield than the methylene carbons due to the direct attachment to the oxygen-bearing methylene group.

Factors Influencing Chemical Shifts: A Deeper Dive

The observed chemical shifts can be rationalized by considering the interplay of several key factors. The following diagram illustrates the primary influences on the 13C NMR chemical shifts of cyclopropylmethoxy and aldehyde carbons.

G cluster_0 Cyclopropylmethoxy Carbon cluster_1 Aldehyde Carbon C_cpm Cyclopropylmethoxy Carbon (~10-75 ppm) Hybrid_cpm ~sp2.5 Hybridization (Upfield Shift) C_cpm->Hybrid_cpm Hybridization O_effect_cpm Electronegativity of Oxygen (Downfield Shift on CH2) C_cpm->O_effect_cpm Inductive Effect Ring_strain_cpm Ring Strain (Upfield Shift) C_cpm->Ring_strain_cpm Structural Effect C_ald Aldehyde Carbon (~190-210 ppm) Hybrid_ald sp2 Hybridization (Downfield Shift) C_ald->Hybrid_ald Hybridization O_effect_ald Electronegativity of Oxygen (Strong Downfield Shift) C_ald->O_effect_ald Inductive & Mesomeric Effects Resonance_ald Resonance Effects (Substituent Dependent) C_ald->Resonance_ald Electronic Effects

Caption: Factors influencing 13C NMR chemical shifts.

Experimental Protocol for High-Quality 13C NMR Data Acquisition

To ensure the collection of accurate and reproducible 13C NMR data, adherence to a standardized experimental protocol is essential. The following provides a step-by-step methodology for acquiring a standard proton-decoupled 13C NMR spectrum. For quantitative analysis, further considerations such as the use of a relaxation agent and inverse-gated decoupling are necessary.

1. Sample Preparation:

  • Accurately weigh 10-50 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[3]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Spectrometer Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp, well-resolved peaks.

  • Tune and match the 13C probe to the correct frequency.

3. Data Acquisition:

  • Set up a standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., -10 to 220 ppm).

  • Acquisition Time (AQ): Typically set between 1-2 seconds.

  • Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative measurements, D1 should be at least 5 times the longest T1 relaxation time of any carbon in the molecule.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. For a moderately concentrated sample, 128 to 1024 scans are typically sufficient.

  • Pulse Angle: A 30-45° pulse angle is commonly used to allow for a shorter relaxation delay.

4. Data Processing:

  • Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Integrate the peaks if quantitative analysis is desired (ensure appropriate acquisition parameters were used).

The following diagram outlines the general workflow for acquiring and processing 13C NMR data.

G SamplePrep Sample Preparation (Dissolution, TMS) SpectrometerSetup Spectrometer Setup (Lock, Shim, Tune) SamplePrep->SpectrometerSetup DataAcquisition Data Acquisition (Set Parameters, Run) SpectrometerSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Calibration) DataAcquisition->DataProcessing Analysis Spectral Analysis (Peak Picking, Integration) DataProcessing->Analysis

Caption: 13C NMR experimental workflow.

Conclusion

The 13C NMR chemical shifts of cyclopropylmethoxy and aldehyde carbons occupy vastly different regions of the spectrum, making their simultaneous presence in a molecule easily discernible. The unique electronic nature of the strained cyclopropyl ring results in upfield shifts for its carbons, while the electron-deficient carbonyl carbon of an aldehyde is strongly deshielded and appears far downfield. Understanding the fundamental principles of hybridization, inductive effects, and resonance, coupled with a robust experimental protocol, empowers researchers to confidently assign these and other carbon signals, thereby accelerating the pace of chemical research and drug development.

References

  • Patterson-Elenbaum, M. P., et al. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Grimm, C., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(34), 20333-20344. [Link]

  • Ananthakrishna Nadar, P., & Gnanasekaran, C. (1978). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 277-280. [Link]

Sources

A Comparative FT-IR Analysis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: A Guide for Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, a key intermediate in contemporary drug discovery and organic synthesis. The unique combination of an aromatic aldehyde, a cyclopropylmethoxy group, and a fluorine substituent presents a rich and complex infrared spectrum. Understanding the characteristic vibrational frequencies of this molecule is paramount for reaction monitoring, quality control, and structural confirmation.

This document moves beyond a simple peak-listing. We will dissect the spectrum by comparing it with simpler, structurally related analogs: benzaldehyde, 4-fluorobenzaldehyde, and anisole. This comparative methodology allows for a logical and definitive assignment of the key absorption bands, providing researchers with the causal insights needed for confident spectral interpretation.

The Structural Rationale: Why FT-IR is Critical

In the synthesis of complex molecules like 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical tool. It provides a molecular "fingerprint," allowing for the verification of the key functional groups that define the molecule's reactivity and identity.[1][2] The presence or absence of specific absorption bands confirms the successful incorporation of the aldehyde, the ether linkage, and the aromatic substitution pattern, while also verifying the integrity of the cyclopropyl ring.

The logical workflow for analyzing the FT-IR spectrum of our target compound is illustrated below.

FT_IR_Analysis_Workflow cluster_0 Initial Analysis cluster_1 Functional Group Assignment cluster_2 Comparative Verification cluster_3 Final Confirmation Start Acquire FT-IR Spectrum IdentifyRegions Identify Key Spectral Regions (Functional Group & Fingerprint) Start->IdentifyRegions Aldehyde Aldehyde Peaks: C=O Stretch (~1700 cm⁻¹) C-H Fermi Doublet (~2750, ~2850 cm⁻¹) IdentifyRegions->Aldehyde Aromatic Aromatic System: C-H Stretch (>3000 cm⁻¹) C=C Stretch (1450-1600 cm⁻¹) IdentifyRegions->Aromatic Ether_Cyclopropyl Cyclopropylmethoxy Group: Asymmetric C-O-C Stretch (~1250 cm⁻¹) Cyclopropyl C-H Stretch (>3000 cm⁻¹) Aliphatic C-H Stretch (<3000 cm⁻¹) IdentifyRegions->Ether_Cyclopropyl Fluorine C-F Bond: Strong C-F Stretch (1250-1100 cm⁻¹) IdentifyRegions->Fluorine Compare Compare with Analog Spectra: - Benzaldehyde - 4-Fluorobenzaldehyde - Anisole Aldehyde->Compare Aromatic->Compare Ether_Cyclopropyl->Compare Fluorine->Compare Confirm Confirm Peak Assignments & Identify Shifts Compare->Confirm Final Final Structural Confirmation Confirm->Final

Caption: Workflow for the FT-IR analysis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Predicted FT-IR Spectrum: A Detailed Assignment

The molecular structure of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde contains several distinct functional groups, each contributing characteristic absorption bands to the FT-IR spectrum.

Molecule_Structure cluster_mol 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde cluster_peaks Key FT-IR Vibrational Modes mol p1 Aldehyde C=O Stretch ~1690-1705 cm⁻¹ (Strong, Sharp) p1->n1 p2 Aldehydic C-H Stretch ~2740 & ~2840 cm⁻¹ (Weak-Medium, Sharp) p2->n2 p3 Aromatic C=C Stretch ~1600, ~1500 cm⁻¹ (Medium) p3->n3 p4 Aryl Ether C-O Stretch ~1250 cm⁻¹ (Strong) p4->n4 p5 C-F Stretch ~1200 cm⁻¹ (Strong) p5->n5 p6 Cyclopropyl C-H Stretch ~3080 cm⁻¹ (Medium) p6->n6

Caption: Key functional groups and their predicted FT-IR absorption regions.

  • Aldehyde Group:

    • C=O Stretch: A strong, sharp absorption is expected between 1690-1705 cm⁻¹ . The conjugation of the carbonyl group with the aromatic ring lowers this frequency from the typical aliphatic aldehyde range (1720-1740 cm⁻¹).[3][4]

    • Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It manifests as a pair of weak to medium bands, often called a "Fermi doublet," located at approximately 2740 cm⁻¹ and 2840 cm⁻¹ .[3][5][6] The presence of these two peaks is strong evidence for the aldehyde functional group.

  • Aromatic System:

    • Aromatic C-H Stretch: Weak to medium sharp peaks appear just above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range.[5][7]

    • Aromatic C=C Stretch: The vibrations of the benzene ring itself produce a series of medium-intensity bands in the 1450-1610 cm⁻¹ region. Key peaks are often observed near 1600 cm⁻¹ and 1500 cm⁻¹.[1][5]

  • Cyclopropylmethoxy Group:

    • Ether C-O-C Stretch: Aromatic ethers display a strong, characteristic asymmetric C-O-C stretching band between 1200-1300 cm⁻¹ .[8][9] This peak is a crucial indicator of the ether linkage to the aromatic ring. A second, symmetric stretch may appear at a lower frequency, often around 1050-1150 cm⁻¹.[9]

    • Aliphatic C-H Stretch: The methylene (-CH₂-) hydrogens of the cyclopropylmethoxy group will exhibit strong stretching vibrations in the 2850-2960 cm⁻¹ range.[7][10]

    • Cyclopropyl C-H Stretch: Due to ring strain, the C-H bonds on a cyclopropane ring vibrate at a higher frequency than typical alkanes, often appearing just above 3000 cm⁻¹, in the 3040-3080 cm⁻¹ range, potentially overlapping with the aromatic C-H stretches.[10][11]

    • Cyclopropane Ring Deformation: The cyclopropane ring has characteristic skeletal vibrations, with a notable band often appearing in the 1000-1050 cm⁻¹ region.[11][12]

  • Carbon-Fluorine Bond:

    • C-F Stretch: The C-F stretching vibration gives rise to a very strong absorption band in the 1100-1250 cm⁻¹ region.[13][14] It is important to note that this strong band will likely overlap with the strong C-O-C ether stretching band, potentially resulting in a broad, intense absorption pattern in this area.

Comparative Analysis: Isolating Functional Group Contributions

To substantiate our peak assignments, we compare the predicted spectrum of our target molecule with the known spectra of its structural components. This logical deconstruction is the most reliable method for interpreting a complex spectrum.

Wavenumber Range (cm⁻¹)Vibration Type2-(Cyclopropylmethoxy)-4-fluorobenzaldehydeBenzaldehyde[3][5]4-Fluorobenzaldehyde[15]Anisole (Aryl Methyl Ether)[9]
> 3000 Aromatic & Cyclopropyl C-H StretchPresentPresent (Aromatic only)Present (Aromatic only)Present (Aromatic only)
2850-3000 Aliphatic C-H StretchPresentAbsentAbsentPresent (Methyl C-H)
~2740 & ~2840 Aldehydic C-H StretchPresentPresentPresentAbsent
~1690-1705 Carbonyl (C=O) StretchPresentPresent (~1703 cm⁻¹)Present (~1700 cm⁻¹)Absent
1450-1610 Aromatic C=C StretchPresentPresentPresentPresent
~1250 Asymmetric Aryl C-O StretchPresent (Strong)AbsentAbsentPresent (Strong)
~1200 C-F StretchPresent (Strong)AbsentPresent (Strong)Absent
1000-1150 Symmetric C-O / Ring ModesPresentAbsentAbsentPresent

Analysis of Comparisons:

  • vs. Benzaldehyde: Our target molecule's spectrum will differ by the addition of strong bands for the C-O ether and C-F stretches in the 1100-1300 cm⁻¹ region. Furthermore, it will show aliphatic and cyclopropyl C-H stretches that are absent in benzaldehyde.[5]

  • vs. 4-Fluorobenzaldehyde: The key differentiator is the presence of the cyclopropylmethoxy group. The spectrum of our target will additionally feature the strong aryl C-O stretch (~1250 cm⁻¹) and the various aliphatic and cyclopropyl C-H stretches.

  • vs. Anisole: While both have the aryl-O-C linkage, our target molecule is distinguished by the strong C=O carbonyl stretch (~1700 cm⁻¹) and the diagnostic aldehydic C-H doublet (~2740, ~2840 cm⁻¹), which are absent in anisole. It will also show the C-F stretch.[9]

This comparative logic demonstrates that the combination of a carbonyl peak, an aldehydic C-H doublet, strong absorptions in the 1100-1300 cm⁻¹ region (from C-O and C-F overlap), and both aromatic and aliphatic C-H stretches provides a unique and definitive fingerprint for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol describes the standard procedure for analyzing a solid organic sample using the Attenuated Total Reflectance (ATR) FT-IR technique, which is a common, modern alternative to KBr pellets.

Objective: To obtain a clean, reproducible FT-IR spectrum of solid 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal).

  • Spatula.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde sample (solid, crystalline or powder).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a lint-free tissue lightly dampened with isopropanol and allow it to fully evaporate.

    • In the spectrometer software, initiate the command to collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. The causality here is critical: good contact is required for the IR evanescent wave to penetrate the sample effectively, yielding a strong, high-quality spectrum. Insufficient contact results in weak, noisy data.

  • Sample Spectrum Acquisition:

    • In the software, initiate the sample scan. Use the same parameters (number of scans, resolution) as the background scan for proper spectral subtraction.

    • The instrument will collect the interferogram, perform the Fourier Transform, and display the resulting spectrum (typically in % Transmittance or Absorbance vs. Wavenumber).

  • Data Processing and Cleaning:

    • After collection, inspect the spectrum. If the peaks are weak, re-apply the sample with better pressure.

    • Use the software to perform an ATR correction if required (this accounts for the wavelength-dependent depth of penetration of the evanescent wave).

    • Perform a baseline correction to ensure the baseline of the spectrum is flat at approximately 100% Transmittance.

    • Label the significant peaks using the peak-picking tool in the software.

  • Clean-up:

    • Raise the press arm and carefully remove the bulk of the solid sample with a wipe.

    • Clean the crystal surface thoroughly with a lint-free wipe and isopropanol to prevent cross-contamination for the next user.

This self-validating protocol ensures that the acquired spectrum is of the sample itself, free from atmospheric interference and artifacts from poor sample preparation.

Conclusion

The FT-IR spectrum of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is rich with diagnostic information. The definitive identification of this molecule relies on observing a specific combination of absorption bands: the characteristic aldehyde peaks (C=O stretch at ~1690-1705 cm⁻¹ and the C-H Fermi doublet), a complex and intense region from 1100-1300 cm⁻¹ arising from the overlap of strong C-O and C-F stretching vibrations, and C-H stretching vibrations both above and below 3000 cm⁻¹, confirming the presence of aromatic, cyclopropyl, and aliphatic moieties. By employing a comparative analysis with simpler analogs, researchers can confidently assign these features and use FT-IR spectroscopy as a robust tool for structural verification in their synthetic workflows.

References

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy, 32(5), 22-29. [Link]

  • Organic Chemistry LibreTexts. (2024). Ir Spectra Of Ether. [Link]

  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. [Link]

  • Oreate AI Blog. (2024). Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. [Link]

  • German, A. (n.d.). IR spectrum: Ethers. Quimicaorganica.org. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. [Link]

  • Zhang, G., et al. (2007). Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method. Guang Pu Xue Yu Guang Pu Fen Xi, 27(11), 2243-5. [Link]

  • Tolstorozhev, G. B., et al. (2012). IR spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 181-187. [Link]

  • Rajkumar, P., et al. (2021). FT-IR Spectrum of Benzaldehyde. ResearchGate. [Link]

  • Phillips, D. J., et al. (2013). Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. ResearchGate. [Link]

  • Gutmann, B., et al. (2015). IR spectra of benzaldehyde at different concentrations. ResearchGate. [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy Absorption Table. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 28-34. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aldehydes. [Link]

  • AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623-625. [Link]

  • Johannessen, C., et al. (2012). How to treat C–F stretching vibrations? A vibrational CD study on chiral fluorinated molecules. Physical Chemistry Chemical Physics, 14(3), 1175-1182. [Link]

  • Günthard, H. H., & Primas, H. (1956). Group Frequencies in Cyclopropanes. A Correlation Diagram. The Journal of Chemical Physics, 25(3), 575-576. [Link]

  • Coblentz, W. W. (1941). Infrared absorption spectra of cyclo-hydrocarbons. Journal of Research of the National Bureau of Standards, 26(4), 329-345. [Link]

  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. Organic Chemistry. [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • Google Patents. (2009). CN101353297A - Synthetic method of 4-fluorobenzaldehyde.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Google Patents. (2014). CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
  • ResearchGate. (n.d.). FTIR spectrum of benzaldehyde. [Link]

  • Nature. (2024). FTIR spectroscopic characterization reveals short-term macromolecular responses to photobiomodulation in mesenchymal stem cells. [Link]

  • Wiley Science Solutions. (n.d.). 4-Fluorobenzaldehyde - [FTIR] - Spectrum. SpectraBase. [Link]

Sources

Mass Spectrometry Fragmentation Pattern of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other fluorinated bioactive scaffolds.

Executive Summary & Comparison Overview

2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde (MW 194.20 Da) exhibits a distinct fragmentation signature driven by the lability of the cyclopropylmethyl ether bond and the stability of the resulting carbocations. Unlike simple benzaldehydes, its spectrum is dominated by side-chain cleavage events that serve as diagnostic fingerprints for structural verification.

Comparison with Structural Alternatives

The following table contrasts the MS performance and diagnostic ions of this compound against its non-fluorinated and non-cyclic analogs.

Feature2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde 4-Fluorobenzaldehyde 2-Ethoxy-4-fluorobenzaldehyde
Molecular Ion (

)
194 m/z (Distinct, medium intensity)124 m/z (Strong)168 m/z (Strong)
Base Peak (Typical) 55 m/z (

) or 140 m/z (Rearrangement)
123 m/z (M-1) or 95 m/z (M-CHO)140 m/z (Loss of Ethylene)
Key Diagnostic Loss M-54 (Loss of Methylenecyclopropane)M-29 (Loss of CHO)M-28 (Loss of Ethylene)
Low Mass Signature m/z 55 (Cyclopropylmethyl cation)m/z 95 (Fluorophenyl cation)m/z 29 (Ethyl)
Identification Utility High specificity due to unique M-54 rearrangement.Lower specificity; common to many fluorobenzaldehydes.Confusable with other ethyl ethers.

Experimental Protocols

To obtain reproducible fragmentation data, the following standardized GC-MS or LC-MS/MS protocols are recommended.

A. GC-MS (Electron Ionization)
  • Ionization Energy: 70 eV (Standard EI).

  • Source Temperature: 230 °C.

  • Transfer Line: 280 °C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Injection: Splitless mode (1 µL) to maximize sensitivity for the molecular ion.

B. ESI-MS/MS (Liquid Chromatography)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Precursor Ion: 195.2 m/z.

  • Collision Energy (CE): Stepped 10–40 eV.

  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

Detailed Fragmentation Analysis

The fragmentation of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde under Electron Ionization (EI) follows three primary mechanistic pathways.

Pathway A: Cyclopropylmethyl Side-Chain Cleavage (Dominant)

The ether linkage is the most fragile part of the molecule.

  • Formation of Cyclopropylmethyl Cation (m/z 55): Heterolytic cleavage of the

    
     bond generates the stable cyclopropylmethyl cation (
    
    
    
    ). This ion is resonance-stabilized (cyclopropylcarbinyl
    
    
    cyclobutyl
    
    
    allylcarbinyl) and often appears as the base peak (100% abundance) in cyclopropyl ethers.
  • McLafferty-like Rearrangement (m/z 140): A characteristic rearrangement for aryl alkyl ethers involving the transfer of a

    
    -hydrogen (from the cyclopropyl ring) to the ether oxygen, followed by the elimination of methylenecyclopropane (
    
    
    
    , 54 Da)
    . This yields the radical cation of 2-hydroxy-4-fluorobenzaldehyde at m/z 140 .
Pathway B: Aldehyde Group Degradation

Typical benzaldehyde fragmentation occurs on the core ring structure.

  • Loss of Hydrogen (m/z 193):

    
    -cleavage of the aldehydic hydrogen yields the acylium ion (
    
    
    
    ).
  • Loss of Formyl Radical (m/z 165): Cleavage of the

    
     bond removes the 
    
    
    
    group (29 Da), leaving the aryl cation.
  • Secondary Fragmentation: The m/z 140 ion (from Pathway A) can further lose CO (28 Da) to form the fluorophenol cation at m/z 112 .

Pathway C: Fluorine Retention

The


 bond on the aromatic ring is highly stable. Fragmentation rarely involves the loss of Fluorine (F or HF) until the lower mass range, making the fluorine atom a consistent marker in high-mass fragments (e.g., m/z 140, 165, 193 all retain F).

Visualization of Fragmentation Pathways[1][2][3]

Fragmentation M Molecular Ion (M+) m/z 194 [C11H11FO2]+. Cat55 Cyclopropylmethyl Cation m/z 55 [C4H7]+ M->Cat55 Heterolytic Cleavage (Base Peak Candidate) Ion140 Rearrangement Product (2-Hydroxy-4-fluorobenzaldehyde) m/z 140 [C7H5FO2]+. M->Ion140 McLafferty-like Rearr. (-C4H6, -54 Da) Ion193 Acylium Ion (M-H) m/z 193 [C11H10FO2]+ M->Ion193 $alpha$-Cleavage (-H) Ion165 Aryl Cation (M-CHO) m/z 165 [C10H10FO]+ M->Ion165 Inductive Cleavage (-CHO, -29 Da) Ion139 Phenoxy Cation m/z 139 [C7H4FO2]+ Ion140->Ion139 -H Ion112 Fluorophenol Cation m/z 112 [C6H5FO]+. Ion140->Ion112 -CO (-28 Da)

Figure 1: Mechanistic fragmentation tree for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde under EI conditions.

Diagnostic Data Summary

The following table summarizes the theoretical ion clusters expected for this compound.

m/z ValueIon IdentityFormulaRelative Abundance (Est.)Origin/Mechanism
194 Molecular Ion

20–40%Parent peak; confirms MW.
193 Acylium Ion

10–20%Loss of aldehydic H.
166 Decarbonylation

<10%Loss of CO from aldehyde.
140 Rearrangement Ion

60–90% Diagnostic: Loss of methylenecyclopropane (

).
139 Phenoxy Cation

20–40%H-loss from m/z 140.
112 Fluorophenol Ion

30–50%Loss of CO from m/z 140.
55 Cyclopropylmethyl

100% (Base) Diagnostic: Stable carbocation from ether cleavage.
Interpretation Guide for Researchers
  • Presence of m/z 55 + m/z 194: Strongly suggests a cyclopropylmethyl ether.

  • Mass Gap 54 Da (194

    
     140):  Confirms the specific cyclopropylmethoxy structure (distinguishes from ethoxy/propoxy analogs which lose 28 or 42 Da).
    
  • Fluorine Isotope Pattern: Fluorine is monoisotopic (

    
    ), so no characteristic M+2 isotope pattern (like Cl/Br) will be observed, but the precise mass defect is lower than non-fluorinated analogs.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Cyclopropyl Ethers. National Institute of Standards and Technology.[1] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for rearrangement mechanisms in aryl ethers).
  • PubChem. (2024). Compound Summary: 4-Fluorobenzaldehyde. National Library of Medicine. [Link]

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry. (Context on fluorinated ether intermediates). [Link]

Sources

A Comparative Guide to HPLC Purity Analysis of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous purity analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity profile can significantly impact the quality of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical, field-proven insights.

The narrative that follows is designed to be a self-validating system, where the rationale behind each experimental choice is clearly articulated. This approach is aligned with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information presented is not only accurate but also actionable for researchers, scientists, and drug development professionals.

At the heart of any robust analytical method is a systematic development process. The following diagram illustrates the logical workflow employed in establishing a reliable HPLC method for purity analysis.

HPLC_Method_Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis Dev_Start Analyte Characterization Review Literature Column_Screen Column Screening C18, C8, Phenyl Dev_Start->Column_Screen Initial Screening Mobile_Phase Mobile Phase Optimization ACN vs. MeOH, pH, Buffer Column_Screen->Mobile_Phase Selectivity Tuning Gradient_Opt Gradient Optimization Isocratic vs. Gradient Mobile_Phase->Gradient_Opt Resolution Enhancement Detection_WL Wavelength Selection UV-Vis Scan Gradient_Opt->Detection_WL Sensitivity Optimization Specificity Specificity Peak Purity, Forced Degradation Detection_WL->Specificity Transition to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy % Recovery Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ S/N Ratio Precision->LOD_LOQ Robustness Robustness Flow Rate, Temp, Mobile Phase % LOD_LOQ->Robustness SST System Suitability Testing Tailing Factor, Plate Count, Resolution Robustness->SST Method Implementation Sample_Analysis Sample Analysis Purity Calculation SST->Sample_Analysis Reporting Reporting Certificate of Analysis Sample_Analysis->Reporting

Caption: Workflow for HPLC Method Development and Validation.

Comparative Analysis of HPLC Methods

The selection of an appropriate HPLC method is a critical decision that balances resolution, sensitivity, and analysis time.[1] We present a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.[2][3] RP-HPLC is the technique of choice due to the non-polar nature of the analyte.[4]

Method A: The High-Resolution Gradient Method

This method is designed to provide optimal separation of the main component from all potential process-related impurities and degradation products. The use of a gradient elution allows for the effective separation of compounds with a wider range of polarities.[5]

Method B: The Rapid Isocratic Method

Developed for high-throughput analysis, this isocratic method offers a significantly shorter run time, making it ideal for in-process control and routine quality control where speed is a critical factor.

Chromatographic Conditions
ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in WaterAcetonitrile
Mobile Phase B 0.1% Formic Acid in AcetonitrileWater
Gradient/Isocratic Gradient: 0-5 min, 40% B; 5-20 min, 40-80% B; 20-25 min, 80% B; 25.1-30 min, 40% BIsocratic: 60:40 (Acetonitrile:Water)
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL
Run Time 30 minutes10 minutes

The choice of a C18 column is based on the hydrophobic nature of the benzaldehyde derivative.[1] The addition of formic acid to the mobile phase in Method A helps to control the pH, which can improve peak shape for acidic or basic analytes by suppressing ionization.[5] A higher column temperature in Method B reduces the viscosity of the mobile phase, allowing for a higher flow rate without a prohibitive increase in backpressure, thus shortening the analysis time.

Comparative Performance Data

The following table summarizes the key performance characteristics of each method, validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8]

Performance ParameterMethod A: High-Resolution GradientMethod B: Rapid Isocratic
Purity of Main Peak (%) 99.8599.82
Resolution (Main Peak & Closest Impurity) 2.81.9
Linearity (R²) 0.99980.9995
Precision (RSD, n=6) 0.15%0.25%
Limit of Detection (LOD) 0.01%0.03%
Limit of Quantitation (LOQ) 0.03%0.09%

Analysis of Performance Data:

Method A demonstrates superior resolution and sensitivity, as indicated by the higher resolution value and lower LOD/LOQ.[1] This makes it the preferred method for release testing and stability studies where the accurate quantitation of all impurities is critical. The linearity and precision of both methods are well within acceptable limits, demonstrating their reliability.[8] Method B, while having slightly lower resolution and sensitivity, is still highly suitable for its intended purpose of rapid analysis.

Experimental Protocol: A Self-Validating System

To ensure the trustworthiness and reproducibility of the analytical results, a detailed experimental protocol is provided. This protocol incorporates system suitability testing (SST) as a self-validating mechanism, ensuring the chromatographic system is performing adequately before sample analysis.[9][10][11][12][13]

System Suitability Testing (SST)

Before initiating any sample analysis, a system suitability solution is injected. This solution contains the 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde reference standard and a known impurity. The acceptance criteria are based on established pharmacopeial guidelines.[9][10][11][12][13]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Resolution (Rs) ≥ 1.5
Repeatability of Injections (RSD) ≤ 2.0% for 5 replicate injections
Standard and Sample Preparation
  • Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde sample and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability test by injecting the SST solution. Verify that all SST parameters meet the acceptance criteria.

  • Inject the standard solution in duplicate.

  • Inject the sample solution in duplicate.

  • After the analysis, calculate the purity of the sample using the area normalization method.

The following diagram illustrates the logical flow of the analytical procedure, emphasizing the critical role of system suitability as a gateway to sample analysis.

Analytical_Procedure cluster_0 Preparation cluster_1 System Readiness cluster_2 Analysis & Reporting Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution SST_Inject Inject SST Solution Prep_Standard->SST_Inject Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Equilibrate->SST_Inject SST_Check Check SST Criteria SST_Inject->SST_Check SST_Check->Equilibrate Fail Inject_Standard Inject Standard Solution SST_Check->Inject_Standard Pass Inject_Standard->Inject_Sample Calculate_Purity Calculate Purity Inject_Sample->Calculate_Purity Report_Results Report Results Calculate_Purity->Report_Results

Caption: Logical Flow for the HPLC Analytical Procedure.

Forced Degradation Studies: Ensuring Specificity

To demonstrate the stability-indicating nature of the developed HPLC methods, forced degradation studies are essential.[14][15][16][17][18] These studies involve subjecting the drug substance to various stress conditions to induce degradation. The goal is to ensure that the method can separate the intact drug from any potential degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: UV light (254 nm) for 24 hours

The results of the forced degradation studies should demonstrate that the peak for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is spectrally pure and that all degradation products are well-resolved from the main peak.

Conclusion: A Multi-faceted Approach to Purity Analysis

The purity of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde is a critical quality attribute that necessitates a robust and reliable analytical method. This guide has presented a comparative analysis of two distinct HPLC methods, each with its own advantages. The high-resolution gradient method (Method A) is ideal for comprehensive impurity profiling and release testing, while the rapid isocratic method (Method B) is well-suited for high-throughput screening and in-process controls.

The choice between these methods will depend on the specific requirements of the analysis. However, both methods, when properly validated and implemented with a rigorous system suitability protocol, provide accurate and trustworthy data. By understanding the scientific principles behind method development and validation, researchers and drug development professionals can confidently select and apply the most appropriate HPLC method for the purity analysis of this important pharmaceutical intermediate. Furthermore, a multi-technique approach, potentially including Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and quantitative Nuclear Magnetic Resonance (qNMR) for absolute purity determination, can provide a more complete picture of the compound's purity profile.[19]

References

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

  • USP-NF. (2023, November 1). 〈621〉 Chromatography. Retrieved from [Link]

  • USPBPEP. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

  • Agilent. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • USP-NF. (n.d.). 〈621〉 Chromatography - USP-NF ABSTRACT. Retrieved from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • Elsevier. (2013). Forced degradation and impurity profiling. Retrieved from [Link]

  • IntechOpen. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • NIH. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • YouTube. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities and Forced Degradation Studies: A Review | Request PDF. Retrieved from [Link]

  • J-STAR Research. (n.d.). Method Development & Forced Degradation. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Semantic Scholar. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • EPA. (n.d.). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • YMC. (n.d.). Ultra Fast HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

Sources

A Comparative Reactivity Analysis: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde vs. 2-Ethoxy-4-fluorobenzaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and drug development, substituted benzaldehydes are invaluable synthons, serving as foundational scaffolds for a vast array of biologically active molecules.[1][2] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its reactivity and, ultimately, its pharmacological profile.[3] This guide provides an in-depth comparative analysis of two such building blocks: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and 2-ethoxy-4-fluorobenzaldehyde.

While structurally similar, the replacement of a simple ethoxy group with a cyclopropylmethoxy moiety introduces significant changes in steric bulk and electronic character. This comparison will dissect these differences, predict their influence on the reactivity of the crucial aldehyde functional group, and provide practical, data-supported guidance for researchers selecting intermediates for their synthetic campaigns. We will explore these differences through the lens of common, yet critical, organic transformations, including the Knoevenagel condensation and reductive amination.

Molecular Structure and Physicochemical Properties

The core difference between the two molecules lies in the nature of the alkoxy substituent at the C2 (ortho) position relative to the aldehyde. The 2-ethoxy derivative contains a flexible, linear ethyl chain, whereas the 2-(cyclopropylmethoxy) derivative features a more rigid and sterically demanding cyclopropyl ring adjacent to the methylene ether.

Knoevenagel_Mechanism Figure 2: Mechanism of the Knoevenagel Condensation active_methylene Active Methylene (Z-CH₂-Z') enolate Enolate (Nucleophile) active_methylene->enolate Deprotonation base Base (e.g., Piperidine) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack aldehyde Aldehyde (Electrophile) R-CHO aldehyde->intermediate product α,β-Unsaturated Product intermediate->product Dehydration (-H₂O) water H₂O

Reactivity Prediction:

  • 2-Ethoxy-4-fluorobenzaldehyde: This compound is expected to undergo the Knoevenagel condensation readily. The aldehyde is sufficiently activated by the para-fluorine atom, and the steric hindrance from the ortho-ethoxy group is moderate, allowing access for the enolate nucleophile.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: The reaction rate is predicted to be significantly slower. The pronounced steric bulk of the cyclopropylmethoxy group will impede the approach of the enolate, raising the activation energy of the nucleophilic addition step. To achieve comparable yields, more forcing conditions (e.g., higher temperatures, longer reaction times) may be necessary, which could risk the formation of side products.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, widely used in pharmaceutical synthesis. [4]It typically proceeds in one pot via the formation of an imine or iminium ion intermediate from an aldehyde and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STABH). [5] Reactivity Prediction:

  • 2-Ethoxy-4-fluorobenzaldehyde: This aldehyde should be an excellent substrate for reductive amination. The formation of the initial hemiaminal and subsequent imine intermediate is generally fast. The moderate steric hindrance allows for a wide range of primary and secondary amines to be used effectively.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde: Reactivity will be highly dependent on the size of the amine. With small primary amines (e.g., ammonia, methylamine), the reaction may proceed, albeit likely slower than its ethoxy counterpart. However, with bulkier amines (e.g., aniline, secondary amines), the formation of the sterically congested hemiaminal intermediate will be disfavored, leading to very slow reaction rates or failure to proceed altogether. [5]

Data Summary: Predicted Reactivity Comparison

The following table summarizes the expected performance of each aldehyde in the discussed transformations. These predictions are based on established principles of physical organic chemistry.

ReactionParameter2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde2-Ethoxy-4-fluorobenzaldehydeRationale
Knoevenagel Condensation Relative RateSlowFastSignificant steric hindrance from the cyclopropylmethoxy group impedes nucleophilic attack.
Required ConditionsMore Forcing (↑ Temp, ↑ Time)MildHigher activation energy due to steric clash needs to be overcome.
Reductive Amination Substrate ScopeLimited (Favors small amines)BroadSteric bulk hinders formation of the hemiaminal intermediate with larger amines.
Relative YieldLowerHigherSlower, less efficient imine formation can lead to incomplete conversion.

Experimental Protocols

The following are generalized, self-validating protocols that can be adapted for a direct comparative study of the two aldehydes.

Protocol 1: Comparative Knoevenagel Condensation

This protocol describes the condensation with diethyl malonate. The choice of a weak base like piperidine is crucial to catalyze the reaction without promoting aldehyde self-condensation. [6]

Experimental_Workflow Figure 3: General Workflow for Comparative Reactivity Studies setup Parallel Reaction Setup (Aldehyde A vs. Aldehyde B) reagents Add Reagents (Solvent, Nucleophile, Catalyst) setup->reagents monitoring Reaction Monitoring (TLC / LC-MS at t=0, 1h, 4h, 24h) reagents->monitoring workup Quench & Work-up monitoring->workup Upon Completion analysis Product Isolation & Analysis (Chromatography, Yield, NMR) workup->analysis

Methodology:

  • Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add the respective aldehyde (1.0 mmol, 1.0 eq) and ethanol (10 mL).

  • Reagent Addition: To each flask, add diethyl malonate (1.1 mmol, 1.1 eq) followed by piperidine (0.1 mmol, 0.1 eq).

  • Reaction Execution: Heat both reaction mixtures to reflux (approx. 78 °C) and stir vigorously.

  • Monitoring: Monitor the consumption of the starting aldehyde in both reactions simultaneously using Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour). A suitable eluent system would be 3:1 Hexanes:Ethyl Acetate.

  • Work-up: After 4 hours (or upon completion), cool the mixtures to room temperature. Remove the solvent under reduced pressure.

  • Purification and Analysis: Dissolve the residue in ethyl acetate (20 mL), wash with 1M HCl (10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography to determine the isolated yield.

Protocol 2: Comparative Reductive Amination

This protocol uses benzylamine as the nucleophile and sodium triacetoxyborohydride (STABH) as the mild reducing agent, which selectively reduces the iminium ion in the presence of the aldehyde. [5] Methodology:

  • Reaction Setup: In two separate, identical flasks, dissolve the respective aldehyde (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 10 mL).

  • Amine Addition: Add benzylamine (1.05 mmol, 1.05 eq) to each flask, followed by a brief stir.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STABH) (1.5 mmol, 1.5 eq) portion-wise to each suspension at room temperature. Causality Note: STABH is chosen for its mildness and tolerance of slightly acidic conditions generated during iminium formation, preventing over-reduction or side reactions.

  • Reaction Execution: Stir the mixtures at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up: Carefully quench the reactions by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amine product by column chromatography to compare isolated yields.

Conclusion and Outlook

The comparison between 2-(cyclopropylmethoxy)-4-fluorobenzaldehyde and 2-ethoxy-4-fluorobenzaldehyde reveals a classic trade-off between steric demand and reactivity.

  • 2-Ethoxy-4-fluorobenzaldehyde is a versatile and highly reactive building block suitable for a broad range of transformations where facile access to the aldehyde is required. Its moderate steric profile makes it a reliable choice for reactions with diverse nucleophiles.

  • 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde , in contrast, presents significant steric hindrance at the ortho position. This makes it a more specialized reagent. Its reactivity will be substantially lower, particularly with bulky reaction partners. However, this steric shielding can be strategically exploited in complex syntheses to achieve selectivity, directing reagents to other, less hindered sites on a molecule or to control stereochemical outcomes.

For drug development professionals, the choice between these two intermediates is not merely about reaction efficiency. The cyclopropylmethoxy moiety may be intentionally designed into a target molecule to provide conformational rigidity or to block a site of metabolic degradation, in which case overcoming its lower reactivity is a necessary synthetic challenge. Conversely, if the alkoxy group is simply a placeholder or a synthetic handle, the more reactive and versatile ethoxy derivative would be the superior choice for rapid library synthesis and lead optimization.

References

  • Purechemistry. (2023). Knoevenagel condensation mechanism and applications. [Online]. Available at: [Link]

  • Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Online]. Available at: [Link]

  • Yamataka, H., Nagareda, K., Ando, K., & Hanafusa, T. (1991). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 56(1), 275-280. [Online]. Available at: [Link]

  • Yamataka, H., Nagareda, K., Takai, Y., Sawada, M., & Hanafusa, T. (1988). Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. The Journal of Organic Chemistry, 53(16), 3877–3879. [Online]. Available at: [Link]

  • Wikipedia. Knoevenagel condensation. [Online]. Available at: [Link]

  • Slideshare. Knoevenagel reaction. [Online]. Available at: [Link]

  • YouTube. (2022). The Wittig Reaction. [Online]. Available at: [Link]

  • Li, Z. K., He, C., Yang, M., Xia, C. Q., & Yu, X. Q. (2003). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc, 2003(11), 121-127. [Online]. Available at: [Link]

  • MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Online]. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Online]. Available at: [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Online]. Available at: [Link]

  • Supporting Information. General Procedure for Decarboxylative Formylation. [Online]. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?. [Online]. Available at: [Link]

  • Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-43. [Online]. Available at: [Link]

Sources

Technical Guide: TLC Visualization Strategies for Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the detection of fluorinated benzaldehydes on silica gel TLC plates, 2,4-Dinitrophenylhydrazine (2,4-DNP) is the superior chemoselective visualization method. While UV (254 nm) is the primary non-destructive method due to the conjugated aromatic system, 2,4-DNP provides high-sensitivity functional group verification (carbonyl detection) with a distinct colorimetric response (orange/red) that differentiates the aldehyde from alcohol precursors or acid over-oxidation products. Potassium Permanganate (


) serves as a robust secondary alternative but lacks the chemoselectivity required for monitoring precise oxidation states.

The Analytical Challenge: Fluorine Substituents

Fluorinated benzaldehydes present unique electronic profiles compared to their non-fluorinated counterparts. The fluorine atom is highly electronegative (


), exerting a strong inductive withdrawing effect (

).
  • Carbonyl Activation: The

    
     effect pulls electron density away from the ring and the carbonyl carbon, making the carbonyl carbon more electrophilic. This enhances reactivity toward nucleophilic stains like 2,4-DNP.
    
  • Ring Deactivation: The aromatic ring is electron-poor. Stains relying on electrophilic aromatic substitution (like Iodine to some extent) may show reduced reversibility or altered kinetics.

  • Volatility: Many low-molecular-weight fluorinated benzaldehydes are volatile. Visualization must be rapid to prevent sample evaporation off the plate.

Primary Visualization: 2,4-Dinitrophenylhydrazine (2,4-DNP)[1][2][3][4]

Mechanism of Action

2,4-DNP is a specific stain for aldehydes and ketones.[1][2][3][4] It functions via a nucleophilic addition-elimination reaction.[1][5][6] The hydrazine nitrogen attacks the electrophilic carbonyl carbon of the benzaldehyde. Under acidic conditions, this dehydrates to form a stable dinitrophenylhydrazone precipitate.

For fluorinated benzaldehydes, the electron-withdrawing fluorine destabilizes the carbonyl, theoretically lowering the activation energy for the initial nucleophilic attack, resulting in rapid staining even at room temperature.

Visualization Logic
  • Color: Bright Orange to Red (Conjugated hydrazone system).

  • Selectivity: Stains aldehydes/ketones ONLY. Does not stain alcohols, esters, or carboxylic acids.[2]

  • Stability: The resulting hydrazone spot is stable and does not fade quickly.

Mechanistic Pathway (DOT Diagram)

DNP_Mechanism Substrate Fluorinated Benzaldehyde Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Acid Catalyzed) Reagent 2,4-DNP (Hydrazine) Reagent->Intermediate Product Dinitrophenylhydrazone (Orange Precipitate) Intermediate->Product Dehydration (-H2O) Water H2O (Byproduct) Intermediate->Water

Figure 1: Nucleophilic addition-elimination pathway of 2,4-DNP reacting with fluorinated benzaldehyde.

Experimental Protocol: 2,4-DNP Stain

Safety: 2,4-DNP is shock-sensitive when dry. Always keep it wet. Wear gloves; the stain dyes skin semi-permanently.

  • Preparation (Brady’s Reagent Modified):

    • Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated sulfuric acid (

      
      ).
      
    • Carefully add this mixture to 80 mL of water and 200 mL of 95% ethanol.

    • Stir until dissolved and filter if solids remain.

  • Usage:

    • Elute the TLC plate and dry it with a heat gun (ensure solvent is gone).

    • Dip the plate into the stain solution using forceps.

    • Remove immediately and blot excess on a paper towel.

    • Observation: Spots appear immediately (Orange/Red). Heating is usually not required but can intensify faint spots.[7]

Secondary Visualization: Potassium Permanganate ( )[6][9][10][11][12]

Mechanism of Action

 is a powerful oxidizing agent.[8][9] It oxidizes the aldehyde to a carboxylic acid.[10][11][9] During this process, the purple permanganate (

) is reduced to brown manganese dioxide (

), creating a yellow/brown spot on a bright purple background.
Comparative Utility

While effective,


 is non-specific .[8][12] It will stain:
  • The starting material (e.g., Fluorobenzyl alcohol).

  • The product (Fluorobenzaldehyde).

  • Over-oxidation byproducts (Fluorobenzoic acid).

  • Alkenes and other oxidizable impurities.[8][13]

Recommendation: Use


 only if 2,4-DNP is unavailable or if you need to visualize non-carbonyl impurities simultaneously.
Experimental Protocol: Basic
  • Preparation:

    • Dissolve 1.5 g

      
      , 10 g 
      
      
      
      , and 1.25 mL 10% NaOH in 200 mL water.[13]
    • Note: A shelf-stable version can be made without NaOH, but basic conditions promote faster oxidation of benzaldehydes.

  • Usage:

    • Dip the developed TLC plate.

    • Heat gently with a heat gun.

    • Observation: Yellow spots on a purple background.[14]

Comparative Analysis & Decision Matrix

The following table summarizes the performance of stains specifically for 4-Fluorobenzaldehyde (as a representative analyte).

FeatureUV (254 nm)2,4-DNPKMnO4p-Anisaldehyde
Detection Principle

-conjugation absorbance
Hydrazone formationOxidation (

)
Aldol Condensation
Selectivity Low (All aromatics)High (Aldehydes/Ketones) Low (Oxidizable groups)Moderate (General Organic)
Sensitivity Moderate (

1-5 µg)
High (<0.1 µg) High (<1 µg)Moderate
Spot Color Dark shadow (on Green)Orange / Red Yellow / BrownPink / Violet (variable)
Heat Required? NoNo (Optional)YesYes (Vigorous)
Destructive? NoYesYesYes
Decision Logic for Researchers

Use the following workflow to select the appropriate visualization method during synthesis or purification.

Decision_Tree Start Analyze TLC Plate UV_Check Step 1: UV (254 nm) Is the spot visible? Start->UV_Check Func_Group Step 2: What is the target functional group? UV_Check->Func_Group Mark UV spots first Aldehyde Aldehyde (Target) Func_Group->Aldehyde Alcohol Alcohol/Other (Impurity) Func_Group->Alcohol DNP_Stain Use 2,4-DNP Stain (Specific Validation) Aldehyde->DNP_Stain Confirm C=O KMnO4_Stain Use KMnO4 Stain (General Screen) Alcohol->KMnO4_Stain Check Oxidation Anis_Stain Use p-Anisaldehyde (Universal/Hard to Stain) Alcohol->Anis_Stain Alternative

Figure 2: Decision matrix for selecting TLC stains based on analyte functional group.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • MilliporeSigma. (n.d.). TLC Stains and Visualization Reagents. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from

  • Reich, H. J. (n.d.). TLC Stains. University of Wisconsin-Madison Organic Chemistry Info. Retrieved from

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde, moving beyond a simple checklist to explain the scientific and regulatory rationale behind each step. Our commitment to safety and compliance is as integral as our commitment to scientific innovation.

This compound, a fluorinated aromatic aldehyde, requires careful handling not only during its use but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is mandated by regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3][4]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde may not be universally available, data from suppliers and structurally similar compounds like 4-fluorobenzaldehyde allow for a robust hazard assessment.

The primary causal factor driving this disposal protocol is the compound's classification as a halogenated organic compound . The presence of the fluorine atom mandates its segregation into a specific waste stream.[5][6] Halogenated wastes cannot be recycled as fuel in the same way as non-halogenated solvents and require high-temperature incineration for safe destruction, a process that is both more complex and costly.[7][8] Cross-contamination of a non-halogenated waste stream with even a small amount of a halogenated compound can render the entire container subject to these more stringent and expensive disposal methods.[7]

Table 1: Hazard Profile and Disposal Implications for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Hazard ClassificationGHS Hazard StatementRegulatory DriverDisposal Implication
Halogenated Organic N/AEPA RCRAMust be segregated into a dedicated "Halogenated Organic Waste" stream.[6][7][9]
Acute Toxicity H302: Harmful if swallowedOSHA Hazard CommunicationDo not dispose of via sink or sewer.[1][5] Requires handling with appropriate PPE.
Skin Irritation H315: Causes skin irritationOSHA Laboratory StandardAvoid skin contact. Use chemically resistant gloves. Contaminated PPE is also hazardous waste.
Eye Irritation H319: Causes serious eye irritationOSHA Laboratory StandardWear safety goggles or a face shield.[10]
Acute Toxicity H332: Harmful if inhaledOSHA Laboratory StandardAll handling and transfers must occur in a certified chemical fume hood.[5]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effectsEPA Clean Water ActAbsolutely no disposal down the sanitary sewer is permitted.[11]

Part 2: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system. By following these steps, you ensure compliance with regulatory standards and mitigate risks within the laboratory.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. The causality is clear: the compound is a known skin and eye irritant and is harmful if inhaled.

  • Minimum PPE: Nitrile gloves, a lab coat, and chemical splash goggles.

  • Best Practice: If there is a risk of splashing, use a face shield in addition to goggles. Always inspect gloves for integrity before use.

Step 2: Work in a Controlled Environment

All transfers of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde waste must be conducted inside a certified chemical fume hood. This engineering control is your primary defense against inhalation of potentially harmful vapors.[5]

Step 3: Select the Correct Waste Container

This is the most critical step for ensuring proper segregation.

  • Locate the designated "Halogenated Organic Waste" container provided by your institution's Environmental Health and Safety (EHS) department. These containers are often specifically colored or labeled.[6]

  • The container must be made of a chemically compatible material (e.g., HDPE or glass), be in good condition without leaks or cracks, and have a secure, screw-top lid.[2][9]

Step 4: Waste Transfer
  • Carefully pour the waste from your experimental flask or beaker into the designated halogenated waste container using a funnel to prevent spills.

  • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills during transport.

  • Securely close the container lid immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[8][9]

Step 5: Label the Waste Container Accurately

Proper labeling is a strict requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[2] Your institution's EHS department will provide a specific hazardous waste tag.

  • Write the words "Hazardous Waste" clearly.[1]

  • List the full, unabbreviated chemical name: "2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde" .

  • List all other components in the waste, including any solvents (e.g., Dichloromethane, Ethyl Acetate) and their approximate percentages or volumes.[1][6][9]

  • Fill in all other required information on the tag, such as the date of generation, the laboratory room number, and the Principal Investigator's name.[1]

Step 6: Decontaminate and Dispose of Associated Materials
  • Empty Containers: The original reagent bottle that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinseate must be collected and disposed of as halogenated hazardous waste.[12] After rinsing and defacing the label, the empty bottle can typically be disposed of in the regular trash or glass recycling, per your institution's policy.

  • Contaminated Materials: Any items grossly contaminated with the compound, such as pipette tips, weigh paper, or gloves, must be placed in a designated solid hazardous waste container.

Step 7: Store Waste and Arrange for Pickup
  • Store the sealed and labeled waste container in your laboratory's designated Satellite Accumulation Area.

  • Ensure the container is within a secondary containment bin to catch any potential leaks.[2][13]

  • Follow your institutional procedures to request a waste pickup from your EHS office. Do not transport hazardous waste yourself.[1][14]

Part 3: Waste Segregation Decision Workflow

To ensure procedural consistency, the following decision tree illustrates the critical logic for segregating laboratory chemical waste.

WasteSegregation start Chemical Waste Generated is_hazardous Is it a Hazardous Waste? (Per RCRA/SDS) start->is_hazardous is_organic Is it an Organic Waste? is_hazardous->is_organic Yes non_haz Non-Hazardous Waste (Follow local guidelines for sewer/trash disposal) is_hazardous->non_haz No is_halogenated Does it contain F, Cl, Br, or I? is_organic->is_halogenated Yes inorganic Inorganic Waste (Acids, Bases, Metals) is_organic->inorganic No non_halo Non-Halogenated Organic Waste Container is_halogenated->non_halo No halo Halogenated Organic Waste Container (Correct for this compound) is_halogenated->halo Yes

Caption: Decision workflow for proper laboratory chemical waste segregation.

By integrating these procedures into your standard laboratory operations, you build a culture of safety and environmental stewardship. Always consult your institution's specific Chemical Hygiene Plan (CHP) and your EHS department for guidance, as local policies may include additional requirements.[4][15]

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Colorado Boulder.[Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.[Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Triumvirate Environmental.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.[Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready.[Link]

  • WASTE MANAGEMENT: HAZARDOUS WASTE SEGREGATION. Bucknell University.[Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information, NIH.[Link]

  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.[Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.[Link]

  • 7.2 Organic Solvents. Environment, Health and Safety, University of South Carolina.[Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration.[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. École Polytechnique Fédérale de Lausanne (EPFL).[Link]

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency.[Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group.[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.[Link]

  • Aldehyde Disposal. WasteWise.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.[Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.[Link]

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety.[Link]

  • Material Safety Data Sheet for 4-(4-Fluorobenzyloxy)benzaldehyde. Cole-Parmer.[Link]

Sources

Personal protective equipment for handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide: 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde

A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde in a laboratory setting. As there is no specific Safety Data Sheet (SDS) publicly available for this exact compound, the following guidance is synthesized from data on structurally similar compounds, including 2-Cyclopropyl-4-fluorobenzaldehyde and 4-Fluorobenzaldehyde, as well as established best practices for handling aromatic aldehydes and halogenated organic compounds. The operational and disposal plans are designed to ensure the safety of laboratory personnel and compliance with standard environmental regulations.

Immediate Hazard Assessment and Core Precautions

Given its structure as a halogenated aromatic aldehyde, 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde should be handled with caution. A closely related compound, 2-Cyclopropyl-4-fluorobenzaldehyde, is classified as harmful if swallowed, causes skin and serious eye irritation, and may be harmful if inhaled.[1] Therefore, it is prudent to assume a similar hazard profile for 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Core Directive: Treat this compound as hazardous. Avoid direct contact, inhalation, and ingestion. All handling operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with explanations rooted in the chemical's presumed properties.

Protection Type Specific Recommendation Rationale and Expert Insight
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[2]Aromatic aldehydes can be severe eye irritants.[4] Standard safety glasses do not provide a sufficient seal against vapors and splashes. A face shield offers an additional layer of protection for the entire face.
Skin Protection A flame-retardant lab coat is required. Wear appropriate chemical-resistant gloves at all times.[4]Direct skin contact may cause irritation.[1] A lab coat protects against incidental contact. The choice of glove material is crucial for preventing chemical permeation.
Glove Selection Butyl rubber or Neoprene gloves are recommended for handling aromatic aldehydes.[5] Nitrile gloves may be suitable for short-term splash protection but should be changed immediately upon contact.[6]Glove material must be selected based on its resistance to the specific chemical class. Butyl and Neoprene gloves generally offer good resistance to aldehydes.[5] Always inspect gloves for any signs of degradation before use and remove them with care to avoid skin contamination.
Respiratory Protection Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If work must be conducted outside of a fume hood, or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7][8][9]Aromatic aldehydes can be volatile, and their vapors may cause respiratory irritation.[10] An organic vapor cartridge contains activated carbon, which adsorbs volatile organic compounds from the air.[8][11]

Operational Plan: From Receipt to Use

A systematic approach to handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leaks.

  • Storage Location: Store in a cool, dry, well-ventilated area, away from heat, sparks, and open flames.[4][12]

  • Container: Keep the container tightly closed to prevent the release of vapors and protect the compound from moisture and air.[2][10]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and strong reducing agents.[12]

Handling and Use
  • Preparation: Before handling, ensure that a chemical spill kit is readily available and that you are familiar with its contents and use. The location of the nearest emergency eyewash station and safety shower should be known.[2]

  • Work Area: Conduct all weighing and solution preparation inside a certified chemical fume hood to minimize inhalation exposure.[3]

  • Dispensing: When transferring the compound, use appropriate tools (e.g., spatula, powder funnel) to avoid generating dust or splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[4] Vapors may form explosive mixtures with air at elevated temperatures.[4]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[10][12] Decontaminate all surfaces and equipment that came into contact with the chemical.

Emergency Procedures: A Step-by-Step Response Plan

In the event of an exposure or spill, a swift and correct response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

    • For small spills, wear the appropriate PPE (including respiratory protection if necessary).

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde and its containers is essential to protect the environment and comply with regulations.

  • Waste Classification: This compound should be treated as hazardous chemical waste.[14]

  • Waste Collection:

    • Solid Waste: Collect any solid waste contaminated with the compound in a clearly labeled, sealed container.

    • Liquid Waste: Collect any liquid waste containing the compound in a labeled, leak-proof container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. Do not reuse empty containers.[14]

  • Disposal Procedure: All waste must be disposed of through your institution's hazardous waste management program.[4][14] Do not pour down the drain or dispose of in general trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for safely handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

Workflow for Handling 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_emergency Emergency Assess Hazards Assess Hazards Gather PPE Gather PPE Assess Hazards->Gather PPE Locate Safety Equipment Locate Safety Equipment Gather PPE->Locate Safety Equipment Work in Fume Hood Work in Fume Hood Locate Safety Equipment->Work in Fume Hood Weigh and Dispense Weigh and Dispense Work in Fume Hood->Weigh and Dispense Perform Experiment Perform Experiment Weigh and Dispense->Perform Experiment Decontaminate Decontaminate Perform Experiment->Decontaminate Spill or Exposure Spill or Exposure Perform Experiment->Spill or Exposure Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Wash Hands Wash Hands Dispose of Waste->Wash Hands Follow Emergency Procedures Follow Emergency Procedures Spill or Exposure->Follow Emergency Procedures

Caption: A flowchart outlining the key steps for the safe handling of 2-(Cyclopropylmethoxy)-4-fluorobenzaldehyde.

References

  • OHSE. (n.d.). Respiratory Protection and VOC Exposure: A Critical Safety Guide. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Protective Masks Direct. (2021, August 27). Solvent Respiratory Protection. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Diversitech. (2023, September 27). How to Keep Workers Safe From VOCs. Retrieved from [Link]

  • 3M. (n.d.). How an Organic Vapor Respirator Cartridge Works. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Oregon State University Chemistry Department. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. Retrieved from [Link]

  • Loba Chemie. (n.d.). BENZALDEHYDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.